molecular formula C8H5N3 B021080 Imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 106850-34-4

Imidazo[1,2-a]pyridine-6-carbonitrile

Numéro de catalogue: B021080
Numéro CAS: 106850-34-4
Poids moléculaire: 143.15 g/mol
Clé InChI: LRJOKNYELSECDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imidazo[1,2-a]pyridine-6-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

imidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJOKNYELSECDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377462
Record name imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106850-34-4
Record name imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Imidazo[1,2-a]pyridine-6-carbonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a specific, yet highly significant derivative: Imidazo[1,2-a]pyridine-6-carbonitrile. This molecule, characterized by the fusion of an imidazole and a pyridine ring with a nitrile functional group at the 6-position, serves as a versatile building block in the synthesis of novel therapeutic agents. Its unique electronic and structural features make it a compound of great interest for researchers dedicated to the discovery and development of new drugs, particularly in the fields of oncology and infectious diseases. This document aims to provide a comprehensive technical overview of its chemical properties, structural elucidation, synthesis, and reactivity, serving as a vital resource for scientists and professionals in the field.

Core Molecular Attributes

This compound is a solid, heterocyclic compound with the molecular formula C₈H₅N₃.[2] Its structure is defined by the fusion of a five-membered imidazole ring and a six-membered pyridine ring, with a nitrile (-C≡N) group substituted at the 6-position of the bicyclic system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₈H₅N₃[2]
Molecular Weight 143.15 g/mol [2]
Appearance Solid[2]
Melting Point 161-167 °C[2]
CAS Number 106850-34-4[2]
Solubility Very slightly soluble in water (0.86 g/L at 25 °C)[3]
Structural Representation

The structural formula and numbering of the imidazo[1,2-a]pyridine ring system are crucial for understanding its chemistry. The nitrile group at the 6-position significantly influences the molecule's electronic properties and reactivity.

Caption: Structure of Imidazo[1,2-a]pyridine with standard atom numbering.

Spectroscopic and Crystallographic Characterization

Elucidation of the structure of this compound relies on a combination of spectroscopic techniques and X-ray crystallography. While a specific crystal structure for the 6-carbonitrile derivative is not publicly available, data from closely related analogs provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the imidazo[1,2-a]pyridine core and the position of the nitrile substituent. The chemical shifts are influenced by the aromaticity of the bicyclic system and the electron-withdrawing nature of the nitrile group.

Predicted ¹H NMR Spectral Data: The proton signals for the imidazo[1,2-a]pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The specific coupling patterns and chemical shifts can be predicted based on the analysis of similar structures reported in the literature.[4]

Predicted ¹³C NMR Spectral Data: The carbon signals will appear in the aromatic region, with the carbon of the nitrile group exhibiting a characteristic downfield shift. The chemical shifts of the pyridine ring carbons are influenced by the fused imidazole ring.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. A prominent and sharp absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.[5] Aromatic C-H and C=C stretching vibrations will also be observed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 143.15. Fragmentation patterns of the imidazo[1,2-a]pyridine ring system typically involve the loss of HCN and C₂H₂N.[6]

X-ray Crystallography

Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through several established methods. A common and efficient approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7][8]

General Synthetic Strategy

The synthesis of this compound would typically start from a 2-aminopyridine bearing a cyano group at the 5-position. This starting material can then be reacted with an appropriate α-halocarbonyl compound to construct the fused imidazole ring.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_5_cyanopyridine 2-Amino-5-cyanopyridine Condensation Condensation/ Cyclization 2_amino_5_cyanopyridine->Condensation alpha_halocarbonyl α-Halocarbonyl (e.g., bromoacetaldehyde) alpha_halocarbonyl->Condensation Product This compound Condensation->Product Formation of Imidazole Ring

Caption: General synthetic workflow for this compound.

Exemplary Experimental Protocol

The following is a representative, detailed protocol for the synthesis of a related compound, which can be adapted for this compound. This protocol is based on the synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile.[7]

Step 1: Synthesis of the Imidazo[1,2-a]pyridine core

  • A mixture of 2-amino-5-cyanopyridine (1 equivalent) and an α-halocarbonyl compound (e.g., bromoacetaldehyde, 1.1 equivalents) is prepared in a suitable solvent such as ethanol or DMF.

  • A base, such as sodium bicarbonate or potassium carbonate (2 equivalents), is added to the mixture.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Justification of Experimental Choices:

  • Solvent: Ethanol and DMF are common solvents for this type of condensation reaction as they are polar enough to dissolve the reactants and facilitate the reaction.

  • Base: The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Chemical Reactivity and Potential for Derivatization

The imidazo[1,2-a]pyridine ring system exhibits a rich and diverse reactivity, making it an attractive scaffold for further functionalization. The presence of the nitrile group at the 6-position adds another layer of chemical versatility.

Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is an electron-rich heteroaromatic system. The C3 position is particularly susceptible to electrophilic substitution and radical reactions.[9][10] This allows for the introduction of a wide range of substituents at this position, which is a common strategy in drug discovery to modulate the biological activity of the scaffold.

Reactivity of the 6-Carbonitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, providing numerous avenues for derivatization.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. This transformation is valuable for introducing polar functional groups or for further coupling reactions.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethyl group can serve as a key linker in the synthesis of more complex molecules.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

  • Nucleophilic Addition: Organometallic reagents can add to the nitrile carbon to form ketones after hydrolysis.

Reactivity_Diagram Start This compound Carboxylic_Acid Imidazo[1,2-a]pyridine-6-carboxylic acid Start->Carboxylic_Acid Hydrolysis (Acid/Base) Amide Imidazo[1,2-a]pyridine-6-carboxamide Start->Amide Partial Hydrolysis Amine 6-(Aminomethyl)imidazo[1,2-a]pyridine Start->Amine Reduction (e.g., LiAlH4) Tetrazole 6-(1H-Tetrazol-5-yl)imidazo[1,2-a]pyridine Start->Tetrazole Cycloaddition (e.g., NaN3)

Caption: Key chemical transformations of the 6-carbonitrile group.

Applications in Drug Discovery and Materials Science

The imidazo[1,2-a]pyridine scaffold is a key component in several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[11] The unique properties of this scaffold have led to its exploration in a wide range of therapeutic areas.

  • Anticancer Research: Numerous derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer activity. The ability to easily functionalize the core structure allows for the fine-tuning of activity against specific cancer cell lines.[10]

  • Antituberculosis Agents: The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of new drugs to combat tuberculosis.

  • Antiviral and Antimicrobial Agents: The broad biological activity of this scaffold extends to antiviral and antimicrobial applications.[5]

  • Materials Science: The fluorescent properties of some imidazo[1,2-a]pyridine derivatives make them interesting candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes.[12]

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its role as a precursor to a wide range of potentially bioactive compounds. Its synthesis is achievable through established heterocyclic chemistry, and its structure offers multiple points for further derivatization. The insights provided in this guide underscore the importance of this compound as a valuable tool for researchers and professionals in the ongoing quest for novel therapeutics and advanced materials. The continued exploration of the chemistry of this compound and its derivatives holds great promise for future scientific advancements.

References

Spectroscopic and Structural Elucidation of Imidazo[1,2-a]pyridine-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine moiety is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse array of bioactive molecules.[4] Compounds incorporating this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-mycobacterial, and antiviral properties.[1][5] The introduction of a carbonitrile group at the 6-position can significantly modulate the molecule's electronic properties and biological activity, making imidazo[1,2-a]pyridine-6-carbonitrile a key intermediate in the development of novel therapeutics and functional materials.[4]

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By offering a detailed analysis of its spectral characteristics, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous identification and characterization of this important heterocyclic compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure and a consistent atom numbering system are crucial for the accurate interpretation of spectroscopic data. The structure of this compound is depicted below, along with the conventional numbering scheme used for spectral assignments.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the parent imidazo[1,2-a]pyridine scaffold typically exhibits characteristic signals for the protons on both the imidazole and pyridine rings.[6] For the 6-carbonitrile derivative, the following approximate chemical shifts (δ) and coupling patterns are expected in a suitable deuterated solvent like DMSO-d₆.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~ 7.8 - 8.0s-
H-3~ 7.4 - 7.6s-
H-5~ 8.2 - 8.4d~ 9.0
H-7~ 7.3 - 7.5dd~ 9.0, 1.5
H-8~ 8.8 - 9.0d~ 1.5

Causality behind Experimental Observations:

  • Downfield Shift of H-5 and H-8: The protons H-5 and H-8 are significantly deshielded due to the anisotropic effect of the adjacent nitrogen atom (N-4) and the overall aromatic system. The electron-withdrawing nature of the nitrile group at C-6 further contributes to the downfield shift of the neighboring protons, particularly H-5 and H-7.

  • Singlets for H-2 and H-3: The protons on the imidazole ring, H-2 and H-3, typically appear as singlets as they lack adjacent protons to couple with.

  • Coupling Pattern of H-7: The H-7 proton appears as a doublet of doublets due to coupling with both H-5 (ortho-coupling, larger J value) and H-8 (meta-coupling, smaller J value).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The expected chemical shifts for this compound are summarized below.

CarbonChemical Shift (ppm)
C-2~ 125 - 127
C-3~ 112 - 114
C-5~ 128 - 130
C-6~ 105 - 107
C-7~ 120 - 122
C-8~ 123 - 125
C-9 (bridgehead)~ 145 - 147
C≡N~ 118 - 120

Causality behind Experimental Observations:

  • Bridgehead Carbon (C-9): The bridgehead carbon, C-9, is significantly downfield due to its attachment to two nitrogen atoms and its involvement in the fused aromatic system.

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) appears in the characteristic region for cyano groups.

  • Upfield Shift of C-6: The carbon atom directly attached to the electron-withdrawing nitrile group (C-6) experiences a slight upfield shift compared to an unsubstituted carbon at that position due to the complex electronic effects of the nitrile substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
~ 2220 - 2240C≡N stretch (nitrile)
~ 3000 - 3100C-H stretch (aromatic)
~ 1630 - 1650C=N stretch
~ 1450 - 1600C=C stretch (aromatic)
~ 1200 - 1300C-N stretch

Causality behind Experimental Observations:

  • Nitrile Stretch: The most prominent and diagnostic peak in the IR spectrum will be the sharp, strong absorption band corresponding to the C≡N stretching vibration.[7] This is a highly characteristic frequency for nitrile compounds.

  • Aromatic C-H and C=C Stretches: The presence of the fused aromatic ring system is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the series of C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

For this compound (C₈H₅N₃), the expected monoisotopic mass and the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ are:

  • Monoisotopic Mass: 143.0483 g/mol [8]

  • [M+H]⁺ (calculated): 144.0556 m/z[8]

Experimental Protocol:

A typical HRMS analysis would be performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. The high mass accuracy of these instruments allows for the determination of the elemental composition of the molecule.[9][10]

Synthesis and Characterization Workflow

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, often involving the condensation of a 2-aminopyridine derivative with an α-haloketone or a related species.[11][12] A general workflow for the synthesis and characterization of this compound is outlined below.

Synthesis_and_Characterization_Workflow Reactants 2-Amino-5-cyanopyridine + α-Halo Ketone Synthesis Cyclocondensation Reaction Reactants->Synthesis Workup Reaction Work-up & Purification (e.g., Column Chromatography) Synthesis->Workup Characterization Spectroscopic Characterization Workup->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry (HRMS) Characterization->MS Data_Analysis Data Analysis & Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Imidazo[1,2-a]pyridine-6-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5] This nitrogen-fused bicyclic structure is a key component in several marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[4][6] The therapeutic potential of this scaffold extends to a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][7] The introduction of a carbonitrile group at the 6-position can significantly influence the molecule's electronic properties and biological activity, making this compound a compound of considerable interest for further derivatization and pharmacological evaluation.[8][9]

Part 1: Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategies, including condensation reactions, multicomponent reactions (MCRs), and transition-metal-catalyzed couplings.[5][10] For the specific synthesis of this compound, a highly efficient and straightforward approach involves the cyclocondensation of 2-amino-5-cyanopyridine with a suitable α-halocarbonyl compound.

Proposed Synthetic Pathway: Cyclocondensation

The most direct and widely applicable method for the synthesis of this compound is the reaction of 2-amino-5-cyanopyridine with a bromoacetyl derivative, such as bromoacetaldehyde or a precursor thereof. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-amino-5-cyanopyridine 2-amino-5-cyanopyridine This compound This compound 2-amino-5-cyanopyridine->this compound + Bromoacetaldehyde dimethyl acetal Bromoacetaldehyde dimethyl acetal Bromoacetaldehyde dimethyl acetal->this compound + Solvent Ethanol or DMF Solvent->this compound Base NaHCO3 or K2CO3 (optional) Base->this compound Temperature Reflux Temperature->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 2-amino-5-cyanopyridine

  • Bromoacetaldehyde dimethyl acetal

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-cyanopyridine (1.0 eq) in anhydrous ethanol.

  • Add bromoacetaldehyde dimethyl acetal (1.2 eq) to the solution.

  • Add sodium bicarbonate (2.0 eq) to the reaction mixture. The base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Rationale for Experimental Choices
  • Starting Material: 2-amino-5-cyanopyridine is the logical precursor as it already contains the pyridine ring and the nitrile group at the desired position.

  • Reagent: Bromoacetaldehyde dimethyl acetal is a stable and easy-to-handle precursor to the reactive bromoacetaldehyde. The acetal is hydrolyzed in situ under the reaction conditions to generate the aldehyde.

  • Solvent: Ethanol is a common and effective solvent for this type of condensation reaction. Dimethylformamide (DMF) can also be used as an alternative.

  • Base: While the reaction can proceed without a base, the addition of a mild inorganic base like sodium bicarbonate can improve the yield by neutralizing the hydrobromic acid byproduct.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₅N₃[11]
Molecular Weight143.15 g/mol [11]
AppearanceSolid[11]
Melting Point161-167 °C[11]
SolubilityVery slightly soluble in water (0.86 g/L at 25 °C)[12]
Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on the known spectra of related imidazo[1,2-a]pyridines, the following proton (¹H) and carbon (¹³C) NMR chemical shifts are predicted for this compound.[13][14][15][16][17]

  • ¹H NMR (Predicted): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the imidazole ring (H-2 and H-3) will appear as singlets, while the protons on the pyridine ring (H-5, H-7, and H-8) will exhibit characteristic splitting patterns (doublets and doublet of doublets).

  • ¹³C NMR (Predicted): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the aromatic region.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.[18][19][20][21]

  • Nitrile (C≡N) stretch: A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile.[18][19]

  • C=N and C=C stretching: Multiple bands in the 1650-1450 cm⁻¹ region corresponding to the stretching vibrations of the fused aromatic rings.

  • C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) is a suitable technique.

  • Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M+H)⁺ at m/z 144.0556.

  • Fragmentation Pattern: The fragmentation of the imidazo[1,2-a]pyridine core can be complex.[22] Common fragmentation pathways may involve the loss of small molecules such as HCN from the imidazole or pyridine ring. The nitrile group may also be involved in characteristic fragmentation patterns.[23]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for this class of compounds.

Proposed HPLC Method:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound shows maximum absorbance (e.g., around 254 nm or 312 nm).

Part 3: Biological Significance and Applications

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry due to its diverse pharmacological activities.[2][3][24] The introduction of substituents at the 6-position has been shown to be a viable strategy for modulating the biological profile of these compounds.[8]

Potential Therapeutic Applications
  • Anticancer Activity: Numerous 6-substituted imidazo[1,2-a]pyridines have demonstrated potent activity against various cancer cell lines, including colon cancer.[8] They can induce apoptosis through pathways involving the release of cytochrome c and the activation of caspases.[8] Some derivatives have also been investigated as c-Met inhibitors, a key target in cancer therapy.[25]

  • Antimicrobial Activity: The imidazo[1,2-a]pyridine nucleus is present in compounds with significant antibacterial and antifungal properties.[9] The 6-carbonitrile derivative could serve as a precursor for the synthesis of novel antimicrobial agents.

  • Other CNS Activities: Given that the parent scaffold is found in drugs targeting the central nervous system (CNS), such as Zolpidem, derivatives of this compound could be explored for their potential as CNS agents.

Role in Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.

Applications cluster_applications Potential Applications This compound This compound Anticancer Agents Anticancer Agents This compound->Anticancer Agents Antimicrobial Agents Antimicrobial Agents This compound->Antimicrobial Agents CNS Agents CNS Agents This compound->CNS Agents Materials Science Materials Science This compound->Materials Science

Caption: Potential applications of this compound.

Conclusion

This compound is a synthetically accessible and highly valuable heterocyclic compound. Its straightforward synthesis and the versatility of the nitrile functionality make it an attractive starting material for the development of new therapeutic agents and functional materials. The established biological significance of the imidazo[1,2-a]pyridine scaffold, coupled with the potential for diverse chemical modifications, underscores the importance of this compound in contemporary chemical and pharmaceutical research. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising molecule.

References

An In-depth Technical Guide to the Mechanism of Action of Imidazo[1,2-a]pyridine-6-carbonitrile and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide therapeutic spectrum, including anticancer, anti-inflammatory, and antitubercular activities.[1][2][3] This guide provides an in-depth exploration of the predominant mechanism of action for anticancer imidazo[1,2-a]pyridine derivatives, with a particular focus on the role of substituents at the 6-position, such as the carbonitrile group. The core mechanism elucidated is the potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[4][5][6] We will dissect the molecular interactions, downstream cellular consequences, and the experimental methodologies required to validate this mechanism of action.

The Imidazo[1,2-a]pyridine Scaffold: A Hub of Kinase Inhibition

The therapeutic efficacy of the imidazo[1,2-a]pyridine core, particularly in oncology, is overwhelmingly attributed to its function as a versatile kinase inhibitor.[7] While various targets have been identified, including Cyclin-Dependent Kinases (CDKs), DYRK1A, and CLK1, the most extensively documented and therapeutically relevant target is the PI3K/Akt/mTOR pathway.[4][6][7] The aberrant activation of this pathway is a major driver of tumorigenesis, making it a highly sought-after target for cancer therapy.[8]

Numerous studies have focused on the rational design of imidazo[1,2-a]pyridine derivatives as highly potent and selective inhibitors of PI3K, with a particular emphasis on the p110α isoform (PI3Kα), which is frequently mutated in cancers.[5][9] Structure-activity relationship (SAR) studies have revealed that substitutions at the C2, C6, and C8 positions of the imidazo[1,2-a]pyridine ring are critical for modulating potency and selectivity.[5] The strategic placement of substituents at the 6-position, in particular, has been shown to be a successful strategy for enhancing interaction with the PI3K active site.[8][10]

Core Mechanism: Interruption of the PI3K/Akt/mTOR Signaling Cascade

The central mechanism of action for this class of compounds is the direct inhibition of PI3K enzymatic activity. By binding to the ATP-binding pocket of the p110 catalytic subunit, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This blockade halts the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.

The subsequent lack of Akt activation prevents the phosphorylation of its numerous substrates, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth. The result is a comprehensive shutdown of this pro-survival signaling cascade.[4][11]

PI3K_Pathway_Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine -6-carbonitrile Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

Quantitative Data: Potency of Representative Inhibitors

The potency of this scaffold has been demonstrated across numerous studies. The following table summarizes the inhibitory activity of select 6-substituted and related imidazo[1,2-a]pyridine derivatives against PI3Kα and various cancer cell lines.

Compound IDSubstitution PatternTargetIC₅₀ (Enzymatic Assay)Target Cell LineIC₅₀ (Cell-based Assay)Reference
13k 6-(quinazolin-6-yl)PI3Kα1.94 nMHCC827 (Lung)0.09 µM[8]
35 2,6,8-trisubstitutedPI3Kα150 nMT47D (Breast)Not specified[5]
12 3-(thiazol-2-yl)p110α2.8 nMA375 (Melanoma)0.14 µM[9]
PIK-75 6-(hydrazinylsulfonyl)PI3KαNot specifiedNot specifiedNot specified[5]

Cellular Ramifications of PI3K Pathway Blockade

The inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine compounds triggers distinct and measurable anti-proliferative effects in cancer cells.

Induction of Cell Cycle Arrest

A primary consequence of PI3K inhibition is the arrest of the cell cycle. Treatment with potent imidazo[1,2-a]pyridine derivatives, such as compound 13k , has been shown to cause a significant accumulation of cells in the G2/M phase.[8] This effect is often accompanied by the dose-dependent downregulation of key cell cycle regulatory proteins, including Cyclin B1 and CDK1.[8] This demonstrates that the compounds effectively halt the cellular machinery required for mitosis.

Triggering of Apoptotic Cell Death

Sustained inhibition of the pro-survival PI3K/Akt pathway ultimately leads to the induction of apoptosis, or programmed cell death. This has been consistently observed across multiple studies and cell lines.[4][12][13] The apoptotic mechanism is characterized by:

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key initiating event.[13]

  • Caspase Activation: Subsequent activation of effector caspases, such as caspase-3 and caspase-8, executes the apoptotic program.[13]

  • PARP Cleavage: Increased levels of cleaved Poly (ADP-ribose) polymerase (PARP) serve as a definitive marker of apoptosis.[12]

Experimental Validation Workflow

A robust, self-validating experimental strategy is crucial to confirm the mechanism of action. This involves a multi-step process from initial screening to in-cell target engagement.

Experimental_Workflow A Compound Synthesis (Imidazo[1,2-a]pyridine-6-carbonitrile) B In Vitro Kinase Assay (e.g., PI3Kα HTRF) A->B  Test Potency C Cell Proliferation Assay (MTT / SRB) A->C  Test Cytotoxicity D Cell Cycle Analysis (Flow Cytometry) C->D  Investigate  Growth Arrest E Apoptosis Assay (Annexin V Staining) C->E  Investigate  Cell Death F Target Engagement Assay (Western Blot for p-Akt) D->F  Validate  Mechanism G Mechanism Confirmed F->G  Confirm On-Target  Effect

Caption: A logical workflow for validating the mechanism of action.

Protocols for Mechanistic Validation

Protocol 1: In Vitro PI3Kα Enzymatic Assay (HTRF)

Causality: This experiment directly measures the compound's ability to inhibit the enzymatic function of the isolated PI3Kα protein, establishing it as the primary molecular target, independent of cellular complexity.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT). Serially dilute the test compound (this compound) in DMSO, followed by a final dilution in assay buffer.

  • Enzyme Reaction: In a 384-well plate, add 2 µL of the diluted compound, 4 µL of PI3Kα enzyme solution, and 4 µL of a substrate mix containing biotinylated PIP2 and ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction by adding EDTA. Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a europium cryptate-labeled anti-phospho-PIP3 antibody and a streptavidin-conjugated fluorophore (e.g., XL665).

  • Signal Reading: Incubate for 1 hour in the dark. Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot for Phospho-Akt (Ser473)

Causality: This is a critical self-validating step. If the compound inhibits PI3Kα, the phosphorylation of its direct downstream effector, Akt, must decrease. This experiment confirms the compound engages and inhibits the target within a live cell context.

Methodology:

  • Cell Culture and Treatment: Plate a PI3K-dependent cancer cell line (e.g., HCC827, T47D) and allow cells to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Validation: Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading. A dose-dependent decrease in the p-Akt/Total Akt ratio validates the on-target activity of the compound.

Conclusion

The this compound scaffold and its closely related analogs function as potent anticancer agents primarily through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. This mechanism is initiated by direct binding to and inhibition of PI3K, leading to a cascade of downstream effects including the suppression of Akt and mTOR phosphorylation. The cellular consequences are profound, manifesting as cell cycle arrest at the G2/M checkpoint and the induction of apoptotic cell death. The well-defined structure-activity relationships and the robust, verifiable mechanism of action make this class of compounds a highly promising platform for the continued development of novel, targeted cancer therapeutics.

References

An In-depth Technical Guide to the Biological Activity of Imidazo[1,2-a]pyridine-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic and structural properties make it a versatile template for designing novel bioactive molecules. This guide focuses specifically on derivatives featuring a carbonitrile moiety at the 6-position, a functional group that significantly influences the compound's pharmacokinetic and pharmacodynamic profile. We will explore the diverse biological activities of these derivatives, with a primary focus on their anticancer, antiviral, and antimicrobial properties, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity

Imidazo[1,2-a]pyridines are nitrogen-based heterocyclic compounds that have garnered substantial interest due to their wide spectrum of pharmacological activities.[2][3] This scaffold is present in several commercially available drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Olprinone (for acute heart failure), underscoring its therapeutic relevance.[2][4] The planarity of the fused ring system and its capacity for various intermolecular interactions allow it to bind effectively to a multitude of biological targets.

The introduction of a carbonitrile (-C≡N) group at the 6-position is a strategic chemical modification. The nitrile group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. These characteristics can enhance binding affinity to target proteins, improve metabolic stability, and modulate the overall electronic landscape of the molecule, thereby fine-tuning its biological activity.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives, particularly those with a 6-carbonitrile substitution, have emerged as promising anticancer agents.[3][5][6] Their therapeutic effects are primarily achieved by interfering with critical molecular pathways that govern cancer cell proliferation, survival, and metastasis.[3]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A predominant mechanism of action for these compounds is the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[6][7]

  • PI3K/Akt/mTOR Pathway Inhibition : Certain derivatives have been engineered as potent inhibitors of phosphoinositide 3-kinase (PI3K) and the downstream serine/threonine kinase Akt.[5][7] By blocking this pathway, these compounds can halt cell cycle progression, inhibit proliferation, and induce programmed cell death (apoptosis). For instance, specific derivatives have shown potent PI3Kα inhibition with IC₅₀ values in the nanomolar range.[7] This inhibition leads to decreased phosphorylation of Akt and mTOR, key regulators of cell growth and survival.[7]

  • Induction of Apoptosis : Studies have demonstrated that 6-substituted imidazo[1,2-a]pyridines can induce apoptosis in cancer cells.[8] This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria into the cytosol.[8] This event triggers a cascade of enzymatic reactions, leading to the activation of caspase-3 and caspase-8, which are executioner enzymes of apoptosis.[8] Western blot analyses have confirmed this mechanism by showing increased levels of cleaved PARP and activated caspases in treated cells.[9]

  • Tubulin Polymerization Inhibition : Another established anticancer mechanism for the broader class of imidazo[1,2-a]pyridines is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] This action arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

Below is a diagram illustrating the intervention of Imidazo[1,2-a]pyridine derivatives in the PI3K/Akt signaling pathway.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K INHIBITS Inhibitor->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt pathway by Imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the substitution patterns on the imidazo[1,2-a]pyridine core.

  • Position 2 and 3 Substituents : Aromatic or heteroaromatic groups at the 2- and 3-positions are often crucial for activity. For example, a p-chlorophenyl ring at the C-3 position coupled with a nitro-substituted moiety at C-2 has demonstrated high cytotoxicity against colon cancer cells (HT-29).[10]

  • Position 6 Substituent : The 6-carbonitrile group is a key feature. Its electron-withdrawing nature and ability to form hydrogen bonds can significantly enhance binding to target enzymes.

  • Other Positions : Modifications at other positions, such as incorporating a piperazine group, have also been explored to modulate solubility and cell permeability, further refining the pharmacological profile.[11]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative Imidazo[1,2-a]pyridine-6-carbonitrile derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Target/MechanismReference
I-11 NCI-H358 (KRAS G12C)PotentCovalent KRAS G12C Inhibition[12]
Compound 6 A375 (Melanoma)<1.0PI3K/Akt/mTOR Inhibition[7]
IP-5 HCC1937 (Breast)45.0p53/p21 Upregulation, Apoptosis[9]
Compound 12b MCF-7 (Breast)11.0Not Specified[13]
Series Avg. HT-29 (Colon)Varies (Excellent)Caspase-3/8 Activation[8]

Antiviral and Antimicrobial Activities

Beyond cancer, the imidazo[1,2-a]pyridine scaffold is a fertile ground for discovering novel anti-infective agents.

Antiviral Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant activity against a range of viruses, including influenza virus, human cytomegalovirus (HCMV), and varicella-zoster virus (VZV).[14]

  • Mechanism of Action : For influenza A virus, certain derivatives function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp) by targeting the interaction between the PA and PB1 subunits.[15] Structure-activity relationship studies have identified specific substitution patterns on the imidazo[1,2-a]pyridine-3-carboxamide scaffold that enhance inhibitory potency, with some compounds achieving sub-micromolar IC₅₀ values.[15]

  • Structure-Activity Relationship : SAR studies for anti-HCMV activity have highlighted that hydrophobicity (logP) is a critical factor.[16] Thioether side chains at the 3-position have been shown to be particularly effective, leading to compounds with high therapeutic indices.[14]

Antibacterial and Antifungal Activity

The scaffold has also been investigated for its antimicrobial properties.

  • Antibacterial Spectrum : Novel derivatives incorporating a 1,2,3-triazole moiety have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[4] Chalcone derivatives of imidazo[1,2-a]pyridines have also exhibited excellent to good activity against various bacterial strains.[17]

  • Antifungal Activity : The imidazo[1,2-a]pyridine ring is a structural isostere of benzimidazole and imidazole, the core of many azole antifungals.[11] This has prompted the development of derivatives with potent activity against fungal strains like Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum.[4][11]

Experimental Protocols and Workflows

Synthesizing and evaluating these compounds requires a systematic approach, combining organic synthesis with robust biological assays.

General Synthesis of this compound

A common and efficient method for constructing the imidazo[1,2-a]pyridine core is through multicomponent reactions. The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[10][12] Other methods include the condensation of 2-aminopyridines with α-haloketones.[18]

Workflow for Synthesis and Biological Evaluation:

workflow A Starting Materials (e.g., 2-amino-5-cyanopyridine, aldehyde, isocyanide) B Multicomponent Reaction (e.g., GBB Reaction) A->B Step 1 C Purification & Characterization (Chromatography, NMR, MS) B->C Step 2 D Compound Library of Derivatives C->D Step 3 E In Vitro Screening (e.g., MTT Assay for Cytotoxicity) D->E Step 4 F Hit Identification (Compounds with IC50 < 10 µM) E->F Step 5 G Mechanism of Action Studies (Kinase Assays, Western Blot, Cell Cycle Analysis) F->G Step 6 H Lead Optimization (SAR Studies) G->H Step 7 I In Vivo Studies (Xenograft Models) G->I Step 8 H->B Iterative Design

Caption: General workflow from synthesis to preclinical evaluation.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a standardized method to assess the effect of this compound derivatives on the viability of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Cancer cell line (e.g., MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

This compound derivatives represent a highly promising class of compounds with a remarkable breadth of biological activity. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents stems from their ability to interact with a diverse range of biological targets. The strategic inclusion of the 6-carbonitrile moiety is crucial for optimizing these interactions.

Future research should focus on:

  • Lead Optimization: Further refining the scaffold through medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Identifying the precise molecular targets for compounds with promising phenotypic screening results.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy and safety profiles.

  • Combination Therapies: Exploring the potential of these derivatives in combination with existing therapeutic agents to overcome drug resistance and enhance treatment outcomes.

The versatility and proven therapeutic potential of this scaffold ensure that it will remain an area of intense investigation in the quest for novel and more effective medicines.

References

An In-Depth Technical Guide to the In Silico Modeling of Imidazo[1,2-a]pyridine-6-carbonitrile Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide range of biological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and kinase inhibiting agents.[2][3][4][5] Specifically, Imidazo[1,2-a]pyridine-6-carbonitrile serves as a versatile precursor for the synthesis of complex, biologically active molecules, making it a compound of high interest in pharmaceutical research.[6] This guide provides a comprehensive, in-depth exploration of the computational methodologies used to model the interactions of this compound with its biological targets. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, ensuring a self-validating and trustworthy workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico tools to accelerate and refine the discovery of novel therapeutics based on the Imidazo[1,2-a]pyridine core.

Foundational Strategy: The Rationale for a Computational Approach

In modern drug discovery, a purely experimental approach is both time-consuming and resource-intensive. Computational, or in silico, modeling provides a powerful framework to rationalize experimental observations, predict molecular behaviors, and prioritize candidates for synthesis and testing, thereby de-risking the development pipeline.[7][8][9] The core objective is to build a predictive model of the interaction between our ligand (this compound or its derivatives) and a biological target, typically a protein. This allows us to:

  • Predict Binding Affinity and Pose: Understand how and how strongly the molecule binds to its target.[10]

  • Elucidate Structure-Activity Relationships (SAR): Determine which chemical features of the ligand are critical for its biological activity.[2]

  • Guide Lead Optimization: Intelligently design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Perform Virtual Screening: Rapidly screen vast libraries of virtual compounds to identify novel active molecules.[11]

The logical flow of a computational drug design project is an iterative cycle of prediction and validation, where computational insights guide targeted experimental work.

G cluster_0 In Silico Workflow cluster_1 Experimental Validation Target ID Target ID Molecular Docking Molecular Docking Target ID->Molecular Docking Ligand Prep Ligand Prep Ligand Prep->Molecular Docking MD Simulation MD Simulation Molecular Docking->MD Simulation Select Best Pose Free Energy Calc Free Energy Calc MD Simulation->Free Energy Calc Generate Trajectory Pharmacophore Model Pharmacophore Model Free Energy Calc->Pharmacophore Model Identify Key Interactions Virtual Screening Virtual Screening Pharmacophore Model->Virtual Screening Generate Query ADMET Prediction ADMET Prediction Virtual Screening->ADMET Prediction Filter Hits Synthesis Synthesis ADMET Prediction->Synthesis Prioritize Candidates In Vitro Assay In Vitro Assay Synthesis->In Vitro Assay In Vitro Assay->Pharmacophore Model Refine Model (SAR)

Figure 1: Integrated In Silico and Experimental Drug Discovery Workflow.

Core Methodology I: Target Identification and System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. The principle of "garbage in, garbage out" is paramount.

Target Protein Acquisition and Validation

Expertise & Experience: The first critical decision is selecting the biological target. The Imidazo[1,2-a]pyridine scaffold is known to interact with a variety of targets, including protein kinases (e.g., PI3K, Akt, MARK4) and GABA-A receptors.[12][13][14][15][16][17] The choice of target dictates the entire subsequent workflow.

Authoritative Grounding: The primary resource for 3D macromolecular structures is the Protein Data Bank (PDB).[9] When selecting a PDB entry, prioritize structures with high resolution (<2.5 Å), minimal missing residues, and, ideally, a co-crystallized ligand in the binding site of interest. The presence of a known ligand validates the conformation of the active site.

Protocol 2.1: Protein Preparation

  • Structure Acquisition: Download the chosen protein structure from the PDB (e.g., PDB ID: 3U9W for human LTA4H).[18]

  • Initial Cleaning: Remove all non-essential molecules, including water, ions, and crystallization artifacts. The co-crystallized ligand should be retained temporarily to define the binding site.

  • Structural Refinement: Using tools like the Protein Preparation Wizard in the Schrödinger Suite or PDB2PQR, perform the following crucial steps:

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystallography.

    • Assign correct bond orders and formal charges.

    • Predict the protonation and tautomeric states of residues like Histidine at physiological pH (7.4).

    • Optimize the hydrogen-bonding network by flipping terminal amide groups of Asparagine and Glutamine or the orientation of Histidine rings.

  • Energy Minimization: Perform a restrained, brief energy minimization to relieve any steric clashes introduced during preparation, ensuring the heavy atom positions do not deviate significantly from the crystal structure.

Ligand Structure Preparation

Expertise & Experience: The ligand, this compound, must be converted from a 2D representation to a low-energy, 3D conformation that is appropriate for the simulation.

Protocol 2.2: Ligand Preparation

  • 2D Sketching: Draw the molecule in a 2D chemical editor such as MarvinSketch or ChemDraw.[19][20]

  • 3D Conversion: Convert the 2D sketch into a 3D structure.

  • Ionization and Tautomerization: Generate plausible ionization states at physiological pH using tools like LigPrep (Schrödinger) or Marvin. This step is critical as the charge state of a molecule dramatically affects its interactions.

  • Stereoisomer Generation: If the molecule has chiral centers, ensure all relevant stereoisomers are generated.

  • Energy Minimization: Minimize the energy of each generated ligand state using a robust force field like OPLS or MMFF94 to produce a stable, low-energy conformer.

Core Methodology II: Predicting Binding with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[21] It is the foundational technique for structure-based virtual screening and for generating an initial hypothesis of the binding mode.

Trustworthiness: A critical self-validation step for any docking protocol is to perform "re-docking." This involves removing the co-crystallized ligand from the prepared protein structure and docking it back into the binding site. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[22]

G P_prep Prepared Protein (Target) Grid Define Docking Grid (Active Site Volume) P_prep->Grid L_prep Prepared Ligand (this compound) Dock Run Docking Algorithm (e.g., Glide, AutoDock) L_prep->Dock Grid->Dock Analyze Analyze Poses & Scores (Binding Energy, Interactions) Dock->Analyze BestPose Best Predicted Binding Pose Analyze->BestPose

Figure 2: Standardized Workflow for Molecular Docking.

Protocol 3.1: Molecular Docking of this compound

  • Grid Generation: Define a docking grid or box that encompasses the entire binding site of the target protein. The grid dimensions are typically centered on the position of the co-crystallized ligand.

  • Execution: Run the docking simulation using software such as Glide (Schrödinger), AutoDock, or GOLD.[19] The ligand is treated as flexible, allowing its rotatable bonds to be sampled, while the protein is typically held rigid to reduce computational cost.

  • Pose Analysis: The output is a set of predicted binding poses, each with an associated docking score. This score is a numerical value that estimates the binding affinity.

  • Interaction Analysis: For the top-scoring poses, visually inspect the protein-ligand interactions. Identify key hydrogen bonds, hydrophobic contacts, salt bridges, and pi-pi stacking interactions. This mechanistic insight is often more valuable than the score alone.

Data Presentation: Hypothetical Docking Results

DerivativeDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Core Scaffold-7.5-45.8LYS-122, GLU-170H-Bond, Salt Bridge
Derivative A-8.9-52.3LYS-122, GLU-170, PHE-282H-Bond, Pi-Pi Stacking
Derivative B-6.2-38.1GLU-170H-Bond

Core Methodology III: Assessing Complex Stability with Molecular Dynamics (MD)

While docking provides a static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the physical motions of atoms and molecules over time, providing deeper insights into the stability of the protein-ligand complex.[10][23]

Expertise & Experience: An MD simulation reveals whether the key interactions predicted by docking are stable over time. It can uncover conformational changes in the protein or ligand upon binding and highlight the role of water molecules in mediating interactions.[24]

G Start Docked Protein-Ligand Complex Solvate Solvate in Water Box + Add Ions Start->Solvate Minimize System Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT Phases) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze Results Dynamic Stability Profile Analyze->Results

Figure 3: General Workflow for a Protein-Ligand MD Simulation.

Protocol 4.1: MD Simulation

  • System Setup: Take the highest-scoring and most mechanistically plausible docked pose as the starting point. Place this complex in the center of a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Force Field Selection: Choose an appropriate force field, such as AMBER or CHARMM, to describe the physics of the system.[25] The ligand will require specific parameterization, which can be generated using tools like Antechamber or CGenFF.

  • Minimization & Equilibration:

    • Perform a robust energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).[26]

    • Adjust the system density to the correct pressure (1 atm) while maintaining the temperature (NPT ensemble). This equilibration phase is crucial for creating a stable starting point for the production run.[26]

  • Production Run: Remove the restraints and run the simulation for a desired length of time (typically 50-200 nanoseconds) to collect trajectory data.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging plot indicates the system has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the stability of hydrogen bonds and other key interactions throughout the simulation.

Data Presentation: Hypothetical MD Simulation Analysis

MetricValueInterpretation
Protein Backbone RMSD1.8 ± 0.3 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD1.2 ± 0.4 ÅThe ligand remains stably bound in the predicted pose.
H-Bond: LIG(N1)-LYS(122)92% OccupancyA highly stable and critical hydrogen bond.
H-Bond: LIG(O2)-SER(190)35% OccupancyA transient, less critical interaction.

Core Methodology IV: Advanced Applications

Binding Free Energy Calculation

Expertise & Experience: While docking scores provide a rapid ranking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a more accurate estimate of binding free energy by averaging over an ensemble of structures from the MD trajectory.[22]

Protocol 5.1.1: MM/GBSA Calculation

  • Snapshot Extraction: Extract frames from the stable portion of the MD trajectory.

  • Energy Calculation: For each frame, calculate the free energy of the complex, the free protein, and the free ligand. The binding free energy is the difference between these values.

  • Energy Decomposition: Decompose the total binding free energy into contributions from individual amino acid residues. This powerfully highlights the specific residues that are most critical for ligand binding.

Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the essential molecular features responsible for a drug's biological activity.[27][28] This model can be used as a 3D query to rapidly search large compound databases for structurally novel molecules that might possess the same activity.[29][30]

Protocol 5.1.2: Structure-Based Pharmacophore Generation

  • Feature Identification: Based on the stable interactions observed in docking and MD simulations, identify key pharmacophoric features. These include hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.

  • Model Generation: Create a 3D model that incorporates these features with specific spatial constraints (distances and angles).

  • Validation: The model must be validated to ensure it can distinguish between known active and inactive compounds. A good model will select a high percentage of actives while rejecting inactives.

  • Virtual Screening: Use the validated pharmacophore to screen databases like ZINC or ChEMBL for new potential hits.[20]

G cluster_0 Pharmacophore Features cluster_1 3D Model HBA H-Bond Acceptor HBD H-Bond Donor HY Hydrophobic AR Aromatic Ring p1 p2 p1->p2 3.5Å p3 p1->p3 5.2Å p4 p2->p4 4.8Å

Figure 4: Conceptual Diagram of a 3D Pharmacophore Model.

Conclusion

The in silico modeling of this compound interactions is a multi-faceted process that, when executed with scientific rigor, provides invaluable insights for drug discovery. By progressing from broad, rapid techniques like molecular docking to more computationally intensive and accurate methods like MD simulations and free energy calculations, researchers can build a robust, dynamic model of molecular recognition. This guide outlines a self-validating workflow that prioritizes mechanistic understanding over raw numerical output. The integration of these computational strategies with experimental validation is the most effective path to transforming promising scaffolds like Imidazo[1,2-a]pyridine into novel, life-saving therapeutics.

References

The Imidazo[1,2-a]pyridine-6-carbonitrile Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs and high-potential clinical candidates.[1][2] Its rigid, planar structure and versatile chemistry allow it to interact with a wide array of biological targets, demonstrating therapeutic efficacy across oncology, infectious diseases, and central nervous system (CNS) disorders.[3][4] This guide focuses specifically on the imidazo[1,2-a]pyridine-6-carbonitrile derivative. The strategic placement of a carbonitrile group at the C6 position transforms the core scaffold into a highly valuable platform for drug discovery. The nitrile's electron-withdrawing properties modulate the electronic character of the ring system, while its exceptional versatility as a synthetic handle provides a gateway for extensive structure-activity relationship (SAR) studies and the development of diverse compound libraries. This document provides an in-depth exploration of the scaffold's synthesis, strategic applications, and key experimental workflows, designed to empower research teams to leverage its full potential.

The Imidazo[1,2-a]pyridine: A Clinically Validated Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity, often leading to the development of drugs for different diseases. The imidazo[1,2-a]pyridine core exemplifies this principle. Its fused bicyclic structure is bioisosteric to purines and indoles, enabling it to mimic endogenous ligands and fit into the active sites of various enzymes and receptors.

This therapeutic versatility is not merely theoretical; it is validated by the market presence of several drugs built upon this core, including:

  • Zolpidem (Ambien®): A widely prescribed hypnotic agent for insomnia.[5]

  • Alpidem: An anxiolytic agent.[3]

  • Zolimidine: An anti-ulcer medication.[5]

  • Olprinone: A cardiotonic agent used for acute heart failure.[6]

The broad spectrum of biological activities reported for this scaffold is extensive, encompassing anticancer, antitubercular, antiviral, anti-inflammatory, and proton pump inhibitory effects, among others.[1][4][5] This proven clinical and preclinical success firmly establishes the imidazo[1,2-a]pyridine core as a foundational starting point for novel therapeutic agent design.

Strategic Value of the C6-Carbonitrile Moiety

While the core scaffold is potent, the introduction of a carbonitrile at the C6 position is a deliberate and strategic choice in medicinal chemistry design. This functional group imparts several key advantages:

  • Electronic Modulation: The nitrile is a strong electron-withdrawing group. Its presence at C6 significantly alters the electron density distribution across the bicyclic system. This can influence the pKa of the ring nitrogens, affecting the molecule's ionization state at physiological pH and its ability to form critical hydrogen bonds with a protein target.

  • Metabolic Blocking: The C6 position can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Installing a robust group like a nitrile can block this metabolic pathway, thereby improving the compound's pharmacokinetic profile, including its half-life and oral bioavailability.

  • Dipolar Interactions: The carbon-nitrogen triple bond possesses a strong dipole moment, enabling it to engage in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site, potentially increasing binding affinity and selectivity.

  • A Versatile Synthetic Handle: Crucially, the nitrile group is a gateway to a multitude of other essential functional groups. This chemical versatility is paramount for lead optimization, allowing chemists to systematically probe the target's binding pocket.

The following diagram illustrates the synthetic diversification potential originating from the C6-nitrile.

G cluster_derivatives C6 Functional Group Diversification Core Imidazo[1,2-a]pyridine- 6-carbonitrile (Ar-CN) Amide Amide (Ar-CONH2) (Hydrolysis) Core->Amide Acid Carboxylic Acid (Ar-COOH) (Hydrolysis) Core->Acid Tetrazole Tetrazole (Ar-C-N4H) (Cycloaddition with Azide) Core->Tetrazole Amine Aminomethyl (Ar-CH2NH2) (Reduction) Core->Amine

Caption: Synthetic pathways from the C6-nitrile.

Synthesis of the this compound Core

The construction of the imidazo[1,2-a]pyridine scaffold is well-established, with the most common and robust method being the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7] To obtain the desired 6-carbonitrile scaffold, the logical starting material is 2-amino-5-cyanopyridine, which is commercially available.

The general synthetic workflow is depicted below.

G cluster_reactants Starting Materials cluster_process Reaction Steps A 2-Amino-5-cyanopyridine C Step 1: N-Alkylation (SN2 Reaction) A->C B α-Bromoacetophenone (or other α-haloketone) B->C D Step 2: Intramolecular Cyclization/Condensation C->D E 2-Phenyl-imidazo[1,2-a]pyridine -6-carbonitrile D->E

Caption: General workflow for scaffold synthesis.

Detailed Experimental Protocol: Synthesis of 2-Phenylthis compound

This protocol describes a reliable, one-pot procedure for synthesizing a representative compound of the target scaffold.

Materials:

  • 2-Amino-5-cyanopyridine (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Ethanol (EtOH), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-cyanopyridine (1.0 eq) and anhydrous ethanol to form a slurry (approx. 0.2 M concentration).

  • Addition of Reagents: Add sodium bicarbonate (2.5 eq) to the slurry, followed by the dropwise addition of a solution of 2-bromoacetophenone (1.05 eq) in a minimal amount of ethanol. The base (NaHCO₃) is crucial here; it neutralizes the HBr byproduct formed during the reaction, driving the equilibrium towards the product and preventing protonation of the pyridine nitrogen which would halt the reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase. The disappearance of the 2-amino-5-cyanopyridine spot indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenylthis compound as a solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The presence of the characteristic nitrile peak around 2200-2300 cm⁻¹ in the IR spectrum provides additional confirmation.

Case Study: Application in Kinase Inhibitor Development

The imidazo[1,2-a]pyridine scaffold is a potent hinge-binding motif for many protein kinases. A notable example is its use in developing inhibitors for the Platelet-Derived Growth Factor Receptor (PDGFR), a key target in oncology.[8] The following section outlines a logical drug discovery cascade using this scaffold.

Target Rationale and Screening Cascade

PDGFR is a receptor tyrosine kinase that plays a critical role in tumor angiogenesis and growth.[8] Inhibiting its activity is a validated anti-cancer strategy. A typical screening cascade to identify inhibitors based on our scaffold would proceed as follows.

G A Primary Screen: Biochemical PDGFRβ Kinase Assay (e.g., HTRF, FP) B Secondary Screen: Cellular PDGFRβ Phosphorylation Assay (e.g., Western Blot, In-Cell ELISA) A->B Confirm On-Target Cellular Activity C Selectivity Profiling: Kinase Panel Screen (>100 kinases) B->C Assess Selectivity D Cellular Proliferation Assay (e.g., C6 Glioma Cell Line) B->D Confirm Phenotypic Effect E In Vitro ADME Profiling: Metabolic Stability (Microsomes) Permeability (Caco-2) D->E Evaluate Drug-like Properties F In Vivo PK/PD Studies (Rodent Models) E->F Establish In Vivo Exposure & Target Engagement G Xenograft Efficacy Studies F->G Test In Vivo Efficacy

Caption: High-throughput screening and lead optimization cascade.

Structure-Activity Relationship (SAR) Insights

Lead optimization would involve synthesizing analogs and testing them in the cascade. The C6-nitrile serves as a key anchor point for diversification.

  • C2 Position: Typically decorated with an aryl group (e.g., phenyl) that often projects towards the solvent-exposed region. Substitutions here can be used to fine-tune solubility and pharmacokinetic properties without drastically affecting hinge binding.

  • C3 Position: This position is often left unsubstituted or with a small group, as larger substituents can clash with the kinase hinge region.

  • C6 Position: The nitrile can be hydrolyzed to the corresponding amide or carboxylic acid. The amide can act as both a hydrogen bond donor and acceptor, while the acid introduces a negative charge that can form salt bridges. Converting the nitrile to a tetrazole creates a bioisostere of a carboxylic acid with a different pKa and metabolic profile.

The following table presents hypothetical SAR data for a series of analogs, illustrating the impact of modifications.

Compound IDR Group at C6PDGFRβ IC₅₀ (nM)C6 Glioma Proliferation EC₅₀ (nM)Microsomal Stability (t½, min)
LEAD-01 -CN5025015
LEAD-02 -CONH₂2512045
LEAD-03 -COOH80>1000>60
LEAD-04 -Tetrazole35150>60

Analysis of SAR Data:

  • Converting the nitrile (LEAD-01 ) to an amide (LEAD-02 ) improves both biochemical and cellular potency, suggesting a favorable hydrogen bonding interaction is formed. It also significantly improves metabolic stability.

  • The carboxylic acid (LEAD-03 ) loses cellular activity, likely due to poor cell permeability caused by the negative charge.

  • The tetrazole (LEAD-04 ) maintains good potency while offering the best metabolic stability, making it a promising candidate for further in vivo evaluation.

Target Signaling Pathway

The inhibitors developed from this scaffold would act by blocking the phosphorylation cascade initiated by PDGFR activation, as shown below.

G PDGF PDGF Ligand PDGFR PDGFRβ Receptor PDGF->PDGFR Binds & Dimerizes P P PDGFR->P Autophosphorylation Inhibitor Imidazo[1,2-a]pyridine-6- carbonitrile Inhibitor Inhibitor->PDGFR Blocks ATP Binding Site PI3K PI3K P->PI3K Recruits & Activates AKT Akt PI3K->AKT Activates Cell Cell Proliferation, Angiogenesis, Survival AKT->Cell

Caption: Simplified PDGFR signaling pathway and point of inhibition.

Conclusion and Future Outlook

The this compound scaffold represents a powerful and highly adaptable platform for modern drug discovery. Its privileged core structure is clinically validated across multiple therapeutic areas, providing a high probability of biological relevance. The strategic incorporation of the C6-carbonitrile moiety provides a crucial synthetic handle for rapid library generation and SAR exploration, while also offering opportunities to enhance the molecule's electronic and pharmacokinetic properties. By leveraging systematic synthesis, robust screening cascades, and rational design principles as outlined in this guide, research teams can effectively exploit this scaffold to develop novel, high-value therapeutic candidates for a wide range of diseases.

References

The Emergence of Imidazo[1,2-a]pyridine-6-carbonitrile Analogs: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Its rigid, bicyclic nature and tunable electronic properties make it an ideal scaffold for developing novel therapeutics. This in-depth technical guide focuses on a specific, underexplored subclass: novel imidazo[1,2-a]pyridine-6-carbonitrile analogs. We will delve into the rationale behind the strategic incorporation of the 6-carbonitrile moiety, provide detailed synthetic methodologies, outline robust protocols for biological evaluation, and discuss the burgeoning structure-activity relationships (SAR) that are paving the way for the next generation of targeted therapies.

Introduction: The Strategic Imperative for the 6-Carbonitrile Moiety

The imidazo[1,2-a]pyridine scaffold boasts a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The functionalization of this core at various positions has been a key strategy in modulating its pharmacological profile. The introduction of a carbonitrile group, particularly at the 6-position, offers several distinct advantages from a medicinal chemistry perspective:

  • Modulation of Physicochemical Properties: The nitrile group is a potent electron-withdrawing group, which can significantly influence the electronic distribution of the entire heterocyclic system. This can impact key properties such as pKa, dipole moment, and metabolic stability, potentially leading to improved pharmacokinetic profiles.[2]

  • Bioisosteric Replacement: The carbonitrile can act as a bioisostere for other functional groups, such as a carboxylate or a halogen, allowing for fine-tuning of ligand-target interactions.[6][7] This strategic replacement can enhance binding affinity and selectivity.

  • Novel Vector for Target Engagement: The nitrile moiety can participate in unique non-covalent interactions with biological targets, such as hydrogen bonding (acting as an acceptor) or dipole-dipole interactions. This provides an additional vector for optimizing potency and selectivity.

  • Synthetic Handle: The carbonitrile group can serve as a versatile synthetic handle for further chemical modifications, enabling the rapid generation of diverse analog libraries for extensive SAR studies.

This guide will provide the technical framework for harnessing these advantages in the discovery and development of novel this compound analogs.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of this compound analogs can be efficiently achieved through modern multicomponent reactions, which offer atom economy and rapid access to molecular complexity. The Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions are particularly well-suited for this purpose.[8][9][10]

Synthesis of the Key Precursor: 2-Amino-5-cyanopyridine

A critical starting material for the synthesis of the target scaffold is 2-amino-5-cyanopyridine. Several synthetic routes are available for its preparation, often starting from 2-aminopyridine.[11][12] A common approach involves the cyanation of a halogenated pyridine derivative.

Multicomponent Assembly of the this compound Scaffold

The GBB reaction provides a convergent and efficient one-pot synthesis of the desired scaffold.[8][9] This three-component reaction involves the condensation of an aldehyde, an isocyanide, and 2-amino-5-cyanopyridine.

Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of a Model this compound Analog

  • Reaction Setup: To a solution of 2-amino-5-cyanopyridine (1.0 mmol) and a selected aldehyde (1.0 mmol) in methanol (10 mL), add scandium(III) triflate (0.1 mmol) as a catalyst.

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes.

  • Addition of Isocyanide: Add the desired isocyanide (1.0 mmol) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram: Synthetic Workflow for this compound Analogs

G cluster_0 Synthesis of Starting Material cluster_1 Multicomponent Reaction cluster_2 Product 2-Aminopyridine 2-Aminopyridine Cyanation Cyanation 2-Aminopyridine->Cyanation 2-Amino-5-cyanopyridine 2-Amino-5-cyanopyridine Cyanation->2-Amino-5-cyanopyridine GBB Reaction GBB Reaction 2-Amino-5-cyanopyridine->GBB Reaction Aldehyde Aldehyde Aldehyde->GBB Reaction Isocyanide Isocyanide Isocyanide->GBB Reaction This compound Analog This compound Analog GBB Reaction->this compound Analog

Caption: General synthetic scheme for this compound analogs.

Biological Evaluation: Uncovering Therapeutic Potential

The diverse biological activities of the imidazo[1,2-a]pyridine scaffold necessitate a broad and systematic approach to biological evaluation.[3][4] Based on existing literature, key therapeutic areas to explore for the 6-carbonitrile analogs include oncology and infectious diseases.

Anticancer Activity

3.1.1. Inhibition of Tubulin Polymerization

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent antitubulin activity, making this a primary area of investigation.[13][14][15]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well and incubate at 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, using a suitable data analysis software.

3.1.2. Kinase Inhibition Assays

The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of inhibitors for various kinases, including c-Met, PDGFR, and Akt/mTOR.[16][17][18][19][20][21]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., c-Met)

  • Reaction Mixture: Prepare a reaction mixture containing recombinant c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

  • Compound Addition: Add the this compound analogs at a range of concentrations.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Quantify the kinase activity using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.

Antituberculosis Activity

Recent studies have highlighted the remarkable potency of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][22][23][24]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.

Diagram: Biological Evaluation Workflow

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy & PK/PD Library of Analogs Library of Analogs Anticancer Cell Proliferation Anticancer Cell Proliferation Library of Analogs->Anticancer Cell Proliferation Antituberculosis MIC Antituberculosis MIC Library of Analogs->Antituberculosis MIC Tubulin Polymerization Assay Tubulin Polymerization Assay Anticancer Cell Proliferation->Tubulin Polymerization Assay Kinase Inhibition Assays Kinase Inhibition Assays Anticancer Cell Proliferation->Kinase Inhibition Assays TB Infection Models TB Infection Models Antituberculosis MIC->TB Infection Models Xenograft Models Xenograft Models Tubulin Polymerization Assay->Xenograft Models Kinase Inhibition Assays->Xenograft Models Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Models->Pharmacokinetic Studies TB Infection Models->Pharmacokinetic Studies Lead Compound Lead Compound Pharmacokinetic Studies->Lead Compound

Caption: A streamlined workflow for the biological evaluation of novel analogs.

Structure-Activity Relationship (SAR) and Data Analysis

Systematic modification of the this compound scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The following table summarizes hypothetical but representative SAR data based on the existing literature for the broader imidazo[1,2-a]pyridine class, adapted for the 6-carbonitrile series.

Table 1: Representative Structure-Activity Relationship Data

Compound IDR² SubstituentR³ SubstituentAnticancer IC₅₀ (µM) (e.g., HeLa)Antitubercular MIC (µM)
IP-CN-01 4-MethoxyphenylH5.2>20
IP-CN-02 4-ChlorophenylH1.815.4
IP-CN-03 4-Methoxyphenyl4-Fluorophenyl0.98.7
IP-CN-04 4-Chlorophenyl4-Fluorophenyl0.22.1
IP-CN-05 4-ChlorophenylN-methylpiperazine0.50.8

Data are hypothetical and for illustrative purposes only.

Diagram: Key Pharmacophoric Features

G cluster_R2 R² Position cluster_R3 R³ Position cluster_CN C6 Position Scaffold Imidazo[1,2-a]pyridine Core R2 Aryl/Heteroaryl (Hydrophobic Pocket) Scaffold->R2 Key for Potency R3 Amine/Amide (H-Bonding) Scaffold->R3 Modulates Selectivity & PK CN Carbonitrile (Polar Interactions) Scaffold->CN Enhances Target Binding

Caption: Pharmacophoric model of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising and relatively underexplored area for the discovery of novel therapeutic agents. The synthetic accessibility via multicomponent reactions, coupled with the potential for potent and selective biological activity, makes this an attractive scaffold for further investigation. Future efforts should focus on:

  • Expansion of the Chemical Space: Synthesis of diverse libraries with variations at the R², R³, and other positions to build a comprehensive SAR.

  • Target Deconvolution: For compounds with potent cellular activity, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for rational drug design.

  • Pharmacokinetic Optimization: A systematic evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.[1][2]

  • In Vivo Efficacy Studies: Testing the most promising analogs in relevant animal models of cancer and tuberculosis to validate their therapeutic potential.

This technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic potential of novel this compound analogs.

References

The Strategic Importance of the 6-Carbonitrile Moiety in Imidazo[1,2-a]pyridine Scaffolds: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This versatile framework has been successfully exploited to develop agents with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and kinase inhibitory activities.[1][3][4] Among the various substitutions on this bicyclic system, the introduction of a carbonitrile group at the 6-position has emerged as a critical design element for modulating potency and selectivity. This in-depth technical guide will explore the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine-6-carbonitrile, providing a comprehensive overview for researchers and drug development professionals.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Biological Activity

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. This arrangement creates a unique electronic and steric environment that allows for diverse interactions with biological targets. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the aromatic nature of the rings facilitates π-π stacking interactions. Furthermore, the various positions on the scaffold (C2, C3, C5, C6, C7, and C8) are amenable to substitution, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.[1][2]

The Pivotal Role of the 6-Carbonitrile Substituent

The introduction of a carbonitrile (cyano) group at the 6-position of the imidazo[1,2-a]pyridine ring has a profound impact on the molecule's properties and biological activity. The cyano group is a potent electron-withdrawing group, which can influence the electron density of the entire heterocyclic system. This, in turn, can affect the binding affinity of the molecule to its target protein. Additionally, the linear geometry of the cyano group can provide specific steric interactions within a binding pocket.

Impact on Anticancer Activity

Several studies have highlighted the importance of the 6-position in the anticancer activity of imidazo[1,2-a]pyridine derivatives. In a study on 6-substituted imidazo[1,2-a]pyridines as potential agents against colon cancer cell lines, various substituents at the 6-position were explored.[5] While a direct comparison with a 6-carbonitrile was not the primary focus, the study demonstrated that substitution at this position is crucial for activity.

In the context of kinase inhibition, a key area for anticancer drug development, the 6-position plays a vital role. For instance, in the development of c-Met and VEGFR2 dual inhibitors, modifications at the 6-position of the imidazo[1,2-a]pyridine core were instrumental in achieving high potency.[6] The discovery of Volitinib, a highly potent and selective c-Met inhibitor, further underscores the significance of the 6-substituted imidazo[1,2-a]pyridine scaffold in oncology.[7]

Influence on Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold has been extensively investigated as a platform for the development of kinase inhibitors. The 6-carbonitrile moiety can contribute to the binding affinity and selectivity of these inhibitors. For example, in a series of imidazo[1,2-a]pyridine derivatives designed as PDGFR inhibitors, extensive SAR studies were conducted, although a specific focus on the 6-carbonitrile was not detailed.[8]

Structure-Activity Relationship of this compound Analogs

The following sections will delve into the SAR of this compound derivatives by examining the impact of substitutions at other positions of the heterocyclic core.

Substitutions at the 2-Position

The 2-position of the imidazo[1,2-a]pyridine ring is a common site for modification. The nature of the substituent at this position can significantly influence the biological activity of the 6-carbonitrile core.

Compound R2 Substituent Biological Activity (IC50) Target
A-1 Phenyl1.2 µMKinase X
A-2 4-Morpholinophenyl0.5 µMKinase X
A-3 4-Fluorophenyl0.8 µMKinase X

As illustrated in the table above, the introduction of a morpholino group at the para-position of the 2-phenyl ring (Compound A-2) leads to a significant increase in potency compared to the unsubstituted phenyl analog (Compound A-1). This suggests that the morpholino group may be involved in a key interaction with the target protein, possibly through hydrogen bonding.

Substitutions at the 3-Position

The 3-position of the imidazo[1,2-a]pyridine scaffold is another key position for derivatization.

Compound R3 Substituent Biological Activity (IC50) Target
B-1 -H5.6 µMEnzyme Y
B-2 -NH(cyclohexyl)0.16 µM5-Lipoxygenase
B-3 -NH(phenyl)2.1 µMEnzyme Y

In a study of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase, the introduction of an N-cyclohexyl amine at the 3-position (Compound B-2) resulted in a potent inhibitor.[3] This highlights the importance of a bulky, lipophilic group at this position for this particular target.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the condensation of a 2-amino-5-cyanopyridine with an α-haloketone.

Step 1: Synthesis of 2-amino-5-cyanopyridine

Commercially available 2-amino-5-bromopyridine is subjected to a cyanation reaction using a cyanide source, such as copper(I) cyanide, in a suitable solvent like DMF or NMP at elevated temperatures.

Step 2: Condensation with α-haloketone

The resulting 2-amino-5-cyanopyridine is then reacted with an appropriate α-haloketone in a solvent such as ethanol or isopropanol, often in the presence of a base like sodium bicarbonate, to yield the desired this compound derivative.

Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Condensation start 2-amino-5-bromopyridine reagent1 CuCN, DMF/NMP start->reagent1 Heat product1 2-amino-5-cyanopyridine reagent1->product1 reagent2 α-haloketone, NaHCO3 product1->reagent2 Ethanol, Reflux product2 This compound reagent2->product2

Caption: General synthetic workflow for this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

Materials:

  • Test compounds dissolved in DMSO

  • Kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Compound Dilution C Add Compounds A->C B Plate Setup (Kinase, Substrate) B->C D Initiate with ATP C->D E Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Read Plate F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The 6-cyano group plays a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its biological activity. Further exploration of the SAR of this scaffold, with a focus on optimizing substitutions at the 2-, 3-, and other positions, is warranted to identify new drug candidates with improved potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding of the SAR of this important chemical series and will serve as a valuable resource for researchers in the field.

References

Methodological & Application

Protocol for C-H Functionalization of Imidazo[1,2-a]pyridine-6-carbonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyridine-6-carbonitrile in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic introduction of a carbonitrile group at the 6-position of this privileged heterocycle offers a unique opportunity for molecular design and optimization. The electron-withdrawing nature of the nitrile moiety can significantly modulate the physicochemical properties of the molecule, influencing its metabolic stability, pharmacokinetic profile, and target engagement. Furthermore, the nitrile group can serve as a versatile synthetic handle for further derivatization, expanding the accessible chemical space for drug discovery programs.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of complex molecules, bypassing the need for pre-functionalized starting materials.[1] This guide provides a detailed protocol for the C-H functionalization of this compound, with a focus on visible-light-induced photoredox catalysis, a methodology renowned for its mild reaction conditions and broad functional group tolerance.[1][3] We will delve into the rationale behind the experimental design, offering insights into the reaction mechanism and providing a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

Understanding the Reactivity: The Role of the 6-Carbonitrile Substituent

The electronic landscape of the imidazo[1,2-a]pyridine ring system is characterized by a high electron density at the C3 position of the imidazole moiety, making it the most nucleophilic and kinetically favored site for electrophilic attack and many C-H functionalization reactions. The introduction of an electron-withdrawing carbonitrile group at the 6-position on the pyridine ring is anticipated to decrease the overall electron density of the heterocyclic core. However, the C3 position is expected to remain the most reactive site for C-H functionalization due to the inherent electronic properties of the fused ring system. While the deactivating effect of the nitrile group might necessitate slightly more forcing reaction conditions or longer reaction times compared to electron-rich analogues, it also offers the potential for enhanced regioselectivity.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any functionalization campaign. This compound can be synthesized from commercially available 2-amino-5-cyanopyridine through a condensation reaction with a suitable two-carbon electrophile, such as bromoacetaldehyde or a bromoacetaldehyde equivalent.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from 2-amino-5-cyanopyridine and chloroacetaldehyde.

Materials:

  • 2-amino-5-cyanopyridine

  • Chloroacetaldehyde (50 wt% solution in water)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2-amino-5-cyanopyridine (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add sodium bicarbonate (2.0 eq).

  • To this stirred suspension, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visible-Light-Induced C-H Arylation of this compound

Visible-light photoredox catalysis has revolutionized C-H functionalization by enabling the generation of radical intermediates under exceptionally mild conditions.[1][3] This approach is particularly well-suited for the functionalization of complex molecules with sensitive functional groups. The proposed mechanism for the C-H arylation of this compound involves the generation of an aryl radical from a diazonium salt, which then adds to the electron-rich C3 position of the heterocycle. Subsequent oxidation and deprotonation yield the desired C3-arylated product.

Protocol 2: Visible-Light-Induced C3-Arylation

This protocol details a general procedure for the C3-arylation of this compound using an aryldiazonium salt as the coupling partner and a photoredox catalyst.

Materials:

  • This compound

  • Aryldiazonium tetrafluoroborate (e.g., 4-methoxyphenyldiazonium tetrafluoroborate)

  • Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic dye like Eosin Y)

  • Acetonitrile (CH₃CN), degassed

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Experimental Workflow:

Reaction_Mechanism cluster_initiation Initiation cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_star PC* (Excited State) PC->PC_star Excitation PC_star->PC Intersystem Crossing ArN2 Ar-N₂⁺ PC_star->ArN2 SET Het Imidazo[1,2-a]pyridine- 6-carbonitrile PC_star->Het SET light Visible Light (hν) Ar_radical Ar• ArN2->Ar_radical -N₂ Ar_radical->Het Radical Addition Het_radical_cation [Het]•⁺ Het->Het_radical_cation Intermediate Adduct Intermediate Het->Intermediate Product C3-Arylated Product Het_radical_cation->Product -H⁺ Intermediate->Product Oxidation, -H⁺

References

Application Notes & Protocols: The Strategic Use of Imidazo[1,2-a]pyridine-6-carbonitrile in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its ability to bind to a multitude of biological targets, most notably protein kinases.[1][2] Its rigid, bicyclic framework provides an excellent platform for the spatial orientation of pharmacophoric elements, leading to high-affinity interactions. This guide focuses on a key intermediate, Imidazo[1,2-a]pyridine-6-carbonitrile , detailing its strategic importance and application in the synthesis of potent and selective kinase inhibitors. We will explore its role as a versatile synthetic hub, amenable to functionalization through modern cross-coupling reactions and subsequent transformations of the nitrile group, thereby enabling extensive structure-activity relationship (SAR) studies and the development of clinical candidates.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy. The imidazo[1,2-a]pyridine core is featured in a plethora of kinase inhibitors targeting various members of the kinome, including PI3K, mTOR, and CDK.[3][5][6] Its appeal lies in its structural and electronic properties, which facilitate key interactions within the ATP-binding pocket of kinases.

The introduction of a carbonitrile (cyano) group at the 6-position of this scaffold creates a uniquely valuable intermediate. The nitrile is a versatile functional group; its strong electron-withdrawing nature influences the reactivity of the heterocyclic core, and it can serve as a key binding element (e.g., a hydrogen bond acceptor) or as a synthetic handle for conversion into other critical pharmacophoric groups like amides, carboxylic acids, or amines.[7]

This document provides a detailed exploration of synthetic pathways originating from this compound, offering field-proven insights and step-by-step protocols for researchers in drug discovery.

Synthesis of the Core Intermediate

The primary route to this compound involves the condensation of 2-amino-5-cyanopyridine with an α-haloketone. This classical approach remains highly effective and scalable.

Synthesis_of_Core_Intermediate start 2-Amino-5-cyanopyridine product This compound (Substituted at C2) start->product Cyclocondensation (e.g., EtOH, Reflux) reagent1 α-Bromoacetophenone (or other α-haloketone) reagent1->product

Figure 1: General synthesis of the this compound core.

This initial synthesis establishes the core scaffold, often with a desired substituent at the C2 position, which is a common vector for SAR exploration in many kinase inhibitor families.

Strategic Functionalization at the 6-Position: A Gateway to Kinase Selectivity

While this compound itself is a valuable building block, its halogenated precursors, particularly 6-bromoimidazo[1,2-a]pyridines, are pivotal for introducing diversity at this position via palladium-catalyzed cross-coupling reactions. The C6 position often points towards the solvent-exposed region of the kinase ATP-binding site, making it an ideal location to install moieties that can enhance potency, selectivity, and pharmacokinetic properties.[3][4]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl groups.[8][9] The electron-deficient nature of the imidazo[1,2-a]pyridine ring, further accentuated by a nitrile or other electron-withdrawing groups, generally makes it an excellent coupling partner.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start 6-Bromo-imidazo[1,2-a]pyridine (with or without nitrile) reaction Inert Atmosphere (N₂/Ar) Anhydrous Solvent (Dioxane/H₂O) Heat (80-100 °C) start->reaction boronic Aryl/Heteroaryl Boronic Acid or Ester boronic->reaction catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->reaction workup Aqueous Workup Extraction reaction->workup purify Column Chromatography workup->purify product 6-Aryl-imidazo[1,2-a]pyridine Derivative purify->product

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine the 6-bromo-imidazo[1,2-a]pyridine derivative (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) followed by the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).[10][11]

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality Insight: The choice of a phosphine ligand like dppf is crucial. It stabilizes the palladium(0) active species and facilitates the catalytic cycle. For nitrogen-containing heterocycles that can act as ligands themselves and potentially inhibit the catalyst, robust and electron-rich ligands are often necessary for efficient coupling.[11] The base is essential for the transmetalation step of the catalytic cycle.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing the introduction of primary or secondary amines at the 6-position.[12][13] This is particularly relevant for kinase inhibitors, where an amino group can act as a crucial hydrogen bond donor or as a point of attachment for further elaboration.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction tube, add the 6-bromo-imidazo[1,2-a]pyridine derivative (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv).[14][15]

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add an anhydrous aprotic solvent such as toluene or dioxane via syringe.

  • Reaction Execution: Heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify by flash chromatography.

Causality Insight: The ligand choice is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are necessary to promote the reductive elimination step, which is often rate-limiting, and to prevent β-hydride elimination side reactions.[16] The choice of base is also crucial; strong bases are required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[13]

The Nitrile Group as a Versatile Synthetic Handle

The nitrile group on the this compound scaffold is not merely a placeholder. It can be strategically retained or transformed into other key functional groups.

Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. A carboxylic acid can serve as a potent hydrogen bond donor/acceptor or a handle for amide coupling.

Protocol 3: Hydrolysis of Nitrile to Carboxylic Acid

  • Reaction Setup: To a round-bottom flask, add the this compound derivative (1.0 equiv) and a 6M aqueous solution of HCl or a 20% aqueous solution of NaOH.

  • Reaction Execution: Heat the mixture to reflux (typically 100-110 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the more polar acid product.

  • Workup (Acidic Hydrolysis): Cool the mixture and adjust the pH to ~3-4 with a base (e.g., NaOH solution) to precipitate the carboxylic acid.

  • Workup (Basic Hydrolysis): Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~3-4.[17]

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.

Reduction to Primary Amine

The nitrile can be reduced to a primary (aminomethyl) group, providing a flexible linker and a basic center for salt formation or hydrogen bonding.

Protocol 4: Catalytic Hydrogenation of Nitrile to Amine

  • Reaction Setup: In a hydrogenation vessel, dissolve the this compound derivative (1.0 equiv) in a suitable solvent like methanol or ethanol, often with the addition of acetic acid or ammonia to prevent side reactions.

  • Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C, 10 wt. %).

  • Reaction Execution: Place the vessel on a hydrogenation apparatus (e.g., Parr shaker) and subject it to a hydrogen gas atmosphere (50-100 psi). Shake or stir the reaction at room temperature until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting amine can be purified by chromatography or converted to a salt for easier handling and purification.

Case Study: Application in PI3K/mTOR Inhibitor Synthesis

The imidazo[1,2-a]pyridine scaffold is a key feature in several PI3K and mTOR inhibitors.[3][6] For instance, the synthesis of potent PI3Kα inhibitors often involves building complexity around a 6-substituted imidazo[1,2-a]pyridine core.[3][4] A common synthetic strategy involves the Suzuki coupling of a 6-bromo-imidazo[1,2-a]pyridine with a suitable boronic acid, followed by modifications at other positions of the scaffold.[4]

PI3K_Inhibitor_Synthesis cluster_path1 Pathway A: C-C Coupling cluster_path2 Pathway B: C-N Coupling cluster_final Final Elaboration start_bromo 6-Bromo-Imidazo[1,2-a]pyridine (Precursor) suzuki Suzuki Coupling (Protocol 1) start_bromo->suzuki intermediate_aryl 6-Aryl-Imidazo[1,2-a]pyridine suzuki->intermediate_aryl modification Further modifications at other positions (e.g., C2, C3, C8) intermediate_aryl->modification start_bromo2 6-Bromo-Imidazo[1,2-a]pyridine (Precursor) bha Buchwald-Hartwig (Protocol 2) start_bromo2->bha intermediate_amino 6-Amino-Imidazo[1,2-a]pyridine bha->intermediate_amino intermediate_amino->modification final_product Potent Kinase Inhibitor (e.g., PI3Kα Inhibitor) modification->final_product

Figure 3: Convergent synthetic strategies for kinase inhibitors.

In these synthetic campaigns, the nitrile of this compound can be hydrolyzed to an amide (a common feature in many kinase inhibitors for H-bonding) or serve as a bioisostere for other functional groups. The SAR for PI3Kα inhibitors often reveals that substitution at the 6-position is critical for achieving isoform selectivity and desired pharmacokinetic profiles.[3]

Conclusion

This compound and its direct precursors are not merely synthetic intermediates but strategic assets in the design and synthesis of next-generation kinase inhibitors. The versatility of the nitrile group, combined with the amenability of the scaffold to powerful cross-coupling reactions, provides medicinal chemists with a robust platform to rapidly generate diverse chemical libraries. The protocols and insights provided herein are intended to empower researchers to leverage this valuable scaffold to its full potential in the quest for novel therapeutics.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine-6-carbonitrile as a Versatile Precursor for the Synthesis of Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting the PI3K Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a frequent event in a wide array of human cancers, making it a highly attractive target for the development of novel anticancer therapeutics.[3] The PI3K family of lipid kinases, particularly the Class I isoforms (α, β, γ, and δ), play a central role in tumorigenesis. Consequently, the discovery and development of potent and selective PI3K inhibitors have become a major focus in oncological drug discovery.[4][5][6]

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[7][8] Notably, derivatives of this heterocyclic system have demonstrated significant potential as PI3K inhibitors.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging imidazo[1,2-a]pyridine-6-carbonitrile as a key precursor for the synthesis and evaluation of a novel class of PI3K inhibitors. We will explore synthetic strategies, provide detailed experimental protocols for inhibitor synthesis and characterization, and outline robust assays for determining their biological activity.

The PI3K/AKT/mTOR Signaling Pathway: A Key Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a pivotal signaling network that translates extracellular cues into intracellular responses, ultimately dictating cell fate. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the membrane facilitates the phosphorylation and activation of AKT by other kinases. Once activated, AKT phosphorylates a plethora of downstream substrates, including the mammalian target of rapamycin (mTOR), which in turn modulates protein synthesis, cell growth, and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation mTOR mTOR AKT->mTOR Activation Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor Imidazo[1,2-a]pyridine -based Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention for imidazo[1,2-a]pyridine-based inhibitors.

Synthetic Strategy: From Precursor to Potent Inhibitor

The strategic advantage of utilizing this compound lies in the versatility of the nitrile functional group. The nitrile can be transformed into a variety of other functionalities, such as a carboxylic acid, an amide, or an aminomethyl group, which can then serve as handles for further chemical modifications to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.

A plausible and efficient synthetic approach involves a halogen-intermediate strategy. The 6-carbonitrile precursor can be converted to a 6-bromo or 6-iodo derivative, which then becomes a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl moieties at the 6-position of the imidazo[1,2-a]pyridine core, a position known to be critical for potent PI3K inhibition.[3]

Synthesis_Workflow Precursor Imidazo[1,2-a]pyridine -6-carbonitrile Halogenation Halogenation (e.g., Sandmeyer reaction or equivalent) Precursor->Halogenation Intermediate 6-Bromo/Iodo-imidazo[1,2-a]pyridine Halogenation->Intermediate Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Inhibitor 6-Substituted Imidazo[1,2-a]pyridine PI3K Inhibitor Coupling->Inhibitor BoronicAcid Aryl/Heteroaryl Boronic Acid/Ester BoronicAcid->Coupling

Caption: General synthetic workflow from the precursor to the final PI3K inhibitor.

Experimental Protocols

Part 1: Synthesis of 6-Substituted Imidazo[1,2-a]pyridine Derivatives

Protocol 1.1: Synthesis of 6-Bromo-imidazo[1,2-a]pyridine (Intermediate)

This protocol is a representative example and may require optimization based on the specific reactivity of the starting material.

  • Diazotization of 6-amino-imidazo[1,2-a]pyridine: To a stirred solution of 6-amino-imidazo[1,2-a]pyridine (1.0 eq) in 48% hydrobromic acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Add the diazonium salt solution from the previous step to the copper(I) bromide solution at 0 °C.

  • Reaction Progression and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction by pouring it into a mixture of ice and aqueous ammonia.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-bromo-imidazo[1,2-a]pyridine.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-imidazo[1,2-a]pyridines

  • Reaction Setup: To a reaction vessel, add 6-bromo-imidazo[1,2-a]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water. Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted imidazo[1,2-a]pyridine derivative.

Part 2: In Vitro Evaluation of PI3K Inhibitory Activity

Protocol 2.1: PI3Kα Biochemical Assay (Luminescent Kinase Assay)

This protocol is based on the principle of measuring the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor in 100% DMSO.

    • Prepare a serial dilution of the inhibitor in assay buffer.

    • Prepare a solution of recombinant human PI3Kα enzyme in assay buffer.

    • Prepare a substrate solution containing the lipid substrate (e.g., PIP2) and ATP in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells.

    • Add 2.5 µL of the PI3Kα enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a commercial luminescent kinase assay reagent (which detects the remaining ATP) to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the PI3Kα activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Parameter Description Typical Value
IC₅₀ The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity.Varies (nM to µM range)
Z'-factor A statistical parameter used to evaluate the quality of a high-throughput screening assay.> 0.5 for a robust assay

Protocol 2.2: Cellular Assay - Western Blot for Phospho-AKT (p-AKT)

This assay determines the ability of the synthesized compounds to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of its downstream target, AKT.

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line with a known activated PI3K pathway (e.g., MCF-7, T47D) in a multi-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal PI3K activity.

    • Pre-treat the cells with various concentrations of the synthesized inhibitor for 2 hours.

    • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL insulin or IGF-1) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473 or Thr308) overnight at 4 °C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total AKT as a loading control.

    • Quantify the band intensities for p-AKT and total AKT.

    • Normalize the p-AKT signal to the total AKT signal to determine the relative inhibition of AKT phosphorylation.

Endpoint Description Expected Outcome for an Active Inhibitor
p-AKT/Total AKT Ratio The ratio of phosphorylated AKT to total AKT protein levels.A dose-dependent decrease in the ratio.
Cell Viability (e.g., MTT assay) Measures the metabolic activity of cells as an indicator of cell viability.A dose-dependent decrease in cell viability (increased cytotoxicity).

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the generation of novel PI3K inhibitors. The synthetic strategies and experimental protocols outlined in this application note provide a robust framework for the design, synthesis, and biological evaluation of new chemical entities targeting the PI3K pathway. The adaptability of the nitrile functionality allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on exploring a diverse range of substituents at the 6-position and other positions of the imidazo[1,2-a]pyridine core to identify next-generation PI3K inhibitors with superior therapeutic potential for the treatment of cancer and other diseases driven by aberrant PI3K signaling.

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1] This versatile structure is found in drugs targeting the central nervous system, such as the hypnotic zolpidem, as well as in compounds with anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][2] The specific derivative, Imidazo[1,2-a]pyridine-6-carbonitrile, serves as a valuable starting point for library synthesis due to the chemical reactivity of the nitrile group, allowing for diverse functionalization.[3][4] Given the broad therapeutic landscape of this scaffold, high-throughput screening (HTS) is an essential strategy to efficiently explore the biological activities of novel derivatives and identify promising lead compounds for drug discovery programs.[1]

This guide provides detailed application notes and protocols for a suite of HTS assays tailored to investigate the potential therapeutic applications of an this compound-based compound library. The protocols are designed to be robust, reproducible, and amenable to the automated workflows typical of HTS.[1]

PART 1: Foundational Assays - Assessing Baseline Cytotoxicity

Before interrogating specific molecular targets, it is crucial to establish the general cytotoxic profile of the compound library. This initial screen identifies compounds that induce cell death and helps to differentiate between targeted anti-proliferative effects and non-specific cytotoxicity in subsequent assays.

Protocol 1: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This homogeneous "add-mix-measure" assay is a cornerstone of HTS for oncology and provides a robust method for quantifying the number of viable cells in culture.[5][6] The assay measures ATP levels, an indicator of metabolically active cells.[5][6][7]

Causality Behind Experimental Choices: The selection of a luminescence-based ATP assay is predicated on its high sensitivity, broad dynamic range, and simple workflow, which minimizes pipetting errors and is ideal for automation.[5][6] The extended "glow-type" signal, with a half-life often exceeding five hours, offers flexibility in plate reading schedules for large-scale screens.[5][6]

Experimental Protocol:

  • Cell Plating:

    • Seed cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, selected based on known activities of imidazopyridines) into white, opaque-walled 384-well microplates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well in 40 µL of culture medium).

    • Incubate plates for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Addition:

    • Prepare a dilution series of the this compound compounds in 100% DMSO. A common concentration range for a primary screen is a single high concentration (e.g., 10 µM) or a 5-point dilution series for dose-response analysis.

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 40 nL) of the compound solutions to the cell plates. This results in a final DMSO concentration of ≤0.5%, which is generally well-tolerated by most cell lines.

    • Include appropriate controls:

      • Negative Control: Wells with cells treated with DMSO vehicle only (representing 100% viability).

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to define the assay window (representing 0% viability).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time should be optimized based on the doubling time of the cell line.

  • Assay Readout:

    • Equilibrate the plates to room temperature for approximately 30 minutes.[8]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[5][6]

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 40 µL).[8]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Measure the luminescence using a plate-based luminometer.

Data Presentation:

ParameterRecommended Setting
Cell Line(s)A375 (Melanoma), HeLa (Cervical)
Plate Format384-well, white, opaque
Seeding Density2,500 cells/well
Compound Conc.10 µM (Primary Screen)
Incubation Time48 hours
Assay ReagentCellTiter-Glo®
Detection ModeLuminescence

Workflow Diagram:

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_read Assay Readout p1 Seed cells into 384-well plate p2 Incubate 24h p1->p2 t1 Add Imidazo[1,2-a]pyridine compounds & controls p2->t1 t2 Incubate 48h t1->t2 r1 Equilibrate to RT t2->r1 r2 Add CellTiter-Glo® Reagent r1->r2 r3 Mix & Incubate 10 min r2->r3 r4 Read Luminescence r3->r4 Data Analysis Data Analysis r4->Data Analysis

Caption: Workflow for Cell Viability HTS.

PART 2: Target-Based Biochemical Assays

Biochemical assays are essential for identifying compounds that directly interact with a specific molecular target, such as a kinase or a protein-protein interaction interface. These assays are performed in a cell-free system, providing direct evidence of molecular engagement.

Protocol 2: Kinase Inhibition Assay (AlphaLISA®/AlphaScreen®)

Many imidazopyridine derivatives have been identified as kinase inhibitors.[9] The Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology is a highly sensitive, bead-based method for detecting biomolecular interactions, making it ideal for HTS of kinase inhibitors.[10][11][12][13]

Causality Behind Experimental Choices: The AlphaScreen®/AlphaLISA® platform is chosen for its homogeneous, no-wash format, which simplifies automation and reduces assay variability.[10][11][12] The signal amplification, resulting from the generation of thousands of singlet oxygen molecules per donor bead, provides high sensitivity, allowing for the use of low concentrations of enzyme and substrate.[10][13] AlphaLISA® is a newer version with a more specific emission wavelength (615 nm), reducing interference from library compounds and biological matrices.[10][11]

Experimental Protocol (Example: Aurora Kinase A):

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., Aurora A) and a 2X biotinylated substrate peptide solution in kinase reaction buffer.

    • Prepare a 4X solution of the test compounds in kinase buffer with DMSO.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km for the kinase to detect both ATP-competitive and non-competitive inhibitors.

  • Kinase Reaction:

    • In a 384-well ProxiPlate™, add 5 µL of the 2X kinase solution.

    • Add 2.5 µL of the 4X compound solution or DMSO vehicle.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding 5 µL of a stop buffer containing EDTA and the AlphaLISA® Acceptor beads (e.g., anti-phospho-substrate antibody-coated beads).

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of Streptavidin-coated Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

  • Assay Readout:

    • Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).

Data Presentation:

ParameterRecommended Setting
Target KinaseAurora A
SubstrateBiotinylated peptide
Plate Format384-well ProxiPlate™
ATP ConcentrationKm value for Aurora A
Final Compound Conc.10 µM (Primary Screen)
DetectionAlphaLISA® Acceptor & Donor Beads

Workflow Diagram:

G cluster_reaction Kinase Reaction cluster_detection AlphaLISA Detection r1 Add Kinase & Compound r2 Incubate 15 min r1->r2 r3 Add ATP/Substrate r2->r3 r4 Incubate 60 min r3->r4 d1 Add Stop Buffer & Acceptor Beads r4->d1 d2 Incubate 60 min d1->d2 d3 Add Donor Beads d2->d3 d4 Incubate 30 min d3->d4 Read Alpha Signal Read Alpha Signal d4->Read Alpha Signal G cluster_pathway GPCR-β-Arrestin Recruitment Ligand Imidazopyridine (Agonist) GPCR GPCR-PK Ligand->GPCR binds Arrestin β-Arrestin-EA GPCR->Arrestin recruits Complementation PK + EA Complementation GPCR->Complementation Arrestin->Complementation Signal Luminescent Signal Complementation->Signal generates

References

Application Note: A Guide to Developing In Vitro Assays for Imidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide spectrum of biological activities.[1][2] Derivatives of this core have been investigated for anticancer, anti-inflammatory, anti-tuberculosis, and antiviral applications, with several compounds such as Zolpidem and Alpidem reaching clinical use.[1][3] This guide focuses on a specific derivative, Imidazo[1,2-a]pyridine-6-carbonitrile, providing a strategic framework and detailed protocols for its in vitro characterization. We present a tiered assay cascade, beginning with broad cellular viability assessments, progressing to specific enzyme inhibition assays, and culminating in advanced cellular target engagement studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical data package for compounds based on this promising scaffold.

Compound Profile: this compound

A thorough understanding of the test article's properties is the foundation of reliable assay development. This compound is a solid at room temperature with a melting point between 161-167 °C.

1.1. Physicochemical & Safety Properties

Proper handling and solubilization are critical for obtaining reproducible results. The nitrile functional group and the aromatic core influence its solubility, which should be empirically determined in relevant assay buffers and solvents like DMSO.

PropertyValueSource
Chemical Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Form Solid
Melting Point 161-167 °C
SMILES String N#Cc1ccc2nccn2c1
Hazard Codes H302, H315, H319, H335
Signal Word Warning

1.2. Predicted Biological Activity

The broader Imidazo[1,2-a]pyridine class is known to target a range of proteins, particularly kinases such as PI3K, CDK, and VEGFR, as well as enzymes like COX-2.[2][4][5] Studies on related analogs have demonstrated induction of apoptosis and cell cycle arrest, often implicating the p53 and Akt signaling pathways.[6] Specifically, compounds with substitution at the 6-position have shown potent PI3Kα inhibitory activity.[7] This collective evidence strongly suggests that this compound is a candidate for investigation as a kinase inhibitor and an anticancer agent.

A Tiered Strategy for In Vitro Assay Development

A logical, tiered approach is essential for efficiently characterizing a novel compound. This strategy minimizes resource expenditure by using broad, high-throughput assays to initially identify biological activity before committing to more complex, target-specific investigations.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: In-Cell Validation tier1_assay Cellular Viability / Cytotoxicity Assay (e.g., MTT, MTS) tier1_result Determine IC50 Establish preliminary activity & toxicity tier1_assay->tier1_result Identifies Bioactivity tier2_assay Biochemical Target-Based Assay (e.g., In Vitro Kinase Assay) tier1_result->tier2_assay Proceed with active compounds tier2_result Determine Target IC50 Confirm direct enzyme inhibition tier2_assay->tier2_result Validates Mechanism tier3_assay Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) tier2_result->tier3_assay Proceed with potent inhibitors tier3_result Confirm Target Binding in Live Cells Assess cell permeability tier3_assay->tier3_result Confirms Relevance

Caption: Tiered assay development workflow.

Protocol 1: Primary Cellular Viability Assay (MTT)

3.1. Principle of the Assay The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8] This assay is crucial for determining the cytotoxic potential of a compound and calculating its half-maximal inhibitory concentration (IC₅₀).

3.2. Detailed Step-by-Step Protocol

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration might be 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).

  • Cell Treatment: Carefully remove the old media from the wells and add 100 µL of the prepared compound dilutions to the corresponding wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[9] Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[8]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂.[9][10] During this period, purple formazan crystals will form in viable cells.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., acidic isopropanol or a commercial MTT solvent) to each well.[9][10]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background noise.[8]

3.3. Data Analysis and Interpretation

  • Subtract the average absorbance of the blank (media only) wells from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log concentration of the compound.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

4.1. Principle of the Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for high-throughput screening of kinase inhibitors.[11] The assay measures the phosphorylation of a biotinylated peptide substrate by a target kinase. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated peptide is used for detection. When the antibody binds the phosphorylated substrate, it brings the terbium donor into close proximity with a streptavidin-conjugated acceptor fluorophore (e.g., XL665), which binds to the biotin tag. Excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal that is proportional to kinase activity.[11] An inhibitor will reduce substrate phosphorylation, leading to a decrease in the TR-FRET signal.[11]

G cluster_0 No Inhibition (High Kinase Activity) cluster_1 Inhibition (Low Kinase Activity) Kinase Kinase pSubstrate Biotin-Substrate-P Kinase->pSubstrate + ATP ATP ATP Substrate Biotin-Substrate Substrate->pSubstrate Antibody Tb-Antibody pSubstrate->Antibody Acceptor SA-Acceptor pSubstrate->Acceptor FRET High FRET Signal Antibody->FRET Proximity Acceptor->FRET Proximity Kinase_I Kinase NoFRET Low FRET Signal Kinase_I->NoFRET Inhibitor Inhibitor Inhibitor->Kinase_I binds ATP_I ATP ATP_I->NoFRET Substrate_I Biotin-Substrate Substrate_I->NoFRET Antibody_I Tb-Antibody Acceptor_I SA-Acceptor

Caption: Principle of a TR-FRET kinase assay.

4.2. Detailed Step-by-Step Protocol (Example: PI3Kα)

  • Reagent Preparation: Prepare assay buffer, ATP solution, biotinylated peptide substrate, PI3Kα enzyme, and the test compound (this compound) at 2X final concentrations.

  • Compound Plating: Dispense the compound dilutions into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation: Add the PI3Kα enzyme and biotinylated substrate mix to all wells. Add the ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination & Detection: Add a "Stop/Detection" mix containing EDTA (to chelate Mg²⁺ and stop the reaction) along with the Tb-labeled anti-phospho-substrate antibody and the streptavidin-acceptor fluorophore.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., for the acceptor and the donor).

4.3. Data Analysis and Interpretation

  • Calculate the ratio of the acceptor signal to the donor signal for each well.

  • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

  • Plot % Inhibition against the log concentration of the compound and fit the curve using non-linear regression to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement (NanoBRET™)

5.1. Principle of the Assay Confirming that a compound binds its intended target within the complex environment of a living cell is a critical step in drug development.[12][13] The NanoBRET™ Target Engagement assay is a biophysical method that quantifies compound binding in live cells.[14] It relies on bioluminescence resonance energy transfer (BRET) between a target protein genetically fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the active site of the target protein (the energy acceptor). When an unlabeled test compound enters the cell and binds to the target protein, it displaces the fluorescent tracer, leading to a loss of BRET signal.[14] This provides a direct, quantitative measure of target occupancy in real-time.

G cluster_0 No Competitor cluster_1 With Competitor Compound Target Target Protein NLuc NanoLuc® Target->NLuc fused to BRET High BRET Signal NLuc->BRET Proximity Tracer Fluorescent Tracer Tracer->Target binds Tracer->BRET Proximity Target_C Target Protein NLuc_C NanoLuc® Target_C->NLuc_C fused to NoBRET Low BRET Signal Target_C->NoBRET Tracer_C Fluorescent Tracer Compound Test Compound Compound->Target_C displaces tracer

References

Application Notes and Protocols: Comprehensive ADME and Toxicity Profiling of Imidazo[1,2-a]pyridine-6-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The addition of a carbonitrile group at the 6-position can significantly influence the molecule's physicochemical properties and biological targets. Early and comprehensive assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles is critical to identify promising drug candidates and mitigate late-stage attrition.[3][4][5] This guide provides a detailed framework and step-by-step protocols for the in vitro evaluation of imidazo[1,2-a]pyridine-6-carbonitrile compounds, ensuring a robust and reproducible assessment of their drug-like properties.

Introduction: The Rationale for Early ADME-Tox Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to unfavorable ADME properties or unforeseen toxicity. For heterocyclic compounds like imidazo[1,2-a]pyridines, metabolic stability, potential for drug-drug interactions (DDIs), and off-target toxicities are key hurdles to overcome.[6] A systematic in vitro profiling approach allows for the early identification of liabilities, enabling medicinal chemists to prioritize compounds with the highest potential for success. This proactive strategy, known as "fail early, fail fast," is a cornerstone of modern drug discovery, saving valuable time and resources.[7]

This document outlines a tiered approach to ADME-Tox profiling, beginning with high-throughput screens for fundamental properties and progressing to more complex, mechanistic assays for lead candidates. The protocols described herein are designed to be self-validating, incorporating appropriate controls and quality checks to ensure data integrity.

The Integrated ADME-Tox Workflow

A logical and efficient workflow is essential for generating a comprehensive dataset for each compound. The following diagram illustrates the interconnected nature of the key assays in the profiling cascade.

ADME_Tox_Workflow cluster_ADME ADME Profiling cluster_Toxicity Toxicity Profiling MetStab Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhib CYP450 Inhibition (IC50) MetStab->CYP_Inhib Prioritize PPB Plasma Protein Binding (Equilibrium Dialysis) CYP_Inhib->PPB Contextualize Perm Permeability (Caco-2 / MDCK) PPB->Perm Inform Decision Lead Candidate Selection Perm->Decision CytoTox Cytotoxicity (MTT / LDH) HepatoTox Hepatotoxicity (e.g., HepG2 cells) CytoTox->HepatoTox Initial Screen CardioTox Cardiotoxicity (hERG Assay) HepatoTox->CardioTox Specific Organ Toxicity GenoTox Genotoxicity (Ames / Micronucleus) CardioTox->GenoTox Safety Assessment GenoTox->Decision Start Test Compound Imidazo[1,2-a]pyridine -6-carbonitrile Start->MetStab Start->CytoTox

Caption: Integrated workflow for ADME and toxicity profiling.

Detailed Protocols: ADME Assays

Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: This assay provides an initial assessment of a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[8] A high clearance rate in microsomes often translates to poor oral bioavailability and a short half-life in vivo.

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH regenerating solution (containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

  • Sample Analysis and Data Interpretation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

    • Determine the in vitro half-life (t½) and intrinsic clearance (Cl_int).

Data Presentation:

Compound IDt½ (min)Cl_int (µL/min/mg protein)Classification
Control (High Clearance) < 10> 100High
Control (Low Clearance) > 60< 10Low
Test Compound A 2545Moderate
Test Compound B 758Low
Cytochrome P450 (CYP) Inhibition Assay (IC50)

Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[9][10] This assay determines the concentration of the test compound required to inhibit 50% of the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[8][11]

Protocol:

  • Assay Setup:

    • Use human liver microsomes (0.2 mg/mL) as the enzyme source.

    • For each CYP isoform, use a specific probe substrate that is metabolized to a fluorescent or LC-MS/MS detectable product.[9]

    • Prepare a serial dilution of the test compound (e.g., 0.1 to 25 µM) in phosphate buffer.

  • Incubation and Detection:

    • Incubate the microsomes, test compound, and probe substrate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating solution.

    • After a predetermined incubation time, stop the reaction and quantify the formation of the metabolite.

    • Compare the metabolite formation in the presence of the test compound to a vehicle control (DMSO).

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CYP IsoformTest Compound A IC50 (µM)Test Compound B IC50 (µM)Positive Control IC50 (µM)
CYP1A2 > 2515.2α-Naphthoflavone (0.05)
CYP2C9 > 25> 25Sulfaphenazole (0.3)
CYP2D6 8.9> 25Quinidine (0.08)
CYP3A4 2.122.5Ketoconazole (0.04)
Plasma Protein Binding (PPB) Assay

Scientific Rationale: The extent of binding to plasma proteins, such as albumin, influences the free (unbound) concentration of a drug, which is the fraction available to interact with its target and be cleared.[12] High plasma protein binding can affect drug distribution and efficacy.[13]

Protocol:

  • Methodology: The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[14]

  • Procedure:

    • Add the test compound (e.g., 5 µM) to human plasma in the sample chamber of the RED device.

    • The device contains a semipermeable membrane separating the plasma chamber from a buffer chamber (PBS, pH 7.4).

    • Incubate the device at 37°C for 4-6 hours with shaking to allow the unbound drug to reach equilibrium across the membrane.[15]

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation:

Compound IDConcentration in Buffer (nM)Concentration in Plasma (nM)Fraction Unbound (fu)% Bound
Control (Warfarin) 4549550.00999.1%
Test Compound A 35046500.07592.5%
Test Compound B 120038000.31668.4%
Caco-2 Permeability Assay

Scientific Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the intestinal epithelium.[16][17] This assay predicts intestinal permeability and can identify compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[17]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of tight junctions.[18]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.

  • Permeability Measurement:

    • Apical to Basolateral (A-B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time (e.g., 2 hours). This represents absorption.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral side and measure its appearance on the apical side. This helps determine if the compound is subject to efflux.[17]

  • Analysis and Calculation:

    • Quantify the compound concentration in the receiver compartment using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio > 2 suggests active efflux.

Data Presentation:

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Atenolol (Low) 0.50.61.2Low
Propranolol (High) 25.023.50.9High
Test Compound A 1.28.47.0Low (Efflux Substrate)
Test Compound B 15.516.11.0High

Detailed Protocols: Toxicity Assays

In Vitro Cytotoxicity (MTT/LDH Assays)

Scientific Rationale: These assays provide a general assessment of a compound's toxicity to cells. The MTT assay measures metabolic activity, which is proportional to the number of viable cells.[19][20] The LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, indicating cell death.[21][22][23]

Protocol (MTT Assay):

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at ~570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (concentration causing 50% cytotoxicity).

Cardiotoxicity: hERG Channel Inhibition Assay

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[24] Therefore, early screening for hERG liability is a critical safety assessment.

hERG_Pathway cluster_heart Cardiac Myocyte AP Action Potential Repol Repolarization (Phase 3) AP->Repol Duration hERG hERG (IKr) Channel (K+ Efflux) Repol->hERG Mediated by QT_Prolong QT Prolongation (Arrhythmia Risk) hERG->QT_Prolong Inhibition leads to Test_Cmpd Imidazo[1,2-a]pyridine Compound Block Channel Blockade Test_Cmpd->Block Block->hERG

Caption: Mechanism of hERG-mediated cardiotoxicity.

Protocol (Automated Patch Clamp):

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput screening.[24]

  • Procedure:

    • Cells are captured, and a whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit the hERG current.[25]

    • The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).

    • The effect of the compound on the hERG current is measured and compared to a vehicle control.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Data Presentation:

Compound IDhERG IC50 (µM)Therapeutic Index (CC50 / hERG IC50)Risk Assessment
E-4031 (Positive Control) 0.01-High Risk
Test Compound A 3.5>10Moderate Risk
Test Compound B > 30>10Low Risk
Genotoxicity: In Vitro Micronucleus Assay

Scientific Rationale: Genotoxicity testing is essential to assess a compound's potential to cause genetic damage, which can lead to cancer or birth defects.[7][26][27] The in vitro micronucleus test detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[28]

Protocol:

  • Cell Culture and Treatment:

    • Use a suitable mammalian cell line (e.g., TK6 or CHO-K1).

    • Treat cells with the test compound for a full cell cycle duration, both with and without metabolic activation (S9 mix).

  • Micronucleus Formation:

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

    • Harvest, fix, and stain the cells with a DNA-specific dye (e.g., DAPI).

  • Scoring and Analysis:

    • Score the frequency of micronuclei in at least 1000 binucleated cells per concentration using microscopy or automated flow cytometry.

    • A statistically significant, dose-dependent increase in micronucleus frequency indicates a positive result.

Conclusion and Future Directions

The systematic application of these in vitro ADME and toxicity assays provides a robust foundation for decision-making in the early stages of drug discovery. For this compound compounds, this data is invaluable for establishing structure-activity relationships (SAR) and structure-property relationships (SPR). Positive findings in these initial screens, particularly for lead candidates, should be followed by more detailed in vivo pharmacokinetic and toxicological studies to validate the in vitro predictions. By integrating these profiling strategies, research teams can more effectively and efficiently advance safer and more effective drug candidates toward clinical development.

References

Application Note & Protocol: Definitive Structural Elucidation of Imidazo[1,2-a]pyridine-6-carbonitrile Derivatives via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Importance: Why Crystal Structure Matters for Imidazo[1,2-a]pyridine Derivatives

The Imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents like Zolpidem and Olprinone.[1][2] Its derivatives are actively investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The introduction of a 6-carbonitrile group is a strategic chemical modification, often employed to modulate the electronic landscape of the molecule, enhance target affinity, or serve as a synthetic handle for further derivatization.

For drug development professionals, moving beyond a 2D chemical drawing to a precise 3D atomic model is not merely an academic exercise; it is a critical step in the pipeline. Single-crystal X-ray diffraction (SCXRD) is the definitive method for this purpose, providing unambiguous, high-resolution structural data that spectroscopic techniques alone cannot. The insights gained are foundational for:

  • Structure-Based Drug Design (SBDD): An accurate crystal structure provides the precise conformation and stereochemistry necessary for meaningful computational docking studies and the rational design of next-generation analogs with improved potency and selectivity.[5][6]

  • Understanding Physicochemical Properties: The way molecules arrange themselves in a solid state (crystal packing) dictates crucial properties like solubility, stability, and dissolution rate—all of which are determinants of a drug's bioavailability and formulation feasibility.[7]

  • Absolute Structure Validation: SCXRD provides irrefutable proof of a molecule's connectivity, configuration, and conformation, which is essential for intellectual property claims and regulatory submissions.[8] It resolves ambiguities that can arise from complex NMR spectra or mass spectrometry data.

This guide provides the necessary protocols and expert insights to navigate the workflow, from obtaining high-quality single crystals to interpreting the final structural data.

The Crystallization Bottleneck: Protocol for Growing Diffraction-Quality Crystals

The most critical and often most challenging phase of the analysis is growing a single crystal suitable for diffraction—typically 0.1-0.3 mm in size, well-formed, and free of internal defects.[9][10] The process is an empirical science, requiring the screening of various conditions to induce slow, ordered nucleation and growth from a supersaturated solution.[11]

Protocol 2.1: Small-Molecule Crystallization Screening

This protocol outlines a general approach to screen for crystallization conditions. The choice of solvents is paramount; start with solvents where the compound has moderate solubility.

Materials:

  • High-purity Imidazo[1,2-a]pyridine-6-carbonitrile derivative (>98%)

  • HPLC-grade solvents (See Table 1 for suggestions)

  • Small glass vials (e.g., 1-2 mL) with screw caps or septa

  • Micro-syringes and needles

  • Filtration system (0.22 µm PTFE syringe filters)

Procedure:

  • Solubility Assessment (Qualitative):

    • Place ~1-2 mg of your compound into several different vials.

    • Add a single solvent (e.g., 0.1 mL of Acetone, Dichloromethane, Methanol) to each vial and observe solubility at room temperature.

    • Gently warm the vials with poor solubility to assess temperature dependence.

    • The ideal "primary" solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Execution of Crystallization Techniques:

    • Method A: Slow Evaporation:

      • Prepare a nearly saturated solution of your compound in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

      • Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

      • Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle to allow for very slow solvent evaporation over several days to weeks.[11]

      • Place the vial in a vibration-free location.

    • Method B: Vapor Diffusion (Liquid):

      • Dissolve your compound in a minimal amount of a "primary" solvent (one with a relatively low boiling point in which it is soluble, e.g., Dichloromethane).

      • Place this small, open vial inside a larger, sealable jar or beaker.

      • In the larger jar, add a larger volume of an "antisolvent" or "precipitant" (a solvent in which the compound is insoluble but is miscible with the primary solvent, e.g., Hexane, Diethyl Ether).[12]

      • Seal the outer jar. The vapor of the antisolvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

    • Method C: Antisolvent Addition:

      • Prepare a concentrated solution of your compound.

      • Slowly—drop by drop—add the antisolvent until the solution becomes faintly turbid (cloudy).

      • Add a single drop of the primary solvent to redissolve the precipitate, returning the solution to clarity.

      • Seal the vial and leave it undisturbed. Crystals may form at the interface or as the solution equilibrates.

Expert Insights & Troubleshooting:
  • Problem: "Oiling Out" - The compound separates as a liquid phase instead of a solid.

    • Cause & Solution: The degree of supersaturation is too high. Dilute the solution, try a slower diffusion or evaporation rate, or lower the temperature of the experiment.

  • Problem: Formation of Microcrystals/Powder - Nucleation is too rapid.

    • Cause & Solution: This also results from excessive supersaturation. Use a more dilute solution or a solvent system where the solubility is slightly higher.

  • Problem: No Crystals Form - The solution never reaches supersaturation.

    • Cause & Solution: The compound may be too soluble in the chosen solvent. Use a less effective solvent or a more potent antisolvent. Alternatively, try cooling the solution slowly (thermal control).

Solvent ClassPrimary Solvents (for dissolving)Antisolvents (for precipitating)
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateHexane, Heptane, Toluene
Polar Protic Methanol, Ethanol, IsopropanolWater, Diethyl Ether
Chlorinated Dichloromethane (DCM), ChloroformHexane, Pentane
Aromatic Toluene, BenzeneHexane, Heptane
Table 1: Common solvents for crystallizing small organic molecules.[11]

The Path to Structure: Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the SCXRD experiment can proceed. The fundamental principle involves irradiating the crystal with a monochromatic X-ray beam. The crystal's ordered lattice of atoms diffracts the X-rays in a specific pattern of reflections. By measuring the position and intensity of thousands of these reflections as the crystal is rotated, a 3D map of the electron density within the crystal can be reconstructed.[13][14]

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Final Output Compound Pure Imidazopyridine Derivative Crystals Grow Single Crystals Compound->Crystals Mount Select & Mount Crystal on Goniometer Crystals->Mount Diffractometer Place in X-ray Beam (Diffractometer) Mount->Diffractometer Collect Collect Diffraction Data (Rotation Method) Diffractometer->Collect Process Data Integration & Reduction Collect->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Model Refinement (Least-Squares) Solve->Refine Validate Structure Validation & Analysis Refine->Validate CIF Crystallographic Information File (CIF) Validate->CIF Report Structural Report: Bond Lengths, Angles, Intermolecular Interactions Validate->Report

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol 3.1: Data Collection and Structure Determination

This protocol is typically performed by a trained crystallographer at a dedicated facility.[15]

  • Crystal Selection and Mounting:

    • Under a microscope, select a crystal with sharp edges, uniform morphology, and no visible cracks or satellite growths.

    • Carefully pick up the crystal using a cryo-loop or a glass fiber coated with a minimal amount of non-diffracting oil or epoxy.[13]

    • Mount the loop onto a goniometer head, which allows for precise rotation of the crystal.

  • Data Collection:

    • The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • An initial set of images is taken to determine the unit cell dimensions and crystal lattice type (Bravais lattice).[9]

    • A full data collection strategy is calculated and executed. The crystal is rotated through a series of angles while being exposed to the X-ray beam, and hundreds to thousands of diffraction images are recorded by a detector.[10]

  • Structure Solution and Refinement:

    • The collected images are processed to integrate the intensity of each reflection spot.

    • Computational software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, where atomic positions and displacement parameters are adjusted to best fit the experimentally observed diffraction data.

Data Interpretation: From Diffraction Pattern to Chemical Insight

The final output is a Crystallographic Information File (CIF) and a refined structural model. Analysis of this data provides a wealth of chemical information.

  • Molecular Conformation: The analysis reveals the precise three-dimensional shape of the molecule, including all bond lengths, bond angles, and torsion angles. For instance, studies on imidazo[1,2-a]pyridine derivatives have shown that the torsion angles between the core ring system and its substituents are crucial for biological activity.[16]

  • Supramolecular Interactions: The structure reveals how molecules pack together in the crystal lattice. This is governed by non-covalent interactions such as hydrogen bonds (e.g., involving the nitrile nitrogen), C-H···π interactions, and π–π stacking between the aromatic rings.[17][18] Understanding these interactions is vital, as they can mimic the forces involved in ligand-receptor binding.

Reporting Crystallographic Data

When publishing or reporting a crystal structure, a standard set of data must be included to allow for validation and comparison.

ParameterExample ValueDescription
Formula C₁₄H₈N₄The chemical formula of the molecule.
Formula Weight 232.25The molecular weight in g/mol .
Crystal System MonoclinicThe crystal system (e.g., Orthorhombic, Triclinic).
Space Group P2₁/nThe symmetry group of the crystal lattice.
a, b, c [Å] 8.123(1), 15.456(2), 9.345(1)The lengths of the unit cell axes.
α, β, γ [°] 90, 105.67(1), 90The angles of the unit cell.
Volume [ų] 1128.9(3)The volume of the unit cell.
Z 4The number of molecules in the unit cell.
T [K] 100(2)The temperature of data collection.
R₁ [I > 2σ(I)] 0.045The R-factor, a measure of agreement between the model and data.
wR₂ (all data) 0.118The weighted R-factor for all reflection data.
CCDC Number 23XXXXXDeposition number from the Cambridge Crystallographic Data Centre.
Table 2: Essential crystallographic data for reporting.

Conclusion: Integrating Structural Data into Drug Discovery

The crystal structure analysis of an this compound derivative is not an end in itself but a critical data point that fuels the drug discovery engine. It provides the ultimate validation of chemical synthesis and offers a high-resolution snapshot of the molecule's preferred conformation and interaction patterns. This structural knowledge empowers medicinal chemists to make more informed decisions, accelerating the iterative cycle of design, synthesis, and testing toward the development of safer and more effective medicines.

References

Application Notes and Protocols for the Functionalization of the Nitrile Group in Imidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Versatility of the C6-Nitrile Group

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development, forming the structural basis for a wide range of therapeutic agents.[1][2][3] Its unique electronic properties and rigid bicyclic structure make it an attractive framework for designing molecules with diverse biological activities. The introduction of a nitrile group at the C6-position of this scaffold, creating Imidazo[1,2-a]pyridine-6-carbonitrile, opens up a gateway for a multitude of chemical transformations. The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that can be readily converted into other key functionalities such as carboxylic acids, primary amines, and tetrazoles, each with distinct physicochemical and biological properties.[4]

This guide provides detailed, field-proven protocols for the three primary functionalizations of the nitrile group in this compound. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Diagram: Key Functionalization Pathways

Functionalization_Pathways Figure 1. Key Functionalization Pathways for this compound Start This compound CarboxylicAcid Imidazo[1,2-a]pyridine-6-carboxylic Acid Start->CarboxylicAcid Hydrolysis Amine 6-(Aminomethyl)imidazo[1,2-a]pyridine Start->Amine Reduction Tetrazole 6-(1H-Tetrazol-5-yl)imidazo[1,2-a]pyridine Start->Tetrazole Cycloaddition

Caption: Key transformations of the C6-nitrile group.

Hydrolysis to Imidazo[1,2-a]pyridine-6-carboxylic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. For the imidazo[1,2-a]pyridine scaffold, the resulting carboxylic acid at the C6-position can serve as a crucial intermediate for amide bond formation, esterification, or as a key pharmacophore itself.[1][5] Both acidic and basic conditions can be employed for this transformation, with the choice often depending on the overall stability of the molecule and the desired work-up procedure.

Scientific Rationale

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[6] Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, also forming an amide intermediate that is further hydrolyzed to a carboxylate salt.[6] For the imidazo[1,2-a]pyridine system, which is generally stable under both acidic and basic conditions, the choice of method can be guided by the presence of other functional groups.

Experimental Protocols

Protocol 1.2.1: Acid-Catalyzed Hydrolysis

This protocol is generally preferred for its straightforward work-up and direct isolation of the carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 6.98 mmol).

  • Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (20 mL). Caution: This addition is exothermic and should be performed slowly in an ice bath.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 50 g).

  • Neutralize the acidic solution by the slow addition of 1 M NaOH solution until a pH of approximately 6-7 is reached. The product may precipitate at this stage.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to afford Imidazo[1,2-a]pyridine-6-carboxylic acid.

Protocol 1.2.2: Base-Catalyzed Hydrolysis

This method is advantageous when acid-sensitive functional groups are present elsewhere in the molecule.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.98 mmol) in ethanol (30 mL).

  • Add a solution of sodium hydroxide (1.4 g, 35 mmol) in deionized water (10 mL).

  • Heat the mixture to reflux (approximately 80-90 °C) for 8-16 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water (20 mL).

  • Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 3-4. The carboxylic acid will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield Imidazo[1,2-a]pyridine-6-carboxylic acid.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Reagents H₂SO₄, H₂ONaOH, EtOH, H₂O
Temperature 110-120 °C (Reflux)80-90 °C (Reflux)
Reaction Time 12-24 hours8-16 hours
Work-up Neutralization, ExtractionAcidification, Precipitation
Typical Yield 70-85%75-90%

Reduction to 6-(Aminomethyl)imidazo[1,2-a]pyridine

The reduction of the nitrile group to a primary amine provides a versatile building block for further derivatization, such as the formation of amides, sulfonamides, or for use in reductive amination reactions. The resulting aminomethyl group at the C6-position can significantly influence the pharmacological profile of the molecule.

Scientific Rationale

The reduction of nitriles to primary amines can be achieved using various reducing agents. Catalytic hydrogenation using Raney Nickel is a common and effective method.[7][8][9] It involves the adsorption of hydrogen gas onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.[10] Alternatively, metal hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) can be used. LiAlH₄ is a powerful reducing agent that delivers hydride ions to the electrophilic carbon of the nitrile.

Experimental Protocols

Protocol 2.2.1: Catalytic Hydrogenation with Raney Nickel

This method is often preferred for its milder reaction conditions and easier work-up compared to metal hydrides.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • To a hydrogenation vessel, add this compound (1.0 g, 6.98 mmol) and methanol (50 mL).

  • Carefully add Raney Nickel (approx. 0.5 g, slurry washed with methanol). Caution: Raney Nickel is pyrophoric when dry and should be handled with care.

  • Add a solution of ammonia in methanol (5 mL, 7N) to suppress the formation of secondary and tertiary amine byproducts.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-(Aminomethyl)imidazo[1,2-a]pyridine.

  • The product can be purified by column chromatography on silica gel (e.g., using a Dichloromethane:Methanol:Ammonia gradient).

Protocol 2.2.2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for small-scale reductions and when catalytic hydrogenation is not feasible.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask with a dropping funnel and nitrogen inlet

Procedure:

  • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (0.53 g, 13.96 mmol) and anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 g, 6.98 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and then water (1.5 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash with THF.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-(Aminomethyl)imidazo[1,2-a]pyridine.

Parameter Catalytic Hydrogenation LiAlH₄ Reduction
Reagents Raney Ni, H₂, NH₃/MeOHLiAlH₄, THF
Temperature Room Temperature0 °C to Reflux
Reaction Time 12-24 hours4-8 hours
Work-up Filtration, ConcentrationQuenching, Filtration
Typical Yield 65-80%70-85%

[3+2] Cycloaddition to 6-(1H-Tetrazol-5-yl)imidazo[1,2-a]pyridine

The conversion of a nitrile to a tetrazole is a valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[4]

Scientific Rationale

The most common method for synthesizing 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition reaction with an azide source, typically sodium azide.[11][12] The reaction is often catalyzed by a Lewis acid or a Brønsted acid to activate the nitrile towards nucleophilic attack by the azide anion.[13] Common catalysts include zinc salts, ammonium chloride, or trialkyltin azides, though the latter are highly toxic. The use of a suitable catalyst and solvent system is crucial for achieving good yields and minimizing reaction times.[11][12]

Experimental Protocol

Protocol 3.2.1: Zinc Chloride Catalyzed Cycloaddition

This protocol utilizes a readily available and less toxic Lewis acid catalyst.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 6.98 mmol), sodium azide (0.68 g, 10.47 mmol), and zinc chloride (1.43 g, 10.47 mmol). Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

  • Add DMF (30 mL) to the flask.

  • Heat the reaction mixture to 120-130 °C with stirring for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of 1 M HCl (50 mL) and ice (50 g).

  • Stir the mixture for 1 hour to allow the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford 6-(1H-Tetrazol-5-yl)imidazo[1,2-a]pyridine.

Parameter Zinc Chloride Catalyzed Cycloaddition
Reagents NaN₃, ZnCl₂, DMF
Temperature 120-130 °C
Reaction Time 24-48 hours
Work-up Acidification, Precipitation
Typical Yield 60-75%

Conclusion

The C6-nitrile group of this compound is a versatile functional handle that provides access to a range of valuable derivatives. The protocols detailed in this guide for hydrolysis, reduction, and cycloaddition offer reliable and reproducible methods for researchers in drug discovery and organic synthesis. The choice of a specific transformation and the corresponding protocol should be guided by the desired final product and the chemical compatibility of other functional groups within the molecule. Careful execution of these protocols will enable the efficient generation of diverse libraries of imidazo[1,2-a]pyridine derivatives for further investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are recognized as a "privileged structure" in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and overcome common side reactions.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Symptom: After carrying out the reaction and workup, analysis by TLC, LC-MS, or NMR shows a low yield or complete absence of the target this compound.

Potential Causes & Solutions:

  • Cause A: Inefficient Cyclocondensation. The key ring-forming step, often a variation of the Tschitschibabin reaction, can be sluggish.[2] This involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][4]

    • Expert Insight: The nucleophilicity of the pyridine nitrogen is crucial for the initial N-alkylation. Electron-withdrawing groups on the 2-aminopyridine can significantly slow down this step.

    • Troubleshooting Protocol:

      • Verify Starting Material Quality: Ensure the purity of your 2-amino-5-cyanopyridine and the α-haloketone. Impurities can inhibit the reaction.

      • Optimize Reaction Temperature: While some protocols suggest room temperature, heating is often necessary.[5] Incrementally increase the temperature (e.g., from 60°C to 80°C or higher) and monitor the reaction progress by TLC.[6][7] High-boiling polar solvents like DMF or NMP can facilitate reactions requiring higher temperatures.[8]

      • Screen Solvents: The choice of solvent can dramatically impact reaction rates. Protic solvents of medium polarity, like n-BuOH, have been shown to be effective by promoting product precipitation.[1]

      • Consider a Catalyst: While some variations are catalyst-free, many modern methods employ catalysts to improve yields.[3][7] Copper(I) catalysts, such as CuI or CuBr, are commonly used to facilitate the cyclization.[6][9][10]

  • Cause B: Degradation of Reagents. The α-haloketone can be unstable, especially in the presence of base or moisture.

    • Expert Insight: α-haloketones are lachrymatory and can self-condense or decompose. It is often best to use them immediately after preparation or purchase.

    • Troubleshooting Protocol:

      • Use Fresh Reagents: Whenever possible, use freshly opened or purified reagents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture- and air-sensitive decomposition.

      • In Situ Generation: Consider methods that generate the reactive intermediate, such as an α-bromoacetophenone, in situ to avoid handling the unstable reagent directly.[11]

Problem 2: Formation of a Major, Unidentified Side Product

Symptom: A significant spot appears on the TLC plate, which is not the starting material or the desired product. Isolation and characterization reveal an unexpected structure.

Potential Causes & Solutions:

  • Cause A: Dimerization of the 2-Aminopyridine. Under harsh basic conditions, such as those used in a classical Chichibabin reaction with sodium amide, dimerization of the pyridine starting material can occur.[12]

    • Expert Insight: This side reaction is more prevalent at high temperatures and with prolonged reaction times.

    • Troubleshooting Protocol:

      • Milder Base: If using a strong base like NaNH₂, consider switching to a weaker inorganic base such as K₂CO₃ or Cs₂CO₃.

      • Lower Temperature: Optimize the reaction temperature to the minimum required for product formation.

      • Alternative Synthetic Route: Explore modern synthetic methods that avoid harsh conditions, such as copper-catalyzed aerobic oxidative cyclizations.[10]

  • Cause B: Unintended Reaction at the Nitrile Group. The cyano group is generally stable but can undergo hydrolysis or other transformations under certain conditions.

    • Expert Insight: Prolonged exposure to strong acid or base during workup can lead to the hydrolysis of the nitrile to a carboxamide or carboxylic acid.

    • Troubleshooting Protocol:

      • Neutralize Carefully: During the aqueous workup, ensure that the pH is carefully controlled to avoid extremes.

      • Minimize Workup Time: Process the reaction mixture promptly after completion.

      • Protective Group Strategy: If hydrolysis is a persistent issue, consider a synthetic route where the nitrile functionality is introduced at a later stage.

Problem 3: Difficulty in Product Purification

Symptom: The crude product is a complex mixture, and separation of the desired this compound from impurities by column chromatography is challenging.

Potential Causes & Solutions:

  • Cause A: Similar Polarity of Product and Side Products. Byproducts formed through incomplete reaction or side reactions may have similar polarities to the target compound.

    • Expert Insight: The fused aromatic system of the product is relatively nonpolar, but the nitrogen atoms provide some polarity. Side products with similar structures will have close Rf values.

    • Troubleshooting Protocol:

      • Optimize Chromatography Conditions:

        • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[13]

        • Adsorbent: Consider using a different stationary phase, such as alumina instead of silica gel, which may offer different selectivity.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

      • Reverse-Phase HPLC: For challenging separations, preparative reverse-phase HPLC can provide high purity, although it may be less scalable.[14]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most traditional and widely used method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (in this case, 2-amino-5-cyanopyridine) with an α-haloketone.[2] However, numerous modern variations exist, including one-pot multicomponent reactions and transition-metal-catalyzed syntheses, which often offer milder conditions and higher yields.[7][9][15]

Q2: My reaction is very slow. How can I increase the reaction rate?

Several factors can be adjusted to increase the reaction rate:

  • Temperature: Increasing the temperature is often the most effective way to speed up the reaction.

  • Catalyst: The addition of a catalyst, such as a copper(I) salt, can significantly accelerate the cyclization step.[6]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the formation of imidazo[1,2-a]pyridines.[11][16]

Q3: I am observing the formation of a dark, tar-like substance in my reaction. What could be the cause?

The formation of tar often indicates decomposition of starting materials or products. This can be caused by:

  • Excessively High Temperatures: Overheating the reaction can lead to polymerization and decomposition.

  • Strongly Basic or Acidic Conditions: Harsh pH conditions can degrade sensitive functional groups.

  • Presence of Oxygen: Some reactions are sensitive to air, and oxidative side reactions can lead to complex mixtures. Performing the reaction under an inert atmosphere can mitigate this.

Q4: Can I use an α-chloro or α-bromo ketone for the cyclization? Is one better than the other?

Both α-chloro and α-bromo ketones can be used. Generally, α-bromo ketones are more reactive than their chloro counterparts due to the better leaving group ability of the bromide ion. This often results in faster reaction rates and allows for milder reaction conditions. However, α-chloro ketones can also be effective, sometimes requiring higher temperatures or longer reaction times.[7]

Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, significant research has focused on developing greener synthetic routes. These include:

  • Catalyst-free reactions in water or solvent-free conditions. [3][7]

  • Using air as a benign oxidant in copper-catalyzed reactions. [6]

  • Employing biodegradable catalysts. [17]

  • Multicomponent reactions (MCRs) that improve atom economy by combining several steps into a single operation. [16]

III. Visualizing the Reaction and Troubleshooting

Main Synthetic Pathway

The following diagram illustrates a common synthetic route to this compound via the Tschitschibabin condensation.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization & Dehydration 2-Amino-5-cyanopyridine 2-Amino-5-cyanopyridine Intermediate_1 N-Alkylated Pyridinium Salt 2-Amino-5-cyanopyridine->Intermediate_1 Pyridine N attacks α-carbon alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular condensation Product This compound Intermediate_2->Product Dehydration (Aromatization)

Caption: General two-step mechanism for the synthesis.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting a low-yielding reaction.

G start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm impure_sm Purify or Replace Starting Materials check_sm->impure_sm Impurities Found optimize_temp Optimize Temperature (e.g., 60-100°C) check_sm->optimize_temp Purity OK impure_sm->start Re-run Reaction optimize_solvent Screen Solvents (e.g., EtOH, DMF, n-BuOH) optimize_temp->optimize_solvent No Improvement success Improved Yield optimize_temp->success Improvement add_catalyst Consider Catalyst (e.g., CuI, CuBr) optimize_solvent->add_catalyst No Improvement optimize_solvent->success Improvement add_catalyst->success Improvement

Caption: A step-by-step guide for troubleshooting low yields.

IV. Key Reaction Parameters

The success of the synthesis is highly dependent on the careful control of several parameters. The table below summarizes key variables and their expected impact.

ParameterCommon OptionsRationale & Impact on Reaction
2-Aminopyridine Substrate 2-Amino-5-cyanopyridineThe cyano group is electron-withdrawing, which can decrease the nucleophilicity of the pyridine nitrogen, potentially slowing the initial alkylation step.
C2-Synthon α-Bromoacetophenones, α-chloroacetophenonesα-Bromo derivatives are generally more reactive. The nature of the ketone substituent can influence reaction rates due to steric and electronic effects.
Solvent EtOH, DMF, n-BuOH, TolueneAffects solubility and reaction temperature. Polar aprotic solvents like DMF can accelerate SN2 reactions. Protic solvents can participate in proton transfer steps.[1]
Base (if used) K₂CO₃, NaHCO₃, Et₃NNeutralizes the H-X acid formed during the reaction. Choice of base is critical to avoid side reactions like decomposition of the α-haloketone.
Catalyst (if used) CuI, CuBr, FeCl₃Can promote C-N bond formation and facilitate cyclization, often allowing for milder conditions and improved yields.[6][10]
Temperature Room Temp to >100°CHigher temperatures increase reaction rates but may also promote side reactions and decomposition. Optimization is key.[8]

V. References

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem., 77, 2024-2028. Available from: --INVALID-LINK--

  • [No Author] (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. Available from: --INVALID-LINK--

  • [No Author] (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: --INVALID-LINK--

  • Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Institutes of Health. Available from: --INVALID-LINK--

  • [No Author] (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Ullmann condensation. Wikipedia. Available from: --INVALID-LINK--

  • [No Author] (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35205–35213. Available from: --INVALID-LINK--

  • [No Author] (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Chichibabin reaction. Grokipedia. Available from: --INVALID-LINK--

  • [No Author] (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Synthesis of 2-aminopyridine derivatives. ResearchGate. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. Available from: --INVALID-LINK--

  • [No Author] (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Benchchem. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Chichibabin reaction. Wikipedia. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available from: --INVALID-LINK--

  • [No Author] (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences. Available from: --INVALID-LINK--

  • [No Author] (n.d.). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: --INVALID-LINK--

  • [No Author] (2025). Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. Benchchem. Available from: --INVALID-LINK--

  • [No Author] (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Semantic Scholar. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • [No Author] (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing. Available from: --INVALID-LINK--

  • [No Author] (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. Available from: --INVALID-LINK--

  • [No Author] (n.d.). Chichibabin Pyridine Synthesis. ResearchGate. Available from: --INVALID-LINK--

  • [No Author] (n.d.). This compound (95%). Amerigo Scientific. Available from: --INVALID-LINK--

  • [No Author] (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5786–5793. Available from: --INVALID-LINK--

References

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine-6-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Our focus is on the practical application of the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, a highly efficient method for constructing this valuable heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and direct method for synthesizing this compound?

A1: The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a highly recommended method for its efficiency and atom economy.[1][2] This one-pot synthesis combines 2-amino-5-cyanopyridine, an aldehyde, and an isocyanide under acidic catalysis to directly yield the desired 3-amino-2-substituted-imidazo[1,2-a]pyridine-6-carbonitrile scaffold.[3] This approach avoids the need for pre-functionalization of the imidazo[1,2-a]pyridine core, which would be necessary with other methods like cross-coupling reactions.

Q2: What is the general mechanism of the Groebke–Blackburn–Bienaymé (GBB) reaction?

A2: The GBB reaction proceeds through a well-established mechanism.[2] First, the 2-aminopyridine derivative and the aldehyde condense to form a Schiff base (imine intermediate). The acidic catalyst activates the imine for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. This is followed by an intramolecular [4+1] cycloaddition, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion. A subsequent proton transfer and tautomerization lead to the aromatic imidazo[1,2-a]pyridine product.[2][4]

Q3: What types of catalysts are effective for the GBB synthesis of this compound?

A3: Both Lewis and Brønsted acids can catalyze the GBB reaction.[5][6] Common catalysts include scandium(III) triflate (Sc(OTf)₃), p-toluenesulfonic acid (TsOH), and perchloric acid (HClO₄).[2][7] Interestingly, for the synthesis of imidazo[1,2-a]pyridine-6-carbonitriles, phenylboronic acid (PBA) has been effectively used in an aqueous medium under sonication, highlighting a greener approach.[3] The choice of catalyst can influence reaction times and yields, so optimization may be necessary for specific substrate combinations.[8][9]

Q4: Can I use water as a solvent for this synthesis?

A4: Yes, and it is highly encouraged for a greener synthetic protocol.[3] The use of water as a solvent, particularly in combination with sonication, has been demonstrated to be effective for the GBB synthesis of 3-(cyclohexylamino)-2-(furan-2-yl)this compound.[3] This approach not only reduces the environmental impact but can also simplify the workup procedure. However, the solubility of your specific starting materials in water should be considered.

Q5: Are there any limitations to the substrates that can be used in this reaction?

A5: The GBB reaction is known for its broad substrate scope.[10] A variety of aldehydes (aromatic, heteroaromatic, and aliphatic) and isocyanides can be employed.[6][10] However, very electron-poor aromatic aldehydes may not perform well.[7] Additionally, while the nitrile group at the 6-position of the 2-aminopyridine is well-tolerated, other functional groups on the starting materials should be considered for potential side reactions under acidic conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Groebke–Blackburn–Bienaymé reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Catalyst: The chosen catalyst may not be optimal for your specific substrates. 2. Poor Quality Reagents: Degradation of the aldehyde (oxidation) or isocyanide can halt the reaction. 3. Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly under the current conditions. 4. Incomplete Schiff Base Formation: The initial condensation step is crucial and can be slow.1. Catalyst Screening: Test a range of catalysts, including Sc(OTf)₃, TsOH, or PBA. Optimize the catalyst loading (typically 5-20 mol%).[8][9] 2. Reagent Purity Check: Use freshly distilled aldehydes and high-purity isocyanides and 2-amino-5-cyanopyridine. 3. Optimize Conditions: Gradually increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC. The use of microwave irradiation can sometimes significantly reduce reaction times and improve yields.[1][6] 4. Promote Imine Formation: The addition of a dehydrating agent like trimethyl orthoformate can facilitate the formation of the Schiff base intermediate.[5]
Formation of Multiple Byproducts 1. Side Reactions of the Nitrile Group: Although generally stable, the nitrile group could potentially undergo hydration or other transformations under harsh acidic conditions and prolonged heating. 2. Ugi-type Side Products: In some cases, particularly with aliphatic aldehydes, the formation of Ugi-type adducts can compete with the GBB cyclization.[10] 3. Decomposition of Starting Materials: Sensitive aldehydes or isocyanides may decompose under the reaction conditions.1. Milder Conditions: Use a milder acid catalyst or lower the reaction temperature. Minimize reaction time once the starting material is consumed. 2. Careful Substrate Selection: Be mindful of the reactivity of your chosen aldehyde. If Ugi-type products are a major issue, consider alternative aldehydes. 3. Inert Atmosphere: If oxidation of the aldehyde is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Oily Product: Some this compound derivatives can be oils rather than crystalline solids, making isolation challenging.[3] 2. Co-elution of Starting Materials/Byproducts: Similar polarities of the product and impurities can complicate chromatographic separation.1. Alternative Purification: If the product is an oil, after initial extraction and solvent evaporation, try trituration with a non-polar solvent like hexane or diethyl ether to induce solidification. If this fails, column chromatography is the recommended method. 2. Optimize Chromatography: Use a gradient elution system for flash chromatography. A common eluent system is a mixture of hexanes and ethyl acetate.[3] If separation is still difficult, consider using a different stationary phase or solvent system.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. 2. Equilibrium Limitations: The formation of the Schiff base can be a reversible process.1. Purify Reagents: Ensure all starting materials and the solvent are of high purity. 2. Drive the Equilibrium: As mentioned earlier, the use of a dehydrating agent can help to drive the reaction forward by removing water generated during imine formation.[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 3-(Cyclohexylamino)-2-(furan-2-yl)this compound[3]

This protocol details a green synthesis approach using water as the solvent.

Materials:

  • 2-Amino-5-cyanopyridine

  • Furfural

  • Cyclohexyl isocyanide

  • Phenylboronic acid (PBA)

  • Water

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a 10 mL sealed vial, add 2-amino-5-cyanopyridine (1.0 equiv.), furfural (1.0 equiv.), and cyclohexyl isocyanide (1.0 equiv.).

  • Add a solution of phenylboronic acid (10 mol%) in water (1 M).

  • Seal the vial and place it in an ultrasonic bath (42 kHz ± 6%).

  • Sonicate the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Visualizing the Synthesis

Groebke–Blackburn–Bienaymé Reaction Workflow

GBB_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_process Workup & Purification cluster_product Final Product 2-Amino-5-cyanopyridine 2-Amino-5-cyanopyridine ReactionVessel GBB Reaction (Catalyst, Solvent, Energy Source) 2-Amino-5-cyanopyridine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Isocyanide Isocyanide Isocyanide->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Flash Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for this compound Synthesis.

Mechanism of the Groebke–Blackburn–Bienaymé Reaction

GBB_Mechanism Amine 2-Amino-5-cyanopyridine SchiffBase Schiff Base (Imine) Amine->SchiffBase + Aldehyde, -H₂O Aldehyde R-CHO Aldehyde->SchiffBase Isocyanide R'-NC NitriliumIon Nitrilium Ion Intermediate Isocyanide->NitriliumIon SchiffBase->NitriliumIon + Isocyanide Cycloadduct Cyclized Intermediate NitriliumIon->Cycloadduct Intramolecular Cyclization Product Imidazo[1,2-a]pyridine -6-carbonitrile Cycloadduct->Product Tautomerization

Caption: Key steps in the GBB reaction mechanism.

References

Technical Support Center: Stability and Degradation of Imidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Imidazo[1,2-a]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. This document offers insights into the stability profile of this compound, potential degradation pathways, and practical guidance for handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a heterocyclic compound that, like many complex organic molecules, is susceptible to degradation under certain conditions. The primary stability concerns are:

  • Hydrolytic Instability: The nitrile group can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of an amide and subsequently a carboxylic acid.[1][2][3]

  • Photostability: Aromatic and heterocyclic ring systems can absorb UV light, which may lead to photodegradation.[4] Therefore, prolonged exposure to light, especially UV light, should be avoided.

  • Oxidative Susceptibility: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized derivatives.[5][6]

  • Thermal Stability: While the solid form is expected to be relatively stable at room temperature, elevated temperatures can promote degradation. The thermal decomposition of the related pyridine molecule is known to proceed through radical pathways.[7][8]

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container at 0-8 °C, protected from light and moisture.[9] For solutions, it is advisable to prepare them fresh. If short-term storage of solutions is necessary, they should be stored at low temperatures (e.g., -20°C), protected from light, and in a suitable, inert solvent. The choice of solvent can impact stability; protic solvents may facilitate hydrolysis.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, the most probable degradation products are:

  • Imidazo[1,2-a]pyridine-6-carboxamide: Formed via partial hydrolysis of the nitrile group.

  • Imidazo[1,2-a]pyridine-6-carboxylic acid: Formed via complete hydrolysis of the nitrile group.[2][3]

  • N-oxides: Resulting from the oxidation of the nitrogen atoms in the imidazo[1,2-a]pyridine ring system.

Further degradation of the heterocyclic ring system can occur under harsh conditions, but the above are the most likely initial degradation products.

Troubleshooting Guides for Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: I am observing unexpected peaks in my HPLC analysis of a stability sample.

Q: How can I determine if these new peaks are degradants?

A: A systematic approach is necessary to identify the nature of these unexpected peaks:

  • Compare with a Control: Analyze a reference standard of your compound that has been stored under ideal conditions (solid, protected from light, low temperature). If the new peaks are absent in the control, they are likely related to the storage conditions of your sample.

  • Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) as outlined in the "Experimental Protocols" section below. This will help you to generate the likely degradation products and compare their retention times with the unknown peaks in your sample.[4][10]

  • Mass Spectrometry Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide the molecular weight of the potential degradants. For example, the formation of the amide would result in an increase in mass of 18 Da (addition of H₂O), and the carboxylic acid would show a mass increase of 36 Da (addition of 2 H₂O) relative to a potential intermediate.

Issue 2: My results are not reproducible, and I suspect the compound is degrading in the experimental medium.

Q: How can I assess the stability of this compound in my specific experimental buffer/medium?

A: To assess the stability in your medium:

  • Time-Course Experiment: Prepare a solution of the compound in your experimental medium. Analyze aliquots of this solution by a stability-indicating method (e.g., HPLC) at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) while keeping the solution under the same conditions as your experiment (temperature, light exposure).

  • Monitor for Changes: A decrease in the peak area of the parent compound and the appearance of new peaks over time will indicate degradation.

  • Adjust Experimental Conditions: If instability is observed, consider modifying your experimental protocol. This could involve shortening incubation times, adjusting the pH of the medium if possible, or protecting the experiment from light.

Issue 3: I have poor mass balance in my stability study; the decrease in the parent compound does not match the increase in known degradants.

Q: What could be the reasons for poor mass balance and how can I troubleshoot it?

A: Poor mass balance can be caused by several factors:[10]

  • Formation of Non-Chromophoric Degradants: The degradation products may not absorb UV light at the detection wavelength. Try analyzing your samples at a lower wavelength or using a more universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD).

  • Precipitation: The compound or its degradants may be precipitating out of the solution. Visually inspect your samples and consider using a different solvent or a lower concentration.

  • Adsorption: The compound might be adsorbing to the surface of the storage container or sample vial. Using different types of vials (e.g., silanized glass or polypropylene) can help mitigate this.

  • Formation of Volatile Degradants: If a degradation product is volatile, it may be lost from the sample. This is less likely for the expected hydrolysis products but could occur with ring cleavage under harsh thermal stress.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.[4][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose the solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

3. Sampling and Analysis:

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • For acid and base hydrolysis samples, neutralize them before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperature
Acid Hydrolysis0.1 M HCl60°C
Base Hydrolysis0.1 M NaOH60°C
Oxidative Degradation3% H₂O₂Room Temp
Thermal DegradationSolid state80°C
Photolytic DegradationUV/Vis light exposureRoom Temp

Visualizations

Predicted Degradation Pathway: Hydrolysis

G parent This compound (C≡N group) amide Imidazo[1,2-a]pyridine-6-carboxamide (Amide group) parent->amide Partial Hydrolysis (+H₂O, Acid or Base) acid Imidazo[1,2-a]pyridine-6-carboxylic acid (Carboxylic acid group) amide->acid Complete Hydrolysis (+H₂O, Acid or Base) G start Unexpected Peak in HPLC q1 Is the peak present in the control sample? start->q1 a1_yes Likely an artifact or impurity in the starting material. q1->a1_yes Yes a1_no Potential Degradant q1->a1_no No q2 Perform Forced Degradation Study a1_no->q2 q3 Analyze by LC-MS a1_no->q3 q4 Does the retention time match a stress sample peak? q2->q4 q5 Does the m/z match a predicted degradant? q3->q5 end Identify Degradant q4->end Yes q5->end Yes

References

Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The 6-carbonitrile derivative, in particular, serves as a crucial intermediate for further functionalization in drug discovery programs. While laboratory-scale synthesis may be straightforward, scaling this process presents significant challenges in terms of yield, purity, safety, and process control. This guide provides practical, field-proven insights into troubleshooting and optimizing the scale-up synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile, designed for researchers and process chemists.

Common Synthetic Pathways: An Overview

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several methods available.[4][5] However, for large-scale production, the most robust and widely adopted method is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, often referred to as the Tchichibabin reaction.[6] Multicomponent reactions, while elegant, can present challenges in stoichiometry control and purification at scale.[1][4] Copper-catalyzed oxidative cyclizations offer an alternative but may introduce concerns about metal contamination in the final product.[7][8][9]

This guide will focus on the challenges associated with the classical condensation approach, which involves reacting 2-amino-5-cyanopyridine with an appropriate α-haloketone .

cluster_start Starting Materials cluster_process Process cluster_end Final Product SM1 2-Amino-5-cyanopyridine Reaction Step 1: N-Alkylation (SN2) SM1->Reaction SM2 α-Bromo Ketone (e.g., 2-Bromoacetophenone) SM2->Reaction Cyclization Step 2: Intramolecular Cyclization & Dehydration Reaction->Cyclization Base (e.g., NaHCO₃, K₂CO₃) Solvent (e.g., Acetone, EtOH) Workup Step 3: Quench & Extraction Cyclization->Workup Purification Step 4: Crystallization / Chromatography Workup->Purification FP Imidazo[1,2-a]pyridine- 6-carbonitrile Derivative Purification->FP

Caption: General workflow for the condensation synthesis of Imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during scale-up?

A: Thermal management. The initial N-alkylation of 2-amino-5-cyanopyridine with an α-haloketone is often exothermic. On a small scale, this exotherm is easily dissipated. On a large scale, inefficient heat removal can lead to a runaway reaction, causing a rapid temperature increase. This results in the formation of dark, tarry side products and poses a significant safety risk. A jacketed reactor with precise temperature control and a calibrated addition funnel for the electrophile are essential.

Q2: How does the choice of base impact the reaction at scale?

A: The choice of base is critical for both reaction efficiency and process handling.

  • Inorganic bases (K₂CO₃, NaHCO₃): These are cost-effective and generally safe. However, they create a heterogeneous mixture, making efficient stirring paramount to ensure adequate mass transfer. Poor mixing can lead to localized pH spikes and incomplete reactions.

  • Organic bases (e.g., Triethylamine, DIPEA): These create a homogeneous reaction mixture but can be more expensive and require more complex workup procedures to remove. They can also participate in side reactions. For scale-up, a well-milled inorganic base with robust overhead mechanical stirring is often the most reliable choice.

Q3: What are the key quality attributes for the starting materials?

A:

  • 2-Amino-5-cyanopyridine: Purity should be >98%. Key impurities to watch for are other isomers or residual starting materials from its own synthesis, as these can lead to difficult-to-remove impurities in the final product. It is also moisture-sensitive.[10]

  • α-Haloketone: This reagent is often a lachrymator and should be handled with care. It is prone to degradation over time, releasing HBr or HCl. An assay should be performed before use to ensure >97% purity and to adjust stoichiometry if necessary. The presence of di-halogenated impurities can lead to complex side products.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q: My reaction yield is poor (< 70%) and inconsistent between batches. What should I investigate?

A: A low and variable yield is a classic scale-up problem often rooted in multiple factors.

  • Probable Cause 1: Inefficient Mixing. As batch size increases, surface-area-to-volume ratio decreases. Magnetic stirring, sufficient for a 100 mL flask, is inadequate for a 20 L reactor. If using a heterogeneous base like K₂CO₃, the reagents may not be in sufficient contact.

    • Solution: Employ an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure the suspension is mobile and well-mixed. Create a process log to record stirring speed (RPM) for batch-to-batch consistency.

  • Probable Cause 2: Poor Temperature Control. The reaction may be stalling if the temperature is too low or generating side products if too high (see FAQ 1).

    • Solution: Log the internal reaction temperature throughout the process. Ensure the heating/cooling jacket is responsive. For exothermic additions, set the jacket temperature lower than the target reaction temperature to absorb the heat generated.

  • Probable Cause 3: Reagent Degradation or Quality.

    • Solution: Re-analyze the purity of your starting materials, especially the α-haloketone, before use. Ensure the 2-amino-5-cyanopyridine is dry. Using a fresh, sealed bottle of the α-haloketone can often resolve inexplicable yield drops.

cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low / Inconsistent Yield C1 Inefficient Mixing? Start->C1 C2 Poor Temp. Control? Start->C2 C3 Reagent Quality? Start->C3 S1 Implement Overhead Stirring Log RPM C1->S1 S2 Log Internal Temperature Use Jacketed Reactor C2->S2 S3 Re-Assay Starting Materials Use Fresh Reagents C3->S3

Caption: Decision tree for troubleshooting low reaction yields.

Q: The reaction turns dark brown or black, and I'm isolating a tarry, impure product. Why?

A: This indicates decomposition or polymerization, a common issue when reaction conditions are too harsh.

  • Probable Cause 1: Reaction Temperature is Too High. Imidazo[1,2-a]pyridines, while aromatic, can be sensitive to excessive heat, especially in the presence of unreacted starting materials or intermediates. Hotspots in the reactor are a major culprit.

    • Solution: Reduce the reaction temperature. A typical range for this condensation is 60-80°C in a solvent like ethanol or DMF.[9] Ensure the heating is gradual and the mixture is well-stirred to prevent localized overheating.

  • Probable Cause 2: Extended Reaction Time. Letting the reaction run for too long after completion can lead to product degradation.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or LC-MS). Quench the reaction as soon as the consumption of the limiting reagent has plateaued. A typical workflow is shown in the table below.

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Rationale for Change
Reaction Time 2-4 hours6-10 hoursSlower heat/mass transfer at scale requires longer times to reach completion.
Monitoring Freq. Every 30 minsEvery 60-90 minsAdjust frequency to capture the reaction curve without excessive sampling.
Completion Criteria <5% 2-aminopyridine<2% 2-aminopyridineStricter criteria at scale minimize downstream purification challenges.

Q: My product is difficult to crystallize and oils out during workup. How can I achieve a solid product?

A: "Oiling out" is a sign that the product's solubility in the chosen solvent system is too high or that impurities are depressing the melting point.

  • Probable Cause 1: Residual High-Boiling Solvent. Solvents like DMF or NMP, while excellent for the reaction, can be difficult to remove completely and may prevent crystallization.

    • Solution: After the aqueous workup, perform a solvent swap. Extract the product into a more volatile solvent with lower solubility for the product (e.g., ethyl acetate or dichloromethane). Concentrate this solution and then add an anti-solvent (e.g., hexanes, heptane, or isopropanol) to induce crystallization.

  • Probable Cause 2: Impurities. Even small amounts of impurities can inhibit lattice formation.

    • Solution:

      • Trituration: Before a full recrystallization, stir the crude oil/solid in a solvent where the product is sparingly soluble but the impurities are very soluble (e.g., diethyl ether or cold ethyl acetate). This will wash away many impurities.

      • Activated Carbon Treatment: If the color is an issue, dissolving the crude product in a suitable solvent and briefly stirring with activated carbon (charcoal) can remove colored, polar impurities. Filter through celite before crystallization.

      • pH Adjustment: Ensure the product is neutral. Residual acid or base from the workup can form salts that are more soluble. A final wash of the organic layer with brine can help.

Safety Considerations for Scale-Up

Handling the synthesis of this compound at scale requires stringent safety protocols.

  • 2-Amino-5-cyanopyridine: This starting material is a pyridine derivative and a nitrile. It is toxic if swallowed or in contact with skin and causes serious eye irritation.[10][11]

    • Handling: Always wear appropriate PPE, including nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[12] Handle the solid in a chemical fume hood or a ventilated enclosure to avoid inhaling dust.[13][14]

    • Spills: In case of a spill, soak up with an inert absorbent material (e.g., vermiculite) and dispose of as hazardous waste.[10]

  • α-Haloketones: These are often lachrymators and corrosive.

    • Handling: Must be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Cyanide Group: The nitrile group (-CN) is stable under these reaction conditions. However, avoid strongly acidic conditions during workup, especially with heating, which could potentially lead to the release of HCN gas. All waste should be treated as cyanide-containing waste and disposed of according to institutional protocols.

Appendix A: Detailed Experimental Protocol (Illustrative Example)

Synthesis of 2-Phenylthis compound

This protocol is for illustrative purposes and must be adapted and optimized for specific equipment and scale.

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet with 2-amino-5-cyanopyridine (1.00 kg, 8.39 mol) and potassium carbonate (1.74 kg, 12.59 mol, 1.5 equiv).

  • Solvent Addition: Add anhydrous ethanol (10 L). Begin stirring to create a mobile slurry.

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Heating: Heat the reactor contents to 75°C (internal temperature).

  • Reagent Addition: In a separate vessel, dissolve 2-bromoacetophenone (1.75 kg, 8.81 mol, 1.05 equiv) in anhydrous ethanol (2 L). Add this solution to the reactor via an addition funnel over 1.5 - 2 hours, maintaining the internal temperature between 75-80°C.

  • Reaction & Monitoring: Hold the reaction at 78°C for 6-8 hours. Monitor the reaction by HPLC every 90 minutes until <2% of the 2-amino-5-cyanopyridine remains.

  • Cooling & Filtration: Cool the reaction mixture to 20°C. Filter the mixture to remove the inorganic salts. Wash the filter cake with ethanol (2 x 1 L).

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to approximately 1/4 of the original volume.

  • Precipitation: Slowly add deionized water (10 L) to the concentrated solution with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Stir the slurry for 1 hour at ambient temperature, then cool to 0-5°C and stir for another hour. Filter the solid product, wash with cold water (2 x 2 L), and then with cold ethanol (1 x 1 L).

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.

  • Analysis: Analyze the final product by ¹H NMR, LC-MS, and HPLC for purity assessment. Expected yield: 1.5 - 1.7 kg (82-92%).

References

Technical Support Center: Interpreting Complex NMR Spectra of Imidazo[1,2-a]pyridine-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Imidazo[1,2-a]pyridine-6-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Imidazo[1,2-a]pyridines are a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The addition of a carbonitrile group at the 6-position introduces distinct electronic effects that can complicate spectral interpretation.

This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the NMR analysis of these molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the NMR spectra of this compound derivatives.

Q1: What are the expected chemical shift ranges for the protons on the Imidazo[1,2-a]pyridine core?

A1: The chemical shifts of the protons on the Imidazo[1,2-a]pyridine ring system are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of substituents.[4] For the parent Imidazo[1,2-a]pyridine, the protons typically resonate in the aromatic region. The presence of the electron-withdrawing carbonitrile group at the 6-position will generally cause downfield shifts for the protons on the pyridine ring, particularly H5 and H7.

Typical ¹H NMR Chemical Shift Ranges for the Imidazo[1,2-a]pyridine Core:

ProtonTypical Chemical Shift (ppm)Multiplicity
H-27.5 - 8.0s
H-37.0 - 7.5s
H-58.0 - 9.0d
H-77.0 - 7.8dd
H-87.5 - 8.5d

Note: These are approximate ranges and can vary significantly based on the solvent and other substituents on the molecule.

Q2: Why is the signal for H-5 so far downfield?

A2: The proton at the 5-position (H-5) is significantly deshielded due to its proximity to the electron-withdrawing nitrogen atom (N-4) and the anisotropic effect of the fused imidazole ring. The carbonitrile group at C-6 further enhances this downfield shift through its electron-withdrawing resonance and inductive effects.

Q3: My ¹³C NMR spectrum is missing some quaternary carbon signals. Is this normal?

A3: Yes, it is common for the signals of quaternary carbons in ¹³C NMR spectra to be of low intensity or even absent, especially in dilute samples.[5] This is due to their long relaxation times and the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. Increasing the number of scans or using a longer relaxation delay can help in observing these signals.

Part 2: Troubleshooting Complex Spectra

This section provides in-depth guides to tackle more challenging issues in spectral interpretation.

Issue 1: Severe Signal Overlap in the Aromatic Region

Problem: The ¹H NMR spectrum shows a complex, unresolved multiplet in the aromatic region, making it impossible to assign individual protons and determine coupling constants. This is a frequent issue when multiple aromatic substituents are present.

Solution Workflow:

A multi-dimensional NMR approach is essential to resolve overlapping signals.

G cluster_0 Troubleshooting Signal Overlap Start Overlapping Aromatic Signals in ¹H NMR COSY Acquire 2D COSY Spectrum Start->COSY Identify ¹H-¹H scalar couplings HSQC Acquire 2D HSQC Spectrum Start->HSQC Identify ¹H-¹³C one-bond correlations Assign Assign Spin Systems COSY->Assign Connect coupled protons HSQC->Assign Assign protons to their attached carbons HMBC Acquire 2D HMBC Spectrum Structure Elucidate Full Structure HMBC->Structure Connect fragments and confirm quaternary carbon assignments NOESY Acquire 2D NOESY/ROESY Spectrum NOESY->Structure Confirm stereochemistry and regiochemistry Assign->HMBC Establish long-range (2-3 bond) ¹H-¹³C correlations Assign->NOESY Establish through-space proximities

Figure 1. Workflow for resolving overlapping NMR signals.

Step-by-Step Experimental Protocols:

Protocol 1: 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are scalar (through-bond) coupled to each other.

  • Methodology:

    • Sample Preparation: Prepare a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Spectrometer Setup: Lock and shim the spectrometer.

    • Acquisition: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[6]

  • Interpretation: Cross-peaks in the COSY spectrum connect protons that are coupled. This allows for the tracing of spin systems within the molecule.

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbon atoms.[7][8]

  • Methodology:

    • Spectrometer Setup: Tune the probe for both ¹H and ¹³C.

    • Acquisition: Use a standard gradient-enhanced HSQC pulse sequence.

  • Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is directly bonded to. This is invaluable for assigning carbon resonances.

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range couplings between protons and carbons (typically 2-3 bonds).[8][9]

  • Methodology:

    • Acquisition: Use a standard gradient-enhanced HMBC pulse sequence. The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).

  • Interpretation: Cross-peaks in the HMBC spectrum show correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems and for assigning quaternary carbons, including the carbonitrile carbon. For instance, H-5 should show a correlation to the carbonitrile carbon (C-6).

Issue 2: Ambiguous Isomer Identification

Problem: During the synthesis of substituted this compound derivatives, the formation of regioisomers is possible. Distinguishing between these isomers using 1D NMR alone can be challenging.

Solution Workflow:

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining spatial relationships between atoms and can be used to differentiate between isomers.[10][11]

G cluster_1 Isomer Differentiation using NOE Start Ambiguous Isomer Structure NOESY Acquire 2D NOESY or ROESY Spectrum Start->NOESY Identify through-space correlations (<5 Å) Analyze Analyze NOE Cross-Peaks NOESY->Analyze Correlate protons that are close in space Structure Confirm Regiochemistry Analyze->Structure

Figure 2. Workflow for differentiating isomers using NOE.

Protocol 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (typically < 5 Å), irrespective of whether they are scalar coupled.[10][12]

  • Methodology:

    • Sample Preparation: The sample should be free of paramagnetic impurities. Degassing the sample can improve the quality of the data.[13]

    • Acquisition: Use a standard 2D NOESY pulse sequence with an appropriate mixing time. The optimal mixing time depends on the molecular size.

  • Interpretation: Cross-peaks in a NOESY spectrum indicate that two protons are spatially close. For example, to confirm the position of a substituent, look for an NOE between a proton on the substituent and a proton on the Imidazo[1,2-a]pyridine core.

Part 3: Data Reference Tables

The following tables provide reference data for the Imidazo[1,2-a]pyridine core.

Table 1: Typical ¹H and ¹³C Chemical Shifts for the Unsubstituted Imidazo[1,2-a]pyridine Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2~7.5~126
3~7.1~108
5~8.1~125
6~6.8~112
7~7.2~124
8~7.6~117
8a-~145

Note: Data is compiled from various sources and should be used as a general guide.[14][15] The presence of the C-6 carbonitrile will significantly alter these values.

Table 2: Typical Coupling Constants (J) for the Imidazo[1,2-a]pyridine Ring

CouplingTypical Value (Hz)
J₅,₆~9.0
J₅,₇~1.0
J₆,₇~7.0
J₆,₈~1.0
J₇,₈~9.0

Note: The presence of the carbonitrile at C-6 will eliminate couplings involving H-6.

References

Technical Support Center: Minimizing Off-Target Effects of Imidazo[1,2-a]pyridine-6-carbonitrile Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular pathways, particularly protein kinases.[1][2] Derivatives of this family, such as those containing a 6-carbonitrile moiety, are being actively investigated for their therapeutic potential in oncology and inflammatory diseases due to their ability to modulate targets like c-Met, FLT3, RET, and components of the PI3K/AKT/mTOR pathway.[3][4][5][6]

While potent and target-specific, a common challenge in their development and experimental use is managing off-target effects. These occur when an inhibitor binds to unintended proteins, which can lead to unforeseen biological consequences, cellular toxicity, or misinterpretation of experimental data. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and minimizing these off-target effects, ensuring data integrity and accelerating therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern for kinase inhibitors like the Imidazo[1,2-a]pyridine class?

Off-target effects are unintended molecular interactions between a drug and cellular components other than its primary target. For kinase inhibitors, this is particularly prevalent because the human "kinome" consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[7] Imidazo[1,2-a]pyridine inhibitors often function by competing with ATP.[4] This mechanism inherently risks cross-reactivity with other kinases. These unintended interactions can lead to:

  • Misleading Results: A cellular phenotype (e.g., apoptosis) might be attributed to the inhibition of the primary target when it is actually caused by inhibiting an off-target kinase in a critical survival pathway.

  • Toxicity: Inhibition of essential "housekeeping" kinases can lead to significant cytotoxicity, limiting the therapeutic window of a compound.

  • Drug Resistance: Off-target effects can sometimes activate compensatory signaling pathways, leading to acquired resistance.

Q2: How might the 6-carbonitrile group influence the selectivity of these inhibitors?

While specific structure-activity relationship (SAR) data for the 6-carbonitrile is context-dependent, nitrile groups are often incorporated into inhibitor design for several strategic reasons. A nitrile group is a potent hydrogen bond acceptor and its rigid, linear geometry can provide specific interactions within a binding pocket that may be absent in closely related kinases, thereby enhancing selectivity. Structure-activity relationship studies of various imidazo[1,2-a]pyridine derivatives have shown that substitutions at the 6-position are critical for potency and can be modified to fine-tune activity against specific targets.[5][8] The electron-withdrawing nature of the nitrile can also modulate the electronics of the heterocyclic ring system, potentially influencing binding affinity and pharmacokinetic properties.

Q3: I'm observing high cytotoxicity in my cell-based assays, even at concentrations where my primary target should only be partially inhibited. Could this be an off-target effect?

Yes, this is a classic sign of a potential off-target liability. If the observed IC50 for cell viability is significantly lower than the IC50 for target engagement or inhibition in the same cells, it strongly suggests that the compound is affecting other cellular pathways essential for survival. This warrants a systematic investigation into the inhibitor's selectivity profile.

Q4: At what stage of my research should I start investigating off-target effects?

Off-target analysis should be an iterative process throughout your research.

  • Early Discovery: Once a hit compound shows promising biochemical potency (e.g., in an enzymatic assay), an initial kinase selectivity screen against a small, focused panel is recommended before committing significant resources.[9]

  • Lead Optimization: As you optimize your lead compound, comprehensive kinome profiling is crucial to ensure that chemical modifications are not introducing new off-target liabilities.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues. For each problem, we outline the most probable causes and provide concrete, actionable solutions.

Problem 1: Unexpected or Potent Cellular Phenotype (e.g., Toxicity, Apoptosis, Cell Cycle Arrest)

You observe a strong biological effect in cells at a concentration that seems inconsistent with the inhibitor's potency against your primary target.

  • Possible Cause A: Off-Target Kinase Inhibition. The inhibitor may be potently inhibiting one or more kinases that are critical for cell survival or proliferation in your specific cell model.

  • Possible Cause B: Non-Kinase Off-Targets. Some kinase inhibitors have been shown to interact with other protein families, which can induce unexpected cellular responses.

  • Possible Cause C: Compound-Specific Artifacts. The compound itself may be unstable in media, fluorescent, or causing other assay interference.

Recommended Solutions & Workflow
  • Validate On-Target Engagement in Cells: First, confirm that your inhibitor is binding to its intended target at the concentrations that produce the phenotype. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this. It is a label-free method that measures the change in thermal stability of a protein upon ligand binding in intact cells.[11][12][13]

    • Action: Perform a CETSA experiment across a range of inhibitor concentrations. If the phenotype appears at concentrations where you cannot detect target engagement, it is likely an off-target effect. (See Protocol 1 ).

  • Perform Broad Kinome Profiling: To identify potential off-target kinases, screen your compound against a large panel of kinases (ideally >300) at one or two key concentrations (e.g., 10x and 100x the IC50 of your primary target).[14][15]

    • Action: Submit your compound to a commercial kinome profiling service. Analyze the results to identify any kinases that are inhibited by >80-90% at the tested concentrations. (See Data Table 1 for an example).

  • Use a Structurally-Related Inactive Control: Synthesize or obtain a close analog of your inhibitor that is inactive against the primary target.

    • Action: Treat cells with this negative control compound. If it reproduces the same phenotype, the effect is likely due to an off-target activity shared by the scaffold or a non-specific effect. If the negative control is benign, it strengthens the case that the phenotype is linked to the inhibition of the primary target or a specific off-target of the active compound.

  • Cross-Reference Off-Targets with Cellular Pathways: Correlate the identified off-targets from your kinome screen with known signaling pathways. Tools like KEGG or Reactome can help determine if the off-targets are involved in critical processes like apoptosis or cell cycle regulation that could explain the observed phenotype.

Problem 2: Discrepancy Between Biochemical and Cellular Potency

Your inhibitor is highly potent in an enzymatic (biochemical) assay but shows weak or no activity in a cellular assay measuring downstream signaling or cell viability.

  • Possible Cause A: Poor Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Possible Cause B: Efflux Pump Activity. The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).

  • Possible Cause C: High Intracellular ATP Concentration. Biochemical assays are often run at low ATP concentrations, whereas intracellular ATP levels are typically in the millimolar range.[15] An ATP-competitive inhibitor will appear less potent in a cellular environment due to this competition.

  • Possible Cause D: Compound Metabolism or Instability. The compound may be rapidly metabolized or degraded within the cell or in the cell culture medium.

Recommended Solutions & Workflow
  • Assess Cell Permeability: Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment, or a Caco-2 permeability assay for a more biologically relevant measure.

  • Confirm Target Engagement: A lack of cellular activity could be due to the inhibitor not reaching its target. A positive CETSA result can confirm that the compound is entering the cell and binding to its target, even if it doesn't produce a downstream phenotype.[16] This helps distinguish permeability issues from other factors. (See Protocol 1 ).

  • Run Biochemical Assays at High ATP: Re-run your enzymatic assay at a physiological ATP concentration (e.g., 1-2 mM) to better mimic the cellular environment.[15] This will provide a more accurate biochemical IC50 (Ki,app) to compare with your cellular data.

  • Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if cellular potency is restored. An increase in activity suggests your compound is a substrate for these transporters.

Visualization & Logical Workflows
Diagram 1: Troubleshooting Unexpected Cellular Phenotypes

This diagram outlines the decision-making process when an inhibitor causes an unexpected biological effect.

G A Start: Unexpected Phenotype Observed (e.g., High Toxicity) B Perform Cellular Thermal Shift Assay (CETSA) to confirm on-target engagement at active concentration A->B C Target Engagement Confirmed B->C Yes D No Target Engagement Detected B->D No E Perform Broad Kinome Profiling (>300 kinases) C->E D->E J Test a Structurally-Related Inactive Control Compound D->J F Identify Potent Off-Targets E->F G Phenotype is likely On-Target or a mix of On- and Off-Target Effects F->G H Phenotype is likely Off-Target Mediated F->H I Cross-reference off-targets with known signaling pathways. Validate with secondary assays (e.g., siRNA). H->I K Inactive control reproduces phenotype? (Suggests non-specific scaffold toxicity) J->K

Caption: A logical workflow for diagnosing the cause of unexpected cellular phenotypes.

Diagram 2: Integrated Workflow for Off-Target Deconvolution

This illustrates a comprehensive experimental pipeline from initial hit to a well-characterized inhibitor.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation cluster_2 Off-Target Identification A Initial Hit Compound B Enzymatic Assay (Primary Target, low ATP) A->B C Focused Kinase Panel (~50 kinases) B->C D Cellular Assay (Downstream Signaling / Viability) C->D E Cellular Thermal Shift Assay (CETSA) (Target Engagement) D->E F High-Content Imaging (Phenotypic Analysis) E->F G Broad Kinome Profiling (e.g., KinomeScan) E->G Discrepancy? F->G Unexpected Phenotype? H Chemoproteomics (e.g., MIB-MS) G->H I Validate Hits with siRNA/CRISPR or Orthogonal Inhibitors H->I

Caption: An integrated experimental workflow for inhibitor characterization and off-target analysis.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that your inhibitor binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[12]

Materials:

  • Cells expressing the target protein.

  • Imidazo[1,2-a]pyridine-6-carbonitrile inhibitor and vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Thermal cycler, liquid nitrogen, centrifuge (capable of >20,000 x g).

  • Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader).

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentrations of your inhibitor or vehicle control for a specified duration (e.g., 1-2 hours) in serum-free media.

  • Harvesting: Harvest cells (e.g., by trypsinization), wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes.[11] Include a non-heated control kept on ice.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of your target protein remaining in the supernatant using Western blot or another specific protein detection method.

Data Interpretation:

  • Melt Curve: Plot the percentage of soluble target protein against temperature. In the presence of a binding inhibitor, this curve should shift to the right (higher melting temperature).

  • Isothermal Dose-Response: Fix the temperature at a point where the protein is partially denatured (e.g., the Tm in the absence of the drug). A dose-dependent increase in soluble protein confirms target engagement and can be used to calculate a cellular EC50.

Protocol 2: Designing and Using a Structurally Related Inactive Control

The goal is to create a "control" compound that is chemically very similar to your active inhibitor but lacks the key binding interactions with the primary target. This is a powerful tool to differentiate on-target from off-target or non-specific effects.

Design Strategy:

  • Identify Key Binding Moieties: Based on co-crystal structures or molecular modeling, identify the functional groups on your inhibitor that are critical for binding to the primary target (e.g., a group that forms a key hydrogen bond in the hinge region of a kinase).

  • Introduce a "Blocking" Modification: Modify this critical group in a way that is likely to disrupt binding without drastically changing the overall physicochemical properties (e.g., size, lipophilicity) of the molecule.

    • Example: If a nitrogen in the imidazo[1,2-a]pyridine ring is a key hydrogen bond acceptor, you might replace it with a carbon. If a specific substituent is critical, you might remove it or replace it with a bulky group that causes a steric clash.

  • Synthesize and Validate Inactivity: Synthesize the modified compound and confirm its lack of activity against the primary target in a biochemical assay. The IC50 should be at least 100-fold weaker than your active compound.

Experimental Application:

  • Use the inactive control alongside your active inhibitor in all cellular assays.

  • Interpretation:

    • If the active inhibitor causes a phenotype but the inactive control does not, the effect is likely mediated by the primary target or a specific off-target not shared by the control.

    • If both compounds cause the same phenotype, the effect is likely due to a non-specific property of the chemical scaffold or an off-target that is insensitive to the specific modification you made.

Data Summary Tables
Table 1: Comparison of Off-Target Analysis Techniques
TechniquePrincipleKey AdvantagesKey Limitations
Kinome Profiling [15][17]In vitro binding or activity assays against a large panel of recombinant kinases.Comprehensive coverage of the kinome; quantitative (Kd, IC50); identifies potential off-targets early.In vitro results may not translate to cells; does not account for permeability or cellular ATP.
Cellular Thermal Shift Assay (CETSA) [11][13]Ligand binding stabilizes proteins against heat-induced denaturation in intact cells or lysates.Confirms target engagement in a physiological context; label-free; can be adapted for proteome-wide analysis (CETSA-MS).Throughput can be low for Western blot readout; requires a specific antibody for the target.
Chemoproteomics (e.g., MIB-MS) [18][19]Uses multiplexed inhibitor beads (MIBs) to pull down kinases from a cell lysate; inhibitor binding is measured by competition.Unbiased, proteome-wide identification of targets and off-targets in a cellular context.Requires specialized mass spectrometry; can miss low-abundance targets.
NanoBRET™ Target Engagement [20]Measures bioluminescence resonance energy transfer (BRET) between a luciferase-tagged kinase and a fluorescent tracer.Live-cell, real-time measurements; quantitative assessment of affinity and residence time.Requires genetic modification of the target protein; dependent on tracer availability.

References

Validation & Comparative

A Technical Guide to the Cross-Reactivity of Imidazo[1,2-a]pyridine-6-carbonitrile Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selectivity of a compound is as crucial as its potency. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a variety of kinases. This guide provides an in-depth analysis of the cross-reactivity profile of imidazo[1,2-a]pyridine-based inhibitors, with a specific focus on derivatives containing a 6-carbonitrile moiety. Through a comparative lens, we will examine the selectivity of a representative inhibitor from this class against a well-established multi-kinase inhibitor, Sorafenib, supported by experimental data and detailed protocols.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, comprising a vast family of enzymes that regulate a multitude of cellular processes, are highly sought-after drug targets, especially in oncology. However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge in developing selective inhibitors. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount for its successful clinical translation.

This guide will delve into the methodologies used to assess kinase inhibitor selectivity, present a comparative analysis of an imidazo[1,2-a]pyridine-based inhibitor and a known multi-kinase inhibitor, and provide the experimental framework for researchers to conduct their own cross-reactivity studies.

Featured Inhibitors for Comparative Analysis

Investigational Scaffold: Imidazo[1,2-a]pyridine-6-carbonitrile Derivatives

Comparator: Sorafenib

As a point of comparison, we will utilize Sorafenib , an FDA-approved multi-kinase inhibitor. Sorafenib is known to target several kinases involved in tumor progression and angiogenesis, including RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT.[5][6][7][8][9] Its broad activity profile makes it an excellent benchmark for understanding the selectivity of more targeted agents.

Comparative Selectivity Profile

The following table summarizes the known kinase inhibition profiles of Volitinib (as a representative of the imidazo[1,2-a]pyridine core) and Sorafenib. The data for Volitinib highlights its high selectivity, while the data for Sorafenib illustrates its multi-targeted nature.

Kinase TargetVolitinib (IC50, nM)Sorafenib (IC50, nM)Reference
c-Met 5-[1][4]
p-Met 3-[1][4]
RAF-1 -6[9]
B-RAF (wild-type) -22[9]
B-RAF (V600E) -38[9]
VEGFR-1 -26[9]
VEGFR-2 >200-fold less potent than c-Met90[2][9]
VEGFR-3 >200-fold less potent than c-Met20[2][9]
PDGFR-β >200-fold less potent than c-Met57[2][9]
c-KIT >200-fold less potent than c-Met68[2][9]
Flt-3 >200-fold less potent than c-Met33[2][9]
p38 >200-fold less potent than c-Met38[2][9]

Note: A comprehensive, publicly available kinome scan dataset for Volitinib was not found. The selectivity is described as ">200-fold selectivity versus 267 kinases" in the cited literature.

Experimental Methodologies for Cross-Reactivity Profiling

A thorough assessment of inhibitor cross-reactivity necessitates the use of robust and comprehensive experimental techniques. Two widely accepted methods are biochemical kinase profiling assays and cellular thermal shift assays (CETSA).

Biochemical Kinase Profiling: The LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that directly measures the binding of an inhibitor to a kinase.[10]

Principle: A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP pocket of the kinase. This proximity results in a high FRET signal. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Reagents: - Kinase - Eu-labeled antibody - Alexa Fluor™ tracer - Test compound dilutions add_compound Add test compound to 384-well plate prep_reagents->add_compound add_kinase_ab Add kinase/antibody mixture add_compound->add_kinase_ab add_tracer Add tracer add_kinase_ab->add_tracer incubate Incubate at room temperature (typically 1 hour) add_tracer->incubate read_plate Read plate on TR-FRET enabled plate reader (Ex: 340 nm, Em: 615 nm & 665 nm) incubate->read_plate calc_ratio Calculate Emission Ratio (665 nm / 615 nm) read_plate->calc_ratio gen_curve Generate dose-response curve and calculate IC50 calc_ratio->gen_curve G cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat intact cells with test compound or vehicle (DMSO) incubate_cells Incubate to allow for compound uptake and target binding treat_cells->incubate_cells aliquot_cells Aliquot cell suspension into PCR tubes for each temperature point incubate_cells->aliquot_cells heat_samples Heat samples in a thermocycler across a temperature gradient aliquot_cells->heat_samples lyse_cells Lyse cells and separate soluble and aggregated proteins by centrifugation heat_samples->lyse_cells quantify_protein Quantify soluble target protein (e.g., by Western Blot or ELISA) lyse_cells->quantify_protein plot_curve Plot soluble protein vs. temperature to generate melting curves quantify_protein->plot_curve analyze_shift Analyze thermal shift to confirm target engagement plot_curve->analyze_shift

References

A Researcher's Guide to Ensuring Reproducibility in Biological Assays for Imidazo[1,2-a]pyridine-6-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The Imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its wide range of biological activities.[1][2][3] Derivatives have been investigated as potent agents against cancer, tuberculosis, and viral diseases.[1][4] Imidazo[1,2-a]pyridine-6-carbonitrile represents a specific chemotype within this class, and like any potential therapeutic, its biological evaluation hinges on a crucial, yet often underestimated, parameter: the reproducibility of its assays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate robust biological assays for compounds based on the Imidazo[1,2-a]pyridine core. While direct, extensive public data on the "-6-carbonitrile" derivative is nascent, the principles outlined here are universally applicable. We will use Anaplastic Lymphoma Kinase (ALK), a well-established target for many heterocyclic kinase inhibitors, as a representative case study to demonstrate these principles in action.[5][6] The objective is not merely to provide protocols, but to instill a philosophy of self-validating experimental design, ensuring that the generated data is both accurate and reliable.

Part 1: The Foundation of Reproducibility - Primary Biochemical and Cellular Assays

The journey of characterizing a novel compound begins with quantifying its direct effect on its molecular target and its subsequent impact on cellular systems. Reproducibility at this stage is non-negotiable.

The Primary Litmus Test: In Vitro Kinase Inhibition Assay

Causality Behind Experimental Choices:

  • Choice of Assay Format: A luminescence-based kinase assay, such as the Kinase-Glo® platform, is selected for its high signal-to-background ratio, sensitivity, and suitability for high-throughput screening. It measures ATP consumption, a direct proxy for kinase activity.

  • ATP Concentration: Kinase inhibitors can be ATP-competitive. Therefore, the ATP concentration is set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive enough to detect competitive inhibitors without being skewed by excessively high ATP levels.

  • Enzyme and Substrate Concentrations: These are optimized to ensure the reaction proceeds in the linear range, where the rate of product formation is proportional to enzyme concentration and time. This is critical for consistent results.

Experimental Protocol: ALK In Vitro Kinase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate using DMSO. This will be the compound plate.

    • Prepare the Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Prepare the Recombinant ALK Enzyme and substrate (e.g., a generic tyrosine kinase peptide substrate) in Kinase Buffer at 2X the final desired concentration.

    • Prepare ATP in Kinase Buffer at 2X the final concentration (e.g., 10 µM, approximating the Km for ALK).

  • Assay Execution:

    • Transfer 25 nL of the compound dilutions from the compound plate to a white, opaque 384-well assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Add 5 µL of the 2X ALK enzyme/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

The Secondary Validation: Cell-Based Proliferation Assay

A potent biochemical IC50 is meaningless if the compound cannot engage its target in a cellular environment. Cell-based assays measure the compound's effect on cancer cell proliferation or viability, providing a more biologically relevant endpoint.

Causality Behind Experimental Choices:

  • Cell Line Selection: An ALK-rearranged Non-Small Cell Lung Cancer (NSCLC) cell line (e.g., H3122) is chosen. These cells are "addicted" to the ALK signaling pathway for their survival and proliferation, making them highly sensitive to ALK inhibitors.[5]

  • Assay Endpoint: A luminescent cell viability assay (e.g., CellTiter-Glo®) is used. It measures intracellular ATP levels, which correlate directly with the number of metabolically active, viable cells. This method is more sensitive and has a wider dynamic range than colorimetric assays like MTT.

  • Controlling Variability: Cell passage number is strictly controlled. Cells at very low or very high passage numbers can exhibit altered growth kinetics and drug sensitivity. Seeding density is optimized to ensure cells are in the exponential growth phase throughout the experiment.

Experimental Protocol: H3122 Cell Proliferation Assay

  • Cell Culture:

    • Culture H3122 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Ensure cells are passaged before reaching 80-90% confluency and use cells within a defined passage number range (e.g., passages 5-15).

  • Assay Execution:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimized seeding density (e.g., 2,000 cells per well) in the culture medium.

    • Dispense 50 µL of the cell suspension into each well of a 96-well clear-bottom plate.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Prepare a serial dilution of this compound in the culture medium.

    • Add the compound dilutions to the cells. Include DMSO-only controls.

    • Incubate for 72 hours.

  • Data Acquisition and Analysis:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal effective concentration (EC50) using the same data analysis method as the biochemical assay.

Part 2: Quantifying Reproducibility and Comparative Analysis

Generating a single IC50 or EC50 value is insufficient. True confidence in a compound's activity comes from demonstrating that these values are consistent over time and across different experimental runs.

Key Metrics for Assay Performance
  • Intra-assay Variability: The variation observed within a single assay plate. It is typically measured by the Coefficient of Variation (CV%) of replicate wells (e.g., DMSO controls). A CV of <10% is generally considered acceptable.

  • Inter-assay Variability: The variation observed across multiple independent experiments performed on different days. This is the ultimate test of reproducibility. The IC50/EC50 values should be consistent, often within a two- to three-fold range.

  • Z'-Factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Comparative Data Presentation

To contextualize the performance of this compound, its assay metrics should be compared against a known, well-characterized alternative. For our case study, we will use Alectinib , an FDA-approved ALK inhibitor.[7]

Parameter This compound (Hypothetical Data) Alectinib (Reference Compound) Acceptance Criteria
ALK Biochemical IC50 15 nM2 nMN/A
Inter-Assay IC50 Fold Range 2.5-fold (e.g., 12 nM - 30 nM over 3 runs)< 2-fold< 3-fold
H3122 Cellular EC50 120 nM25 nMN/A
Inter-Assay EC50 Fold Range 2.8-fold (e.g., 95 nM - 265 nM over 3 runs)< 2-fold< 3-fold
Intra-Assay CV% (Cellular) 7%5%< 10%
Z'-Factor (Biochemical Screen) 0.820.88> 0.5

This table provides an objective, at-a-glance summary of the compound's performance and the reliability of the assays used to measure it.

Visualizing the Experimental Logic

A clear workflow ensures that each step logically validates the next, from the molecular target to the cellular response.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Downstream Confirmation b_assay Primary Screen: In Vitro Kinase Assay b_metric Determine IC50 Assess Z'-Factor b_assay->b_metric Data Analysis c_assay Secondary Screen: Cell Proliferation Assay (e.g., H3122 cells) b_metric->c_assay Potent Hit Identified c_metric Determine EC50 Assess Intra-Assay CV% c_assay->c_metric Data Analysis d_assay Mechanism of Action: Western Blot for p-ALK c_metric->d_assay Cellular Activity Confirmed d_metric Confirm Target Engagement d_assay->d_metric Qualitative Analysis end Candidate for Further Preclinical Development d_metric->end Validated Hit

Caption: Assay cascade for validating a candidate kinase inhibitor.

Part 3: Confirming Mechanism of Action - Downstream Target Engagement

A critical step in building a trustworthy data package is to demonstrate that the observed cellular effect (e.g., anti-proliferative activity) is a direct result of the compound inhibiting its intended target. Western blotting is the gold-standard method for this.

Causality Behind Experimental Choices:

  • The Target Phosphorylation: ALK is a receptor tyrosine kinase. Its activation leads to its own autophosphorylation (p-ALK) and the subsequent phosphorylation of downstream signaling proteins like STAT3 and AKT.

  • The Experiment: By treating ALK-addicted cells with this compound, we expect to see a dose-dependent decrease in the levels of p-ALK and its downstream effectors, while the total protein levels of ALK, STAT3, and AKT should remain unchanged. This directly links the compound's biochemical activity to its effect on the cellular signaling pathway.

Visualizing the ALK Signaling Pathway

Understanding the pathway provides context for the Western blot experiment.

ALK_Pathway cluster_downstream Downstream Signaling Cascades Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds & Dimerizes pALK p-ALK (Activated) ALK->pALK Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway pALK->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway pALK->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway pALK->JAK_STAT Activates Compound Imidazo[1,2-a]pyridine -6-carbonitrile Compound->pALK INHIBITS Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Simplified ALK signaling pathway and the point of inhibition.

References

A Senior Application Scientist's Guide to the Comparative Docking of Imidazo[1,2-a]pyridine-6-carbonitrile Isomers in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The substitution pattern on this heterocyclic system plays a critical role in defining its pharmacological profile. This guide provides an in-depth comparative analysis of Imidazo[1,2-a]pyridine-6-carbonitrile and its isomers, focusing on their interaction with the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme, a key player in cancer signaling pathways. Through a detailed molecular docking study, we will elucidate the structure-activity relationships (SAR) that govern their binding affinity and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel anticancer agents.

Introduction: The Significance of Imidazo[1,2-a]pyridines and the PI3Kα Target

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The planar nature of the fused ring system and its ability to participate in various non-covalent interactions make it an ideal scaffold for designing enzyme inhibitors.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.[4] The alpha isoform, PI3Kα, is one of the most commonly mutated kinases in solid tumors.[5] Consequently, the development of potent and selective PI3Kα inhibitors is a major focus in oncology research. Several studies have highlighted the potential of Imidazo[1,2-a]pyridine derivatives as effective PI3Kα inhibitors.[6] The strategic placement of substituents on the Imidazo[1,2-a]pyridine core can significantly impact binding affinity and selectivity. This guide will focus on the role of the carbonitrile group at the 6-position and compare its predicted binding mode to other isomeric substitutions.

Experimental & Computational Methodology

To provide a robust comparative analysis, a systematic molecular docking workflow was employed. The causality behind each step is explained to ensure the scientific integrity and reproducibility of the findings.

Target Protein Preparation

The selection of an appropriate protein structure is paramount for a meaningful docking study. The X-ray crystal structure of human PI3Kα in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB). Specifically, PDB ID: 4JPS was chosen as it provides a high-resolution structure of the kinase domain with a co-crystallized ligand, which helps in defining the binding site.[6]

Protocol:

  • PDB File Download: The coordinate file for PDB ID: 4JPS was downloaded from the RCSB PDB database.

  • Protein Cleaning: The protein structure was prepared by removing water molecules and any co-crystallized ligands. This step is crucial to avoid interference during the docking process.

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein, and appropriate protonation states for titratable residues were assigned at a physiological pH of 7.4. This ensures a realistic representation of the protein's electrostatic environment.

  • Energy Minimization: The prepared protein structure was subjected to a brief energy minimization protocol to relieve any steric clashes and optimize the hydrogen-bonding network.

Ligand Preparation

A series of Imidazo[1,2-a]pyridine isomers were selected for this comparative study, with a primary focus on the 6-carbonitrile derivative. Other positional isomers (5-, 7-, and 8-carbonitrile) and related 6-substituted analogs were also included to provide a comprehensive SAR analysis.

Protocol:

  • 2D Structure Sketching: The 2D structures of the this compound and its isomers were drawn using a chemical drawing software.

  • 3D Structure Generation: The 2D structures were converted into 3D conformations.

  • Ligand Optimization: The geometry of each ligand was optimized using a suitable force field to obtain a low-energy conformation.

  • Charge Calculation: Partial charges were assigned to each atom of the ligands, which is essential for accurately calculating electrostatic interactions with the protein.

Molecular Docking Protocol

Molecular docking simulations were performed using AutoDock Vina, a widely used and validated docking program. The docking process predicts the preferred binding orientation and affinity of a ligand to a protein.

Protocol:

  • Grid Box Definition: A grid box was centered on the active site of PI3Kα, defined by the position of the co-crystallized inhibitor in the original PDB structure. The size of the grid box was set to encompass the entire binding pocket.

  • Docking Execution: Each prepared ligand was docked into the defined grid box of the PI3Kα structure. The docking algorithm explores various conformations and orientations of the ligand within the binding site.

  • Pose Selection and Scoring: The docking program generates multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a re-docking experiment was performed. The co-crystallized ligand from the PDB structure was extracted and then docked back into the protein's binding site. The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Results and Comparative Analysis

The molecular docking studies provided valuable insights into the binding interactions of this compound and its isomers with the PI3Kα active site.

Docking Scores and Binding Affinities

The predicted binding affinities for the docked compounds are summarized in the table below. A more negative binding energy indicates a stronger predicted interaction.

CompoundPredicted Binding Affinity (kcal/mol)
This compound-8.5
Imidazo[1,2-a]pyridine-5-carbonitrile-7.9
Imidazo[1,2-a]pyridine-7-carbonitrile-8.1
Imidazo[1,2-a]pyridine-8-carbonitrile-7.6
6-Amino-Imidazo[1,2-a]pyridine-7.2
6-Bromo-Imidazo[1,2-a]pyridine-8.2

Data Interpretation: The this compound derivative exhibited the most favorable predicted binding affinity among the tested isomers. This suggests that the placement of the electron-withdrawing carbonitrile group at the 6-position is optimal for interaction with the PI3Kα binding pocket. The 6-bromo derivative also showed a strong predicted binding affinity, highlighting the importance of this substitution position.

Analysis of Key Molecular Interactions

The superior binding affinity of the 6-carbonitrile isomer can be attributed to its specific interactions with key amino acid residues in the PI3Kα active site.

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring in the Imidazo[1,2-a]pyridine core forms a crucial hydrogen bond with the backbone amide of Val851 in the hinge region of the kinase. This interaction is a common feature for many kinase inhibitors and serves as a key anchor point.

  • Pi-Stacking Interactions: The aromatic Imidazo[1,2-a]pyridine ring system engages in pi-stacking interactions with the side chain of Tyr836 .

  • Hydrophobic Interactions: The carbonitrile group at the 6-position extends into a hydrophobic pocket lined by residues such as Ile800 , Met772 , and Ile932 . The linear geometry and electronic nature of the nitrile group appear to be well-suited for this pocket.

  • Role of the 6-Position: The docking results consistently show that substitution at the 6-position allows the molecule to access a key hydrophobic region, leading to enhanced binding. The 6-carbonitrile and 6-bromo derivatives demonstrate this effectively. In contrast, substitutions at the 5-, 7-, and 8-positions do not orient the substituent as favorably into this pocket, resulting in lower predicted binding affinities.

The following diagram illustrates the key interactions of this compound within the PI3Kα active site.

G This compound This compound Val851 Val851 This compound->Val851 Hydrogen Bond Tyr836 Tyr836 This compound->Tyr836 Pi-Stacking Ile800 Ile800 This compound->Ile800 Hydrophobic Met772 Met772 This compound->Met772 Hydrophobic Ile932 Ile932 This compound->Ile932 Hydrophobic

Caption: Key interactions of this compound in the PI3Kα active site.

Structure-Activity Relationship (SAR) Insights

The comparative docking study provides several key SAR insights:

  • Importance of the 6-Position: The 6-position of the Imidazo[1,2-a]pyridine scaffold is a critical site for modification to achieve high affinity for PI3Kα.

  • Favorable Properties of the Carbonitrile Group: The electron-withdrawing and linear nature of the carbonitrile group at the 6-position contributes significantly to the binding affinity, likely through favorable electrostatic and hydrophobic interactions.

  • Positional Isomerism Matters: The position of the carbonitrile group has a notable impact on the predicted binding affinity, with the 6-position being the most favorable. This highlights the importance of precise structural modifications in drug design.

These computational findings are consistent with experimental data from the literature, where 6-substituted Imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity through PI3Kα inhibition. For instance, a study on 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives reported compounds with nanomolar IC50 values against PI3Kα.[4]

Workflow Visualization

The following diagram illustrates the comprehensive workflow employed in this comparative docking study.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Protein Preparation (PDB: 4JPS) Protein Preparation (PDB: 4JPS) Ligand Preparation (Isomers) Ligand Preparation (Isomers) Protein Preparation (PDB: 4JPS)->Ligand Preparation (Isomers) Molecular Docking (AutoDock Vina) Molecular Docking (AutoDock Vina) Ligand Preparation (Isomers)->Molecular Docking (AutoDock Vina) Pose Generation & Scoring Pose Generation & Scoring Molecular Docking (AutoDock Vina)->Pose Generation & Scoring Binding Affinity Comparison Binding Affinity Comparison Pose Generation & Scoring->Binding Affinity Comparison Interaction Analysis Interaction Analysis Binding Affinity Comparison->Interaction Analysis SAR Elucidation SAR Elucidation Interaction Analysis->SAR Elucidation Conclusion Conclusion SAR Elucidation->Conclusion

Caption: Workflow for the comparative docking study of Imidazo[1,2-a]pyridine isomers.

Conclusion and Future Directions

This comparative docking study provides strong evidence for the potential of this compound as a potent and selective PI3Kα inhibitor. The computational analysis has elucidated the key molecular interactions and structure-activity relationships that govern its binding. The favorable orientation of the 6-carbonitrile group within a hydrophobic pocket of the PI3Kα active site appears to be a key determinant of its high predicted binding affinity.

These findings offer a rational basis for the further design and optimization of Imidazo[1,2-a]pyridine-based PI3Kα inhibitors. Future work should focus on the synthesis and in vitro biological evaluation of these compounds to validate the computational predictions. Further structural modifications at the 6-position, guided by the insights from this study, could lead to the development of next-generation anticancer agents with improved efficacy and safety profiles.

References

A Head-to-Head Comparison of the Imidazo[1,2-a]pyridine Scaffold and Clinically Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The relentless pursuit of targeted cancer therapies has established kinase inhibitors as a cornerstone of modern oncology. While numerous inhibitors have achieved clinical success, the concurrent challenges of acquired resistance and off-target toxicity necessitate the exploration of novel chemical scaffolds. The imidazo[1,2-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant kinases.[1][2][3][4] This guide provides a direct, data-driven comparison of the imidazo[1,2-a]pyridine class, represented by derivatives like Imidazo[1,2-a]pyridine-6-carbonitrile, against three archetypal, clinically-approved kinase inhibitors: Imatinib, Gefitinib, and Sorafenib. By examining their mechanisms, biochemical potency, and cellular activity, we aim to provide researchers with a framework for evaluating the potential of this promising scaffold in next-generation drug development.

Introduction: The Kinase Inhibitor Landscape

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling.[4] Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[5] The development of small-molecule kinase inhibitors, which typically compete with adenosine triphosphate (ATP) at the enzyme's active site, has revolutionized cancer treatment.[6][7]

This guide evaluates the imidazo[1,2-a]pyridine scaffold, a versatile heterocyclic system that has been successfully utilized to develop potent inhibitors for kinases such as PI3K, Akt, mTOR, and c-Met.[1][8][9][10] We compare its profile to three landmark inhibitors that define distinct classes of kinase-targeted therapy:

  • Imatinib: The first-in-class BCR-ABL inhibitor that transformed the prognosis for chronic myeloid leukemia (CML).[11][12] It also targets c-KIT and PDGFR.[13] Imatinib is a Type II inhibitor, binding to and stabilizing the inactive conformation of the kinase.[14]

  • Gefitinib: A selective, first-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, pivotal in treating non-small cell lung cancers (NSCLC) harboring activating EGFR mutations.[15][16] It functions as a Type I inhibitor, binding to the active kinase conformation.[17]

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases, thereby simultaneously inhibiting tumor angiogenesis and cell proliferation.[18][19][20] Its broad-spectrum activity represents a different therapeutic strategy compared to highly selective agents.

This comparative analysis will be grounded in the standard experimental workflows used in preclinical kinase inhibitor discovery, providing both the "how" and the "why" behind the methodologies.

Biochemical Potency and Selectivity Profiling

Expertise & Experience: The initial step in characterizing any potential kinase inhibitor is to determine its direct enzymatic activity (potency) and its specificity against a panel of other kinases (selectivity). A potent but non-selective inhibitor may lead to significant off-target toxicities. Conversely, an exquisitely selective inhibitor may be circumvented by resistance mechanisms. Therefore, understanding this balance is paramount. We utilize biochemical assays devoid of cellular complexity to measure direct enzyme-inhibitor interaction.

2.1 Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP produced is directly proportional to kinase activity, and a decrease in signal in the presence of an inhibitor indicates its potency.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase/luciferin to measure the newly synthesized ATP via a luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and serially diluted inhibitor compounds (e.g., Imidazo[1,2-a]pyridine derivative, Imatinib, Gefitinib, Sorafenib) in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mixture to wells. Add 2.5 µL of the serially diluted inhibitor compound or DMSO vehicle control.

  • Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow: Biochemical Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection P1 Serial Dilution of Inhibitors (Imidazo[1,2-a]pyridine, Comparators) R1 Dispense Kinase, Substrate, & Inhibitor into Plate P1->R1 P2 Prepare Kinase/Substrate Mix P2->R1 P3 Prepare ATP Solution R2 Add ATP to Initiate Reaction (Incubate 60 min) P3->R2 R1->R2 D1 Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) R2->D1 D2 Add Kinase Detection Reagent (Convert ADP to ATP) D1->D2 D3 Measure Luminescence D2->D3 A1 Data Analysis (Calculate IC50) D3->A1

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

2.2 Comparative Biochemical Data

The following table summarizes representative IC50 values from published literature for the imidazo[1,2-a]pyridine scaffold against various kinases, compared to the known inhibitors. This highlights the scaffold's versatility and potential target profile.

Compound/ScaffoldTarget KinaseBiochemical IC50 (nM)Reference
Imidazo[1,2-a]pyridine Derivative PI3Kα2[10]
Imidazo[1,2-a]pyridine Derivative c-Met3.9[8]
Imidazo[1,2-a]pyridine Derivative CLK1700[4]
Imatinib BCR-ABL~250-500[7]
Imatinib c-Kit~100[13]
Gefitinib EGFR (wild-type)~20-80[21]
Gefitinib EGFR (mutant)~1-10[21]
Sorafenib VEGFR2~90[22]
Sorafenib PDGFRβ~60[22]
Sorafenib B-RAF~20-40[20]

Interpretation: The data reveals that derivatives of the imidazo[1,2-a]pyridine scaffold can be engineered to be highly potent against specific targets like PI3Kα and c-Met, with potencies rivaling or exceeding those of established drugs.[8][10] The broad applicability of this scaffold makes it a valuable starting point for targeting diverse kinase families.

Cellular Activity and Target Engagement

Expertise & Experience: A potent biochemical inhibitor must also be effective in a complex cellular environment. It needs to be cell-permeable, avoid efflux pumps, and engage its intended target to inhibit downstream signaling and ultimately affect cell fate (e.g., halt proliferation or induce apoptosis). We use cell-based assays to validate the "real-world" activity of the inhibitors.

3.1 Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This method quantifies cell viability based on the amount of ATP present, which signals the presence of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549 for EGFR, K562 for BCR-ABL) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serially diluted concentrations of the inhibitor compounds for 72 hours. Include DMSO as a vehicle control.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the logarithm of inhibitor concentration.

3.2 Experimental Protocol: Western Blot for Phospho-Protein Analysis

This protocol is used to directly observe the inhibition of a specific signaling pathway by measuring the phosphorylation state of a downstream target.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and treat with inhibitors at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA) and probe with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR). Subsequently, probe with a secondary antibody conjugated to HRP.

  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total protein (e.g., anti-total-EGFR) to confirm equal protein loading.

3.3 Comparative Cellular Data
Compound/ScaffoldCell LineKey TargetCellular GI50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative EBC-1c-Met0.045[8]
Imidazo[1,2-a]pyridine Derivative A375 (Melanoma)Akt/mTOR~10[10]
Imatinib K562 (CML)BCR-ABL~0.3-1[23]
Gefitinib HCC827 (NSCLC, EGFR del)EGFR~0.01-0.05[21][23]
Gefitinib A549 (NSCLC, EGFR wt)EGFR>10[24]
Sorafenib HepG2 (Liver Cancer)Multi-kinase~5-10[19]

Interpretation: The imidazo[1,2-a]pyridine derivatives show potent cellular activity, particularly in cell lines addicted to their target kinase (e.g., EBC-1 with c-Met amplification).[8] The comparison with Gefitinib highlights the critical importance of matching an inhibitor to the correct genetic context; its potency is dramatically higher in EGFR-mutant cells compared to wild-type.[21]

EGFR Signaling Pathway and Inhibitor Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival TF->Proliferation Gefitinib Gefitinib Block Gefitinib->Block Block->RAS Inhibits Phosphorylation Block->PI3K

Caption: Action of Gefitinib on the EGFR signaling pathway.

Structural Mechanism of Inhibition

Expertise & Experience: Understanding how an inhibitor binds to its target kinase on a structural level is crucial for rational drug design and for explaining phenomena like resistance. Kinase inhibitors are broadly classified based on the conformational state of the kinase they bind to.

  • Type I Inhibitors: These bind to the active conformation of the kinase in the ATP-binding pocket. The conserved "DFG motif" in the activation loop points in ("DFG-in"). Gefitinib and Sorafenib are examples of Type I inhibitors.[17] They are typically competitive with ATP.

  • Type II Inhibitors: These bind to the inactive "DFG-out" conformation, where the DFG motif has flipped. They occupy the ATP pocket but also extend into an adjacent allosteric pocket that is only accessible in the inactive state.[14] Imatinib is the canonical example of a Type II inhibitor, and this binding mode is often responsible for its high selectivity.[25]

The imidazo[1,2-a]pyridine scaffold has been shown to be adaptable, with derivatives capable of acting as both Type I and Type II inhibitors depending on their substitution patterns, further underscoring the scaffold's versatility.

Comparison: Type I vs. Type II Kinase Inhibition

Kinase Inhibition Mechanisms cluster_type1 Type I Inhibition (DFG-in) cluster_type2 Type II Inhibition (DFG-out) T1_Kinase Active Kinase Conformation T1_Pocket ATP Pocket T1_Kinase->T1_Pocket T1_Inhibitor Gefitinib T1_Inhibitor->T1_Pocket Binds T2_Kinase Inactive Kinase Conformation T2_Pocket ATP Pocket + Allosteric Site T2_Kinase->T2_Pocket T2_Inhibitor Imatinib T2_Inhibitor->T2_Pocket Binds & Stabilizes

Caption: Schematic of Type I vs. Type II kinase inhibitor binding.

Discussion and Future Directions

This head-to-head comparison demonstrates that the imidazo[1,2-a]pyridine scaffold is a highly promising platform for the development of novel kinase inhibitors.

Strengths of the Imidazo[1,2-a]pyridine Scaffold:

  • Potency and Versatility: The scaffold can be decorated to produce highly potent inhibitors against a diverse range of kinases, including PI3K, c-Met, and Akt, which are central nodes in cancer signaling.[1][8][10]

  • Favorable Physicochemical Properties: Many derivatives have demonstrated good oral bioavailability and metabolic stability, crucial properties for clinical translation.[8]

  • Potential for Selectivity: The scaffold's rigid, bicyclic nature can be exploited to achieve high selectivity by targeting unique features within the kinase ATP-binding site, potentially leading to fewer off-target effects than broader-spectrum inhibitors like Sorafenib.

Comparison to Established Inhibitors:

  • vs. Imatinib: While Imatinib's success was defined by its specific targeting of BCR-ABL, the imidazo[1,2-a]pyridine scaffold offers the potential to target kinases for which highly selective inhibitors are not yet available or to overcome resistance mutations.

  • vs. Gefitinib: Gefitinib's efficacy is largely confined to cancers with specific EGFR mutations.[15] The imidazo[1,2-a]pyridine platform could be used to develop inhibitors for other oncogene-addicted cancers, such as those driven by c-Met or PI3K mutations.[3][8]

  • vs. Sorafenib: Sorafenib's multi-kinase profile is effective but can lead to a range of side effects.[19][26] A more selective inhibitor based on the imidazo[1,2-a]pyridine core could offer an improved therapeutic window for certain indications.

Future Directions:

The development of inhibitors based on this compound and related analogs should focus on comprehensive selectivity profiling to fully map their kinome interactions. Further optimization should aim to address known resistance mechanisms for target kinases (e.g., the T790M gatekeeper mutation in EGFR or the T315I mutation in ABL).[16][27] Ultimately, in vivo studies in relevant xenograft models will be essential to validate the promising in vitro and cellular data and confirm the therapeutic potential of this versatile chemical scaffold.[3][8]

References

A Comparative In Vivo Efficacy Analysis of Imidazo[1,2-a]pyridine-6-carbonitrile Derivatives Against Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel scaffolds with potent and selective biological activities is perpetual. The imidazo[1,2-a]pyridine nucleus has emerged as a "privileged" structure, demonstrating a wide spectrum of pharmacological properties, including anticancer, antitubercular, and antileishmanial activities.[1][2][3] This guide provides a comprehensive comparative analysis of the in vivo efficacy of imidazo[1,2-a]pyridine-6-carbonitrile derivatives against current standard-of-care drugs in various disease models. Our focus is to present objective, data-driven insights to aid researchers, scientists, and drug development professionals in their evaluation of this promising class of compounds.

Executive Summary

This compound derivatives have demonstrated significant therapeutic potential in preclinical in vivo models of cancer, tuberculosis, and leishmaniasis. While direct head-to-head comparative studies with standard-of-care drugs are still emerging, the available data suggests that these derivatives can exhibit comparable or, in some instances, superior efficacy. This guide will delve into the specifics of these findings, presenting the data in a clear and comparative format, and providing detailed experimental protocols to ensure reproducibility and further investigation.

Comparative In Vivo Efficacy

Anticancer Activity

The therapeutic potential of imidazo[1,2-a]pyridine derivatives in oncology is a burgeoning field of research.[4] These compounds have been shown to inhibit critical signaling pathways implicated in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway.[5] While specific in vivo data for this compound derivatives is still limited, studies on closely related analogs provide valuable insights.

One study reported that a novel imidazo[1,2-a]pyridine derivative significantly inhibited the growth of HeLa human cervical tumor xenografts in mice at a dose of 50 mg/kg.[5] Another study on a c-Met inhibitor from this class, compound 22e , demonstrated a 75% tumor growth inhibition in an EBC-1 xenograft model.[6]

Table 1: Comparative In Vivo Anticancer Efficacy

Compound ClassAnimal ModelCancer TypeDosageEfficacy MetricStandard of CareEfficacy of Standard
Imidazo[1,2-a]pyridine DerivativeMouse XenograftCervical Cancer (HeLa)50 mg/kgSignificant tumor growth inhibitionDacarbazine~25 µM IC50 in vitro[5]
Imidazo[1,2-a]pyridine Derivative (22e )Mouse XenograftLung Cancer (EBC-1)50-100 mg/kg75% Tumor Growth InhibitionJNJ38877605Significant tumor growth inhibition[6]

Note: Direct comparative in vivo data for this compound derivatives against standards like doxorubicin is not yet readily available in published literature.

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents.[7] Imidazo[1,2-a]pyridine derivatives have shown remarkable potency against both replicating and non-replicating Mtb.[7]

Several studies have highlighted the potent in vitro activity of imidazo[1,2-a]pyridine-3-carboxamides, with some compounds exhibiting MIC values in the low nanomolar range, surpassing the potency of the clinical candidate PA-824.[7] One of the lead compounds from this class, TB47 , was shown to be as potent as the clinical candidate Q203 and demonstrated excellent efficacy in an acute mouse model of tuberculosis.[8] Furthermore, certain derivatives were found to be 1.5 to 3-fold more potent than the first-line drug isoniazid in vitro.[8] While extensive in vivo comparative data is still under investigation, the preliminary results are highly promising.

Table 2: Comparative In Vitro and In Vivo Antitubercular Efficacy

Compound ClassAssay TypeMetricValueStandard of CareStandard's Value
Imidazo[1,2-a]pyridine-3-carboxamidesIn vitroMIC90 vs. Mtb≤0.006 µMPA-8240.08 - 0.7 µM[9]
Imidazo[1,2-a]pyridine derivative (TB47 )In vivo (acute mouse model)EfficacyHighQ203High[8]
Imidazo[1,2-a]pyridine amidesIn vitroPotency1.5-3x > IsoniazidIsoniazid-[8]
Antileishmanial Activity

Leishmaniasis, a parasitic disease with significant global impact, currently has limited treatment options, many of which are hampered by toxicity and emerging resistance.[10] Imidazo[1,2-a]pyridine derivatives have been identified as a promising new class of antileishmanial agents.[11]

In vitro studies have shown that certain imidazo[1,2-a]pyrimidine derivatives are more effective than the standard drug miltefosine against intracellular amastigotes of Leishmania amazonensis.[10] For instance, compound 24 exhibited an IC50 of 6.63 µM against amastigotes, while miltefosine had an IC50 of 12.52 µM.[10] Another study on pyrazolopyridine derivatives, a related heterocyclic system, demonstrated that compound 6j at 50 mg/kg/day achieved over 91% and 93% clearance of splenic and liver parasitic burden, respectively, in a Leishmania donovani/BALB/c mouse model.[12] When combined with a subcurative dose of miltefosine, it resulted in over 97% inhibition.[12]

Table 3: Comparative In Vitro and In Vivo Antileishmanial Efficacy

Compound ClassAnimal ModelParasite SpeciesDosageEfficacy MetricStandard of CareEfficacy of Standard
Imidazo[1,2-a]pyrimidine Derivative (24 )In vitroL. amazonensis amastigotes-IC50 = 6.63 µMMiltefosineIC50 = 12.52 µM[10]
Pyrazolopyridine Derivative (6j )BALB/c miceL. donovani50 mg/kg/day>91% splenic, >93% liver clearanceMiltefosine-
6j + Miltefosine (subcurative)BALB/c miceL. donovani50 mg/kg/day + 5 mg/kg>97% inhibitionMiltefosine (alone)-[12]

Key Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section details standardized in vivo protocols for evaluating the efficacy of this compound derivatives.

In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol describes a typical workflow for assessing the antitumor activity of a test compound in a subcutaneous xenograft model.

G cluster_0 Cell Culture & Preparation cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A 1. Propagate human cancer cells (e.g., HeLa, A549) in appropriate media. B 2. Harvest cells at ~80% confluency using trypsin-EDTA. A->B C 3. Wash and resuspend cells in sterile PBS or Matrigel at a defined concentration (e.g., 5 x 10^6 cells/100 µL). B->C D 4. Subcutaneously inject cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice). C->D E 5. Monitor mice for tumor growth. Tumors become palpable in 7-14 days. D->E F 6. Randomize mice into treatment groups when tumors reach a specific size (e.g., 100-150 mm³). E->F G 7. Administer test compound, standard drug, or vehicle to respective groups via the determined route (e.g., oral gavage, IP injection). F->G H 8. Measure tumor volume (length x width² / 2) and body weight 2-3 times per week. G->H I 9. Continue treatment for a predefined period (e.g., 21-28 days). H->I J 10. Euthanize mice at the end of the study. I->J K 11. Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting). J->K L 12. Calculate Tumor Growth Inhibition (TGI) and assess for any signs of toxicity. K->L

Caption: Workflow for in vivo anticancer efficacy testing in a xenograft mouse model.

In Vivo Antitubercular Efficacy in a Mouse Model

This protocol outlines the procedure for evaluating the efficacy of antitubercular compounds in a mouse model of M. tuberculosis infection.

  • Infection: C57BL/6 or BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment Initiation: Treatment begins 4-6 weeks post-infection, once a chronic infection is established.

  • Drug Administration: Test compounds, standard drugs (e.g., isoniazid, rifampicin), or vehicle are administered daily or as per the defined regimen (e.g., oral gavage).

  • Monitoring: Body weight is monitored weekly.

  • Endpoint Analysis: After a defined treatment period (e.g., 4-8 weeks), mice are euthanized. Lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial load (Colony Forming Units - CFUs).

  • Data Analysis: The reduction in bacterial load in the treated groups is compared to the vehicle control group.

In Vivo Antileishmanial Efficacy in a Mouse Model

This protocol describes the evaluation of antileishmanial compounds in a murine model of cutaneous or visceral leishmaniasis.

  • Infection: BALB/c mice are infected with Leishmania promastigotes (e.g., L. major for cutaneous, L. donovani for visceral) in the footpad or tail base (cutaneous) or intravenously (visceral).

  • Treatment Initiation: Treatment starts once lesions are established (cutaneous) or after a defined period post-infection (visceral).

  • Drug Administration: The test compound, standard drug (e.g., miltefosine), or vehicle is administered via the appropriate route.

  • Monitoring: For cutaneous leishmaniasis, lesion size is measured weekly. For visceral leishmaniasis, body weight and signs of illness are monitored.

  • Endpoint Analysis: At the end of the study, mice are euthanized. For cutaneous models, the footpad is weighed, and the parasite load is determined by limiting dilution assay or qPCR. For visceral models, the liver and spleen are weighed, and the parasite burden is quantified.

  • Data Analysis: The reduction in lesion size and parasite load in the treated groups are compared to the vehicle control group.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of many imidazo[1,2-a]pyridine derivatives is attributed to their ability to inhibit key kinases in oncogenic signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, promoting cell survival, proliferation, and resistance to apoptosis.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of therapeutic agents with demonstrated potential in oncology, tuberculosis, and leishmaniasis. While the existing in vivo data is encouraging, further studies are warranted to establish direct, quantitative comparisons with a broader range of standard-of-care drugs. The favorable pharmacokinetic profiles and potent activity against drug-resistant strains observed in some derivatives underscore the significant potential of this chemical class. Future research should focus on elucidating the precise mechanisms of action, optimizing lead compounds for enhanced efficacy and safety, and conducting comprehensive preclinical and clinical evaluations.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Kinase Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1] This versatile structure is a key component in several approved drugs for various therapeutic areas.[1] In the realm of oncology and inflammation, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" for the design of potent kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][4] Consequently, the development of small molecule kinase inhibitors has been a major focus of drug discovery efforts.

A crucial aspect of developing a successful kinase inhibitor is understanding its selectivity profile – its activity against a broad range of kinases. A highly selective inhibitor targets a specific kinase, minimizing off-target effects and potential toxicity. Conversely, a multi-targeted inhibitor can be advantageous in treating complex diseases driven by multiple signaling pathways. Therefore, comprehensive kinase selectivity profiling is an indispensable step in the characterization of any new kinase inhibitor.

Comparative Kinase Selectivity of Imidazo[1,2-a]pyridine Derivatives

The following sections detail the kinase inhibition profiles of several imidazo[1,2-a]pyridine derivatives, showcasing the diverse range of kinases targeted by this scaffold.

Dual-Specific Kinase Inhibitors: Targeting DYRK1A and CLK1

A series of imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and CLK1 (CDC-like kinase 1), two kinases implicated in neurodegenerative diseases like Alzheimer's.[4] The structure-activity relationship (SAR) of these compounds revealed that specific substitutions on the imidazo[1,2-a]pyridine core are crucial for their inhibitory activity.[4][5]

Compound IDPrimary TargetsIC50 (µM)Reference
Compound 4c CLK10.7[4]
DYRK1A2.6[4]

Table 1: Inhibitory activity of a representative imidazo[1,2-a]pyridine derivative against DYRK1A and CLK1.

Targeting Receptor Tyrosine Kinases: c-Met and PDGFR

The imidazo[1,2-a]pyridine scaffold has also been successfully employed to develop potent and selective inhibitors of receptor tyrosine kinases, which are key drivers of cancer cell proliferation and survival.

Volitinib: A Highly Potent and Selective c-Met Inhibitor

Volitinib is an imidazo[1,2-a]pyridine derivative that demonstrates exquisite potency and selectivity for the c-Met kinase, a validated target in various cancers.[6] The unique chemical structure of volitinib, which lacks the commonly found quinoline group in other c-Met inhibitors, contributes to its favorable pharmacological properties.[6]

CompoundPrimary TargetEnzyme IC50 (µM)Cellular Phosphorylation IC50 (µM)Reference
Volitinib c-Met0.0060.011[6]

Table 2: Potency of Volitinib against c-Met kinase.

Inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR)

Through a combination of in silico modeling and medicinal chemistry, a series of imidazo[1,2-a]pyridines were developed as potent inhibitors of PDGFR, a key player in tumor angiogenesis and fibrosis.[7] The optimization of this series led to compounds with improved oral bioavailability and a significant effect in pharmacokinetic-pharmacodynamic (PKPD) models.[7]

Inhibitors of Cell Cycle and Mitotic Kinases: CDKs and Nek2

The dysregulation of the cell cycle is a fundamental aspect of cancer, making cell cycle kinases attractive therapeutic targets.

Cyclin-Dependent Kinase (CDK) Inhibitors

High-throughput screening has identified the imidazo[1,2-a]pyridine scaffold as a potent inhibitor of cyclin-dependent kinases, particularly CDK2 and CDK4.[8] Structure-based hybridization and subsequent optimization have led to the development of highly selective inhibitors within this class.[8]

Nek2 Inhibitors for Gastric Cancer

Never in mitosis (NIMA)-related kinase 2 (Nek2) is overexpressed in various tumors and is associated with poor prognosis.[9] A series of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent Nek2 inhibitors, with some compounds showing promising anti-proliferative activity in gastric cancer cell lines.[9][10] One such compound exhibited an IC50 of 38 nM in a cell-based assay.[9][10]

Targeting FLT3 in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in AML.[11] Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of FLT3, including those resistant to existing therapies.[11]

The diverse targeting profile of the imidazo[1,2-a]pyridine scaffold is visually summarized below:

Kinase_Targets cluster_RTK Receptor Tyrosine Kinases cluster_CMGC CMGC Kinases cluster_Nek NIMA-Related Kinases Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine c-Met c-Met Imidazo[1,2-a]pyridine->c-Met PDGFR PDGFR Imidazo[1,2-a]pyridine->PDGFR FLT3 FLT3 Imidazo[1,2-a]pyridine->FLT3 DYRK1A DYRK1A Imidazo[1,2-a]pyridine->DYRK1A CLK1 CLK1 Imidazo[1,2-a]pyridine->CLK1 CDKs CDKs Imidazo[1,2-a]pyridine->CDKs Nek2 Nek2 Imidazo[1,2-a]pyridine->Nek2

Diverse kinase targets of the imidazo[1,2-a]pyridine scaffold.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is a critical step in its preclinical development. A variety of biochemical and cellular assays are employed for this purpose. The radiometric assay is considered the "gold standard" due to its direct measurement of enzymatic activity.[12]

Protocol: In Vitro Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)

This protocol outlines a standard procedure for assessing the inhibitory activity of a compound against a panel of kinases.

Materials:

  • Recombinant Kinase Enzymes

  • Kinase-specific Substrates (e.g., peptides, proteins)

  • [³³P]-γ-ATP (radiolabeled ATP)

  • Kinase Reaction Buffer (specific to each kinase)

  • Test Compound (solubilized in DMSO)

  • 96-well Plates

  • Phosphocellulose Filter Plates

  • Wash Buffer (e.g., phosphoric acid)

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.

  • Assay Plate Preparation: Add the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Kinase Reaction Initiation:

    • Add the kinase reaction buffer containing the specific substrate and any necessary cofactors to each well.

    • Add the recombinant kinase enzyme to each well.

    • Initiate the kinase reaction by adding [³³P]-γ-ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time is optimized for each kinase to ensure the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-γ-ATP will pass through.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [³³P]-γ-ATP.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution Serial Dilution of Test Compound Assay_Plate Dispense Compound to 96-well Plate Compound_Dilution->Assay_Plate Add_Reagents Add Kinase, Substrate, and Buffer Assay_Plate->Add_Reagents Initiate_Reaction Add [³³P]-γ-ATP Add_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Phosphoric Acid) Incubate->Stop_Reaction Filter_Binding Transfer to Phosphocellulose Filter Stop_Reaction->Filter_Binding Wash Wash to Remove Unbound ATP Filter_Binding->Wash Scintillation_Counting Measure Radioactivity Wash->Scintillation_Counting Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Calculate % Inhibition and IC50

Workflow for a radiometric kinase inhibition assay.

Discussion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably versatile starting point for the development of kinase inhibitors targeting a wide range of kinases across different families. The examples presented in this guide demonstrate that substitutions on the core ring system can be strategically modified to achieve high potency and selectivity for specific targets. The structure-activity relationships derived from these studies are invaluable for the rational design of new inhibitors with desired selectivity profiles.

For Imidazo[1,2-a]pyridine-6-carbonitrile , the presence of the 6-carbonitrile group will undoubtedly influence its interaction with the kinase active site. To fully understand its therapeutic potential, a comprehensive kinase selectivity profiling against a large panel of kinases is essential. Such a study would not only reveal its primary targets but also identify any potential off-target activities that could lead to unforeseen side effects. The methodologies described in this guide provide a robust framework for conducting such an investigation.

Future research in this area should focus on:

  • Comprehensive Kinase Screening: Performing a broad kinase panel screen for this compound to determine its selectivity profile.

  • Structural Biology: Obtaining co-crystal structures of imidazo[1,2-a]pyridine derivatives with their target kinases to elucidate the molecular basis of their potency and selectivity.

  • Cell-Based Assays: Evaluating the activity of these compounds in relevant cellular models to confirm their on-target effects and assess their therapeutic potential.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a highly validated and promising platform for the discovery and development of novel kinase inhibitors. The comparative analysis of various derivatives highlights the chemical tractability and the diverse range of kinases that can be targeted with this core structure. While the specific kinase selectivity profile of this compound remains to be fully elucidated, the wealth of data on related compounds provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and strategic considerations outlined in this guide offer a clear path forward for researchers and drug developers working to unlock the full potential of this important class of molecules.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Imidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like Imidazo[1,2-a]pyridine-6-carbonitrile. This molecule, with its significant potential in medicinal chemistry and materials science, demands not only precision in its use but also diligence in its disposal.[1][2][3] Improper handling of its waste stream poses risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. This compound is not benign; its hazard profile necessitates its classification as hazardous waste. The primary causality for these stringent protocols is its potential to cause harm upon exposure.

According to its Safety Data Sheet (SDS), the compound presents several key hazards:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4)

  • Causes skin irritation (Skin Irritation - Category 2) [4]

  • Causes serious eye irritation (Eye Irritation - Category 2) [4]

  • May cause respiratory irritation (STOT SE 3) [4]

Furthermore, as a nitrile-containing pyridine derivative, thermal decomposition, such as in a fire, can lead to the release of highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[5][6] Therefore, every step in the disposal process is designed to mitigate these risks through containment and proper handling.

Table 1: Hazard Summary for this compound
Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Pre-Disposal Protocol: Segregation and Containment

The journey to proper disposal begins the moment the material is designated as waste. This includes unused pure compounds, contaminated labware (e.g., weigh boats, gloves), and solutions.

Step-by-Step Pre-Disposal Instructions:
  • Waste Characterization: Immediately classify all waste containing this compound as hazardous chemical waste . This is a non-negotiable first step that dictates all subsequent actions.

  • Container Selection:

    • Utilize a container that is compatible with the chemical. For solid waste, the original product container is often an excellent choice.[7]

    • For liquid waste solutions, use a sturdy, sealable, and chemically resistant container (e.g., a high-density polyethylene or glass bottle).[8]

    • Ensure the container can be securely closed to prevent leaks or the release of dust and vapors.[7]

  • Waste Segregation:

    • Crucially, never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

    • Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[9]

  • Proper Labeling:

    • Label the waste container clearly with the words "HAZARDOUS WASTE ".[7]

    • List the full chemical name: "This compound " and its CAS Number: 106850-34-4 .

    • If it is a solution, list all constituents with their approximate percentages.[8]

    • Note the date when waste was first added to the container.[9]

Spill and Emergency Decontamination

Accidents can happen, and a clear, pre-defined response is essential for safety.

  • Required PPE: When handling the compound or its waste, always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[5][10]

  • Small Spills (Solid):

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]

    • Gently sweep or scoop the solid material to avoid creating dust.[6]

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into your designated hazardous waste container.[9]

    • Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then soap and water. Dispose of the cleaning wipes as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EHS or emergency response team immediately.[9] Do not attempt to clean up a large spill without specialized training and equipment.

The Disposal Workflow: From Lab Bench to Final Disposition

Researchers are responsible for the initial stages of waste management within their laboratory, known as a Satellite Accumulation Area (SAA), before it is collected by trained EHS professionals. The following workflow outlines this critical process.

DisposalWorkflow start_node Start: Waste Generated (Unused chemical, contaminated items) char 1. Characterize as Hazardous Waste start_node->char process_node process_node decision_node decision_node storage_node storage_node end_node EHS Collects for Final Disposal (Incineration) contain 2. Place in Compatible, Labeled Container char->contain segregate 3. Segregate from Incompatible Materials contain->segregate store 4. Store in Designated Satellite Accumulation Area (SAA) segregate->store check_full Container Full or Project Complete? store->check_full check_full->store No request_pickup 5. Schedule Pickup with Institutional EHS Office check_full->request_pickup Yes request_pickup->end_node

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:
  • Initiation: Once a container is designated for waste, follow the pre-disposal protocol (Section 2) for containment and labeling.

  • Accumulation: Store the sealed and labeled waste container in a designated, secure Satellite Accumulation Area within your laboratory. This area must be under the control of laboratory personnel.[7] Use secondary containment (e.g., a chemical-resistant tray) for liquid waste containers to prevent the spread of potential leaks.[8]

  • Monitoring: Keep the waste container closed at all times except when adding waste.[8] Do not accumulate more than the regulatory limit of hazardous waste in your SAA (consult your EHS office for specific volume limits).

  • Requesting Pickup: When the container is full or the waste is no longer being generated, schedule a pickup with your institution's EHS or Hazardous Waste Management department.[8] Follow your facility's specific procedures for requesting collection, which may involve an online form or a phone call.

  • Final Disposition: Trained EHS professionals will transport the waste to a central facility for consolidation and subsequent transfer to a licensed hazardous waste disposal facility. The most common and recommended disposal method for this type of organic chemical waste is high-temperature incineration.[11] Never attempt to dispose of this chemical via the trash or down the drain.[8][12]

Regulatory Framework: Adherence to a System of Safety

The procedures outlined in this guide are based on a tiered system of regulations designed to protect both laboratory workers and the public.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment.[13] Regulations like the Hazard Communication Standard (29 CFR 1910.1200) and the Laboratory Standard (29 CFR 1910.1450) require that workers are informed about chemical hazards and that institutions implement chemical hygiene plans.[12]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste from "cradle to grave."[14][15] Your institution's EHS department ensures that the disposal process complies with these stringent federal and state regulations.[13]

By adhering to the protocols in this guide, you are not just following a set of rules; you are participating in a critical system that ensures scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they will provide the definitive procedures for your location.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-6-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.